molecular formula C6H5N3O B1417570 1H-pyrazolo[3,4-b]pyridin-4-ol CAS No. 31591-86-3

1H-pyrazolo[3,4-b]pyridin-4-ol

Cat. No.: B1417570
CAS No.: 31591-86-3
M. Wt: 135.12 g/mol
InChI Key: UDWCKMMKPOGURO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-pyrazolo[3,4-b]pyridin-4-ol is a useful research compound. Its molecular formula is C6H5N3O and its molecular weight is 135.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-dihydropyrazolo[3,4-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-5-1-2-7-6-4(5)3-8-9-6/h1-3H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWCKMMKPOGURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1H-pyrazolo[3,4-b]pyridin-4-ol: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a fused heterocyclic system recognized in medicinal chemistry as a "privileged scaffold." Its structural resemblance to endogenous purine bases allows it to effectively interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[1][2] Derivatives of this scaffold have demonstrated a vast spectrum of pharmacological activities, including potent inhibition of various kinases, anti-inflammatory, antimicrobial, and anxiolytic effects.[3][4]

This guide provides a comprehensive technical overview of a specific, yet highly significant, derivative: 1H-pyrazolo[3,4-b]pyridin-4-ol . While public domain data on this particular isomer is not as extensive as for other analogs, its strategic placement of a hydroxyl group at the C4-position presents unique opportunities for drug design, particularly in establishing critical hydrogen-bonding interactions within enzyme active sites. This document will, therefore, synthesize available information on the core scaffold with specific insights into the 4-hydroxy derivative, offering a robust framework for its synthesis, characterization, and application in drug discovery programs.

Part 1: Physicochemical and Structural Properties

The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. For this compound, its structural features, particularly the ability to exist in tautomeric forms, are central to its character.

Chemical Structure and Tautomerism

This compound is a bicyclic aromatic compound with the molecular formula C₆H₅N₃O. A critical feature of this molecule is the existence of keto-enol tautomerism. The 4-hydroxy (enol) form exists in equilibrium with its 1,7-dihydropyrazolo[3,4-b]pyridin-4-one (keto) tautomer. This equilibrium is crucial as it influences the molecule's hydrogen bonding potential, polarity, and reactivity. The 1H-tautomer of the pyrazole ring is generally considered more stable than the 2H-tautomer.[2]

Figure 1: Keto-Enol Tautomerism.
Computed Physicochemical Properties

Due to the limited availability of experimental data for this specific isomer, computational modeling provides valuable predictive insights into its physicochemical properties.

PropertyPredicted ValueSource
Molecular Formula C₆H₅N₃O-
Molecular Weight 135.13 g/mol PubChem
XLogP3 0.5PubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 3PubChem
Polar Surface Area 68.7 ŲPubChem
pKa (most acidic) 7.9 (predicted)ChemAxon
pKa (most basic) 2.5 (predicted)ChemAxon

Note: These values are computationally predicted and should be confirmed experimentally.

Solubility and Stability

Based on its structure, this compound is expected to be a solid at room temperature. The presence of both hydrogen bond donors (N-H, O-H) and acceptors (pyridine N, pyrazole N, carbonyl O) suggests moderate solubility in polar protic solvents like ethanol and insolubility in nonpolar solvents like hexanes. It is likely soluble in polar aprotic solvents such as DMSO and DMF. The fused aromatic system confers significant thermal and chemical stability.

Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings. The chemical shifts would be influenced by the electron-donating hydroxyl group and the electron-withdrawing nature of the pyridine nitrogen. Key signals would include the pyrazole C3-H and the pyridine C5-H and C6-H protons. The N-H and O-H protons would appear as broad singlets, with their positions being solvent-dependent.

  • ¹³C NMR: The carbon spectrum will display six unique signals corresponding to the carbon atoms in the fused ring system. The C4 carbon, bonded to the hydroxyl group, would resonate at a characteristically downfield chemical shift.

  • IR Spectroscopy: The infrared spectrum would be highly informative for identifying the tautomeric forms. Key vibrational bands would include:

    • Broad O-H and N-H stretching bands (~3400-3200 cm⁻¹).

    • Aromatic C-H stretching (~3100-3000 cm⁻¹).

    • A potential C=O stretching band from the keto tautomer (~1650-1680 cm⁻¹).

    • C=N and C=C stretching vibrations in the aromatic region (~1620-1450 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M+) in a high-resolution mass spectrum would confirm the elemental composition of C₆H₅N₃O.

Part 2: Synthesis and Reactivity

The construction of the 1H-pyrazolo[3,4-b]pyridine ring system can be achieved through several established synthetic strategies. The choice of route often depends on the availability of starting materials and the desired substitution pattern.

Retrosynthetic Analysis and Key Synthetic Strategies

The most common approaches involve forming the pyridine ring onto a pre-existing pyrazole or, conversely, constructing the pyrazole ring from a substituted pyridine precursor.[2] For synthesizing 4-hydroxy derivatives, the Gould-Jacobs reaction is a particularly powerful and well-documented method.[2]

This strategy involves the reaction of an aminopyrazole with a diethyl 2-(ethoxymethylene)malonate derivative, followed by a thermal cyclization to form the pyridone ring, which is the keto tautomer of the desired 4-hydroxy product.

synthesis start1 5-Aminopyrazole intermediate1 Condensation (Michael Addition) start1->intermediate1 start2 Diethyl 2-(ethoxymethylene)malonate start2->intermediate1 intermediate2 Enamine Intermediate intermediate1->intermediate2 intermediate3 Thermal Cyclization (High Temp) intermediate2->intermediate3 product Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate intermediate3->product hydrolysis Hydrolysis & Decarboxylation (e.g., aq. HCl, heat) product->hydrolysis final_product This compound hydrolysis->final_product

Figure 2: Synthetic workflow via the Gould-Jacobs reaction.
Reactivity Profile

The reactivity of this compound is governed by its functional groups:

  • N-Alkylation/Arylation: The N1 position of the pyrazole ring is nucleophilic and can be readily alkylated or arylated to introduce substituents, which is a common strategy in drug design to modulate potency and pharmacokinetic properties.

  • O-Alkylation/Acylation: The C4-hydroxyl group can be converted to ethers or esters, providing a handle for prodrug strategies or for modifying solubility and cell permeability.

  • Halogenation: The hydroxyl group can be replaced by a chlorine atom using reagents like phosphorus oxychloride (POCl₃). The resulting 4-chloro derivative is a versatile intermediate for introducing various nucleophiles (amines, thiols) at the C4-position via nucleophilic aromatic substitution (SₙAr).

  • Electrophilic Aromatic Substitution: The fused ring system can undergo electrophilic substitution (e.g., nitration, halogenation), though the regioselectivity will be directed by the combined electronic effects of both rings.

Part 3: Biological and Pharmacological Profile

While specific biological data for this compound is sparse, the extensive research on its analogs allows for a well-grounded inference of its therapeutic potential, particularly as a scaffold for kinase inhibitors.

The Scaffold in Kinase Inhibition

The 1H-pyrazolo[3,4-b]pyridine core is a proven "hinge-binding" motif in a multitude of protein kinase inhibitors.[5] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.

  • Mechanism of Action: The scaffold typically orients itself in the ATP-binding pocket of a kinase, forming one or more crucial hydrogen bonds with the "hinge region" that connects the N- and C-lobes of the enzyme. The N1-H of the pyrazole and the nitrogen atom at position 7 (N7) of the pyridine ring are perfectly positioned to act as a hydrogen bond donor and acceptor, respectively, mimicking the adenine portion of ATP.[5]

  • Role of the 4-OH Group: The hydroxyl group at the C4-position is strategically placed to potentially form an additional, potency-enhancing hydrogen bond with residues in the solvent-exposed region or the ribose-binding pocket of the kinase active site. This makes the 4-ol derivative a highly attractive starting point for fragment-based or structure-based drug design.

kinase_binding cluster_kinase Kinase ATP Binding Site hinge Hinge Region Residues (e.g., NH backbone) pocket Hydrophobic Pocket solvent_front Solvent-Exposed Region scaffold This compound scaffold->hinge H-Bond (N1-H) H-Bond (N7) scaffold->pocket R-Group Interactions (Substituents) scaffold->solvent_front H-Bond (4-OH)

Figure 3: Hypothetical binding mode in a kinase active site.

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have yielded potent inhibitors against numerous kinase targets, including Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), and TANK-binding kinase 1 (TBK1).[3][5]

Other Therapeutic Applications

Beyond kinase inhibition, the scaffold has been explored in other therapeutic contexts:

  • CNS Agents: Early pyrazolopyridine derivatives like tracazolate were investigated as non-sedative anxiolytics that act as positive allosteric modulators of the GABA-A receptor.[4]

  • Antimicrobial and Antimalarial Agents: Various substituted pyrazolopyridines have shown promising activity against bacterial and parasitic pathogens.[4]

Part 4: Key Experimental Protocols

The following protocols provide a practical framework for the synthesis and characterization of the target compound or its key precursors.

Protocol 1: Synthesis of a 4-Chloro-1H-pyrazolo[3,4-b]pyridine Intermediate

Causality: This protocol outlines the synthesis of the 4-chloro derivative, a versatile intermediate that can be readily hydrolyzed to the desired 4-ol compound or used to introduce other functionalities. The Gould-Jacobs reaction is chosen for its reliability in constructing the core ring system.[2]

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of 3-amino-5-methylpyrazole and 1.1 equivalents of diethyl 2-(ethoxymethylene)malonate. Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aminopyrazole.

  • Cyclization: Cool the reaction mixture slightly and add it portion-wise to a flask containing a high-boiling point solvent such as Dowtherm A. Heat the mixture to 240-250 °C for 30-60 minutes to induce thermal cyclization. The product will often precipitate upon cooling.

  • Purification of Pyridone: Cool the mixture, dilute with hexane to precipitate the product fully, and collect the solid by filtration. The resulting solid is the ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.

  • Hydrolysis & Decarboxylation: Reflux the pyridone intermediate in excess 10% aqueous sodium hydroxide until saponification is complete (monitored by TLC). Cool the solution and acidify with concentrated HCl to precipitate the carboxylic acid. Collect the solid and heat it above its melting point to effect decarboxylation, yielding the 1H-pyrazolo[3,4-b]pyridin-4-one.

  • Chlorination: In a flask fitted with a reflux condenser and a gas trap, suspend the 1H-pyrazolo[3,4-b]pyridin-4-one in excess phosphorus oxychloride (POCl₃). Add a catalytic amount of DMF. Heat the mixture to reflux for 2-4 hours.

  • Work-up: Carefully cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring. Basify the aqueous solution with a saturated sodium bicarbonate solution or ammonium hydroxide until the product precipitates.

  • Isolation: Collect the crude 4-chloro-1H-pyrazolo[3,4-b]pyridine by filtration, wash with water, and dry. The product can be further purified by recrystallization (e.g., from ethanol/water) or column chromatography.

Protocol 2: Characterization by Nuclear Magnetic Resonance (NMR)

Causality: NMR is the most definitive method for structural elucidation of organic molecules. This protocol ensures the preparation of a high-quality sample for analysis to confirm the identity and purity of the synthesized compound.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for this class of compounds due to its excellent solubilizing power and its ability to slow the exchange of N-H and O-H protons, resulting in sharper peaks.

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz).

  • Data Analysis:

    • ¹H NMR: Integrate all peaks to determine proton ratios. Analyze coupling constants (J-values) to establish the connectivity of protons in the pyridine ring. Identify the broad singlets corresponding to the N-H and O-H protons.

    • ¹³C NMR: Correlate the carbon signals with the proton signals using HSQC data. Confirm the presence of all six aromatic carbons and identify the C4 carbon signal based on its expected downfield shift.

Conclusion

This compound represents a molecule of significant strategic value for modern drug discovery. While direct experimental characterization in the public literature is limited, its properties can be reliably inferred from its core scaffold and related analogs. Its chemical structure, defined by the stable 1H-tautomer and the crucial C4-hydroxyl group, makes it an ideal candidate for establishing high-affinity interactions with biological targets, especially protein kinases. The established synthetic routes, such as the Gould-Jacobs reaction, provide a clear and robust pathway to access this compound and its derivatives. For researchers and drug development professionals, this compound is not merely a single compound but a gateway to a rich chemical space of potent and selective therapeutic agents.

References

A Technical Guide to the Spectroscopic Characterization of 1H-pyrazolo[3,4-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data essential for the unambiguous characterization of 1H-pyrazolo[3,4-b]pyridin-4-ol , a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] Given the nascent stage of research into this specific analogue, this document synthesizes predictive data with established experimental findings for closely related derivatives to offer a robust framework for its identification and verification.

The structural elucidation of novel chemical entities is the bedrock of progressive research. For a molecule like this compound, a comprehensive spectroscopic dossier is not merely a formality but a critical checkpoint for ensuring the integrity of subsequent biological and pharmacological studies. This guide is structured to provide not just the data, but the scientific rationale behind the expected spectral features, empowering researchers to confidently identify this target molecule.

Predicted Spectroscopic Data for this compound

Due to the limited availability of published experimental data for the unsubstituted this compound, the following spectroscopic parameters are predicted based on the analysis of structurally similar pyrazolopyridine derivatives and computational NMR prediction tools.[3][4][5]

Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Data

The expected ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would likely exhibit the following signals:

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
NH (pyrazole)12.0 - 14.0broad singlet-The acidic proton of the pyrazole ring is expected to be significantly downfield and often broad.
OH (pyridin-4-ol)9.0 - 11.0broad singlet-The phenolic proton's chemical shift can be highly dependent on solvent and concentration.
H38.0 - 8.2singlet-This proton on the pyrazole ring is adjacent to a nitrogen and is expected to be a singlet.
H68.3 - 8.5doublet~5.0This pyridine proton is coupled to H5.
H57.0 - 7.2doublet~5.0This pyridine proton is coupled to H6.

Note: These are estimated values. Actual experimental values may vary based on solvent, concentration, and temperature.

Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The predicted ¹³C NMR spectrum in DMSO-d₆ is as follows:

Carbon Predicted Chemical Shift (δ, ppm) Notes
C4155 - 160The carbon bearing the hydroxyl group is expected to be significantly deshielded.
C7a145 - 150Quaternary carbon at the ring junction.
C6140 - 145Pyridine carbon adjacent to nitrogen.
C3a130 - 135Quaternary carbon at the ring junction.
C3125 - 130Pyrazole carbon.
C5105 - 110Pyridine carbon.
Predicted Mass Spectrometry (MS) Data
  • Molecular Formula : C₆H₅N₃O

  • Molecular Weight : 135.12 g/mol [6]

  • Expected [M+H]⁺ : 136.0556

  • Key Fragmentation Patterns : The fragmentation of the pyrazolopyridine core often involves the loss of HCN (27 Da) and N₂ (28 Da).

Predicted Infrared (IR) Spectroscopy Data
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (hydroxyl)3200 - 3600Broad, Strong
N-H stretch (pyrazole)3100 - 3300Medium, Broad
C=N, C=C stretch (aromatic)1550 - 1650Medium to Strong
C-O stretch (phenol)1200 - 1300Strong

Experimental Data from Structurally Related Analogs

The following data for substituted 1H-pyrazolo[3,4-b]pyridine derivatives provide a valuable reference for validating the predicted spectra of the target molecule.

Spectroscopic Data for 3-Iodo-1H-pyrazolo[3,4-b]pyridine[7]
  • ¹H NMR (400 MHz, CDCl₃) : δ 13.18 (br, 1H, NH), 8.64 (dd, J = 4.8, 1.6 Hz, 1H), 7.89 (dd, J = 8.4, 1.6 Hz, 1H), 7.25–7.22 (m, 1H).

  • Mass Spectrum (m/z) : 245 (M⁺).

The data for this iodo-derivative shows the characteristic broad NH proton signal at a very downfield chemical shift, which is consistent with our prediction. The pyridine protons also appear in the expected aromatic region.

Spectroscopic Data for various substituted 1H-pyrazolo[3,4-b]pyridines[3]

A study on novel TBK1 inhibitors provides a rich dataset for various substituted 1H-pyrazolo[3,4-b]pyridines. For instance, for a compound designated as 12i , the following was reported:

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 12.09 (s, 1H, NH), 9.39 (s, 1H), 9.10 (s, 1H), 8.87 (d, J = 2.0 Hz, 1H), and other aromatic and aliphatic signals.

  • ¹³C NMR (126 MHz, DMSO-d₆) : δ 151.54, 148.85, 139.06, and other signals.

  • HRMS (ESI) : m/z [M+H]⁺ calculated and found values were reported.

This data further supports the predicted chemical shift range for the pyrazole NH proton in a DMSO-d₆ solution.

Experimental Protocols

The following are generalized, yet detailed, protocols for acquiring the necessary spectroscopic data for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for this class of compounds due to its ability to dissolve polar compounds and to observe exchangeable protons (NH and OH).

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of DMSO-d₆. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2 seconds.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) to establish H-H couplings.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) H-C correlations, which is crucial for assigning quaternary carbons.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis:

    • Utilize an electrospray ionization (ESI) source for HRMS analysis.

    • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and analyze the resulting daughter ions.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups, such as O-H and N-H bonds, which are characteristic of this compound.

Protocol:

  • Sample Preparation:

    • For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty accessory before running the sample.

Visualization of Key Structural and Spectroscopic Relationships

The following diagrams illustrate the structure of this compound and a conceptual workflow for its spectroscopic characterization.

Caption: Molecular structure of this compound with atom numbering.

workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS IR IR Spectroscopy Purification->IR Data_Analysis Spectral Interpretation & Data Comparison NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation

Caption: Experimental workflow for the characterization of this compound.

Conclusion

The comprehensive spectroscopic characterization of this compound is a critical step in its journey from a synthesized molecule to a potential therapeutic agent. This guide provides a robust framework for its identification, combining predictive data with established experimental protocols and comparative data from related analogs. By following the methodologies outlined herein, researchers can ensure the structural integrity of their compound, thereby laying a solid foundation for subsequent research and development activities.

References

The Versatile Scaffold: A Technical Guide to the Biological Activity of 1H-Pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1H-Pyrazolo[3,4-b]pyridine Core

The 1H-pyrazolo[3,4-b]pyridine scaffold is a bicyclic heterocyclic system resulting from the fusion of a pyrazole and a pyridine ring.[1] Its structural resemblance to purine bases, such as adenine and guanine, has garnered significant interest from medicinal chemists.[2] This "privileged" structure provides a versatile framework for designing molecules that can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] The stability of the 1H-tautomer over the 2H-isomer has been computationally established, making it the predominant form in biological systems.[2] With five key diversity centers (N1, C3, C4, C5, and C6), this scaffold allows for extensive chemical modifications, enabling the fine-tuning of physicochemical properties and biological activity.[2] This guide provides an in-depth exploration of the diverse biological activities of 1H-pyrazolo[3,4-b]pyridine derivatives, offering insights into their therapeutic potential, mechanisms of action, and the experimental methodologies used for their evaluation.

Anticancer Activity: A Multifaceted Approach to Oncology

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.

Kinase Inhibition: A Primary Mechanism of Action

A predominant mechanism through which 1H-pyrazolo[3,4-b]pyridine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.

  • Cyclin-Dependent Kinase (CDK) Inhibition: Several 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of CDKs, key enzymes in cell cycle regulation.[4] For instance, compound BMS-265246 is a selective inhibitor of CDK1/CycB and CDK2/CycE with IC50 values of 6 nM and 9 nM, respectively.[5] The 2,6-difluorophenyl substitution was found to be critical for this potent inhibitory activity.[5] X-ray crystallography has shown that these inhibitors bind to the ATP-binding site of CDKs, forming crucial hydrogen bonds with backbone residues like Leu83.[4][5]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: The FGFR signaling pathway is often aberrantly activated in various cancers. Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR kinase inhibitors.[6][7] Scaffold hopping from the known FGFR inhibitor AZD4547 led to the design of compounds with excellent in vitro and in vivo antitumor activities.[6][7] The N(1)-H of the pyrazolopyridine core is crucial for activity, likely participating in hydrogen bonding within the FGFR1 kinase domain.[6][7]

  • Anaplastic Lymphoma Kinase (ALK) Inhibition: To overcome resistance to existing ALK inhibitors like crizotinib, 1H-pyrazolo[3,4-b]pyridine derivatives have been investigated.[8] Structure-activity relationship (SAR) studies have led to the identification of potent inhibitors of the crizotinib-resistant ALK-L1196M mutant.[8]

  • Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase (DYRK) Inhibition: Derivatives of 1H-pyrazolo[3,4-b]pyridine have been synthesized as inhibitors of DYRK1A and DYRK1B.[9] Notably, 3,5-diaryl substituted compounds showed excellent DYRK1B inhibitory activity, with IC50 values in the nanomolar range.[9] Compound 8h (3-(4-hydroxyphenyl), 5-(3,4-dihydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine) exhibited an IC50 of 3 nM for DYRK1B and potent antiproliferative activity against HCT116 colon cancer cells.[9]

  • TANK-Binding Kinase 1 (TBK1) Inhibition: TBK1 is a key player in innate immunity and is implicated in some cancers. A series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent TBK1 inhibitors, with compound 15y showing an IC50 of 0.2 nM.[10][11] This compound effectively inhibited downstream IFN signaling and exhibited antiproliferative effects on several cancer cell lines.[10][11]

Other Anticancer Mechanisms

Beyond kinase inhibition, 1H-pyrazolo[3,4-b]pyridine derivatives have shown anticancer activity through other mechanisms:

  • DNA Binding: Some derivatives have been shown to bind to DNA, suggesting a potential mechanism for their antiproliferative effects.[12] Compounds with good DNA binding affinity, comparable to doxorubicin, also exhibited significant cytotoxicity against various cancer cell lines.[12]

  • AMP-Activated Protein Kinase (AMPK) Activation: Activation of AMPK can suppress cancer cell growth. Certain 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as AMPK activators.[13][14] Compound 9d demonstrated potent anti-lung cancer activity by elevating phosphorylation levels of AMPK and its substrate, while reducing the phosphorylation of p70S6K, a downstream target involved in protein synthesis and cell growth.[14] This leads to G2/M cell cycle arrest in A549 lung cancer cells.[14]

Structure-Activity Relationship (SAR) Highlights

A recurring theme in the SAR of anticancer 1H-pyrazolo[3,4-b]pyridines is the importance of specific substitutions at key positions of the scaffold. For instance, the N(1)-H of the pyrazole ring is often crucial for hydrogen bonding interactions with the target protein.[6][7] Substitutions on the phenyl rings attached to the core can significantly influence potency and selectivity.[5]

Data Summary: In Vitro Anticancer Activity
Compound IDTarget/Cell LineIC50Reference
BMS-265246CDK1/CycB6 nM[5]
BMS-265246CDK2/CycE9 nM[5]
8h DYRK1B3 nM[9]
8h HCT116 cells1.6 µM[9]
15y TBK10.2 nM[10][11]
9d A549 cells3.06 µM[14]
9a Hela cells2.59 µM[15]
14g HCT-116 cells1.98 µM[15]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic activity of 1H-pyrazolo[3,4-b]pyridine derivatives against cancer cell lines.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., A549, HCT116, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest exponentially growing cells and determine cell viability using trypan blue exclusion.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium.

    • Replace the medium in the 96-well plates with medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Antimicrobial and Antiviral Activity

The 1H-pyrazolo[3,4-b]pyridine scaffold has also been explored for its potential in combating infectious diseases.

Antibacterial Activity

Several derivatives have shown promising activity against various bacterial strains.[16][17][18] Some compounds exhibited elevated activity towards anaerobic bacteria.[16] The synthesis of novel pyrazolo[3,4-b]pyridines has led to the discovery of agents with moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.[19]

Antiviral Activity

The antiviral properties of this scaffold have been investigated, particularly against Herpes Simplex Virus Type-1 (HSV-1).[20] Certain derivatives, such as ARA-04 , ARA-05 , and AM-57 , have shown potent anti-HSV-1 activity with EC50 values in the low micromolar range, comparable to acyclovir.[20] These compounds exhibit a high selective index, indicating low cytotoxicity.[20] Mechanistic studies suggest that these derivatives can interfere with different stages of the viral replication cycle, including viral adsorption and replication.[20] Some derivatives have also been evaluated for their inhibitory activity against the reverse transcriptase of HIV-1.[21]

Antiprotozoal Activity

Derivatives of 4-anilino-1H-pyrazolo[3,4-b]pyridine have been synthesized and tested against Leishmania amazonensis, the causative agent of leishmaniasis.[22] The 3'-diethylaminomethyl-substituted compounds were found to be the most active, with IC50 values in the sub-micromolar range.[22]

Experimental Protocol: Antiviral Assay (Plaque Reduction Assay for HSV-1)
  • Cell Culture and Virus Propagation:

    • Grow Vero cells (or another susceptible cell line) to confluence in 6-well plates.

    • Prepare serial dilutions of the HSV-1 stock.

  • Infection and Compound Treatment:

    • Infect the confluent cell monolayers with approximately 100 plaque-forming units (PFU) of HSV-1 per well.

    • After a 1-hour adsorption period, remove the virus inoculum.

    • Overlay the cells with medium containing 1% methylcellulose and various concentrations of the test compound.

  • Incubation and Staining:

    • Incubate the plates for 2-3 days at 37°C until plaques are visible.

    • Fix the cells with methanol and stain with a 0.1% crystal violet solution.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction compared to the untreated virus control.

    • Determine the EC50 value (the concentration of compound that reduces the number of plaques by 50%).

Anti-inflammatory and Other Biological Activities

Anti-inflammatory Activity

The 1H-pyrazolo[3,4-b]pyridine scaffold has been utilized to develop potent anti-inflammatory agents.[23][24] Some derivatives act as phosphodiesterase 4 (PDE4) inhibitors, which are known to have anti-inflammatory effects.[2] Additionally, certain pyrazolo[3,4-b]pyrazines, a related class of compounds, have shown remarkable anti-inflammatory activity, with some exhibiting potency comparable to the reference drug indomethacin.[25]

Cardiovascular Applications

A notable success story for the 1H-pyrazolo[3,4-b]pyridine scaffold is the drug Riociguat (trade name Adempas), which is used for the treatment of pulmonary hypertension.[2] Riociguat is a soluble guanylate cyclase (sGC) stimulator, leading to vasodilation.[2]

Synthesis Strategies

The synthesis of the 1H-pyrazolo[3,4-b]pyridine core can be achieved through several strategies.[1][2][26] The two major approaches involve:

  • Formation of the pyridine ring onto a pre-existing pyrazole ring: This is a widely used method, often starting with a 5-aminopyrazole derivative that is then condensed with a 1,3-dicarbonyl compound or a related synthon.[2] The regioselectivity of this reaction can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound.[2]

  • Formation of the pyrazole ring onto a pre-existing pyridine ring: This alternative strategy provides another route to access this versatile scaffold.[2]

Visualizing Key Concepts

General Structure of the 1H-Pyrazolo[3,4-b]pyridine Scaffold

Caption: Diversity centers on the 1H-pyrazolo[3,4-b]pyridine core.

Workflow for In Vitro Anticancer Drug Screening

workflow start Start: Cancer Cell Lines culture Cell Culture & Seeding (96-well) start->culture treat Compound Treatment culture->treat incubate Incubation (48-72h) treat->incubate assay MTT Assay incubate->assay read Absorbance Measurement assay->read analyze Data Analysis: IC50 Determination read->analyze end End: Cytotoxicity Profile analyze->end

Caption: A typical workflow for evaluating anticancer activity in vitro.

Simplified Kinase Inhibition Signaling Pathway

G ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Inhibitor 1H-Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->Block

Caption: Mechanism of action for kinase inhibitor derivatives.

Conclusion and Future Perspectives

The 1H-pyrazolo[3,4-b]pyridine scaffold has firmly established itself as a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities. Its versatility, stemming from multiple points for chemical modification, has enabled the development of targeted therapies for a range of diseases, from cancer and infectious agents to inflammatory conditions and cardiovascular disorders. The success of Riociguat in the clinic underscores the therapeutic potential of this scaffold.

Future research will likely focus on the development of even more selective and potent derivatives, leveraging advanced computational modeling and synthetic methodologies. The exploration of this scaffold for novel biological targets and the development of compounds with dual or multiple modes of action represent exciting avenues for future drug discovery efforts. The continued investigation into the rich chemistry and biology of 1H-pyrazolo[3,4-b]pyridines holds great promise for the development of next-generation therapeutics to address unmet medical needs.

References

An In-depth Technical Guide to the Discovery of Novel 1H-Pyrazolo[3,4-b]pyridin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, largely due to its structural resemblance to endogenous purine bases, which allows it to interact with a wide array of biological targets.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the systematic discovery of novel 1H-pyrazolo[3,4-b]pyridin-4-ol derivatives. We will navigate the journey from rational design and synthesis to robust biological evaluation and structure-activity relationship (SAR) analysis. The focus is on providing not just protocols, but the underlying scientific rationale that drives experimental decisions, ensuring a self-validating and scientifically rigorous discovery cascade.

The Strategic Importance of the 1H-Pyrazolo[3,4-b]pyridine Scaffold

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine system, a versatile framework that has been successfully exploited to develop potent modulators of various enzymes and receptors.[2] The 1H-pyrazolo[3,4-b]pyridine isomer, in particular, has garnered significant interest, with over 300,000 compounds described in scientific literature and patents.[1][3]

The therapeutic potential of this scaffold is broad, with derivatives demonstrating significant activity as:

  • Kinase Inhibitors: Targeting a range of kinases involved in oncology and inflammation, such as TANK-binding kinase 1 (TBK1), SRC family kinases, and RET kinase.[4][5][6]

  • Antimicrobial Agents: Showing efficacy against various bacterial strains.[7]

  • Anti-inflammatory and Analgesic Agents: Demonstrating potential in managing inflammation and pain.[7][8]

  • Antiproliferative Agents: Exhibiting cytotoxic effects against cancer cell lines.[7]

This guide focuses on the 4-ol (or 4-one tautomer) derivatives, a key subtype that often serves as a crucial hydrogen bond donor or acceptor in interactions with protein targets.

Core Synthetic Strategies and Mechanistic Rationale

The successful synthesis of a diverse library of derivatives is foundational to any discovery program. The choice of synthetic route is dictated by the availability of starting materials, desired substitution patterns, and scalability.

Principal Synthetic Routes

Two predominant strategies are employed for constructing the this compound core.

Strategy A: Annulation from an Aminopyrazole Precursor

This is the most common and versatile approach, building the pyridine ring onto a pre-formed pyrazole.

  • Gould-Jacobs Reaction: This classic method involves the reaction of a 3-aminopyrazole with a suitable three-carbon electrophile, such as diethyl 2-(ethoxymethylene)malonate. The reaction proceeds through a vinylogous substitution, followed by thermal cyclization and subsequent hydrolysis/decarboxylation to yield the 4-hydroxy-1H-pyrazolo[3,4-b]pyridine core. A key advantage is the direct formation of the 4-ol moiety.[1]

  • Condensation with β-Ketoesters or 1,3-Diketones: Reacting a 5-aminopyrazole with a β-ketoester (e.g., ethyl acetoacetate) or a 1,3-diketone is a straightforward method. The causality here lies in the differential reactivity of the carbonyl groups. The reaction of an aminopyrazole with a non-symmetrical 1,3-dicarbonyl compound can lead to the formation of two regioisomers, a critical consideration in library design.[1]

Strategy B: Functionalization of a Pre-formed Pyrazolopyridine Core

This approach is ideal for late-stage diversification. It typically starts with a halogenated pyrazolopyridine, which is then elaborated using modern cross-coupling chemistry.

  • Palladium-Catalyzed Cross-Coupling: A 4-chloro or 4-bromo-1H-pyrazolo[3,4-b]pyridine can be synthesized, often via the Gould-Jacobs reaction followed by treatment with POCl₃.[1] This halogenated intermediate becomes a versatile handle for introducing a wide range of substituents at the C4 position via Suzuki, Sonogashira, or Buchwald-Hartwig C-N coupling reactions, allowing for rapid SAR exploration.[5]

Visualization of Synthetic Workflow

G cluster_0 Strategy A: Annulation cluster_1 Strategy B: Diversification Aminopyrazole 5-Aminopyrazole Derivative Condensation Condensation/ Cyclization Aminopyrazole->Condensation Diketone 1,3-Dicarbonyl Compound Diketone->Condensation GouldJacobs Gould-Jacobs Reaction CoreA This compound Core Condensation->CoreA HaloCore 4-Halogenated Pyrazolopyridine CoreA->HaloCore Halogenation (e.g., POCl₃) Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald) HaloCore->Coupling FinalProduct Novel C4-Substituted Derivatives Coupling->FinalProduct

Caption: General synthetic strategies for this compound derivatives.

Experimental Protocol: Synthesis via Condensation

Objective: To synthesize 6-methyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridin-4-ol.

  • Reaction Setup: To a solution of 5-amino-1,3-diphenylpyrazole (10 mmol, 1 eq.) in glacial acetic acid (30 mL), add ethyl acetoacetate (12 mmol, 1.2 eq.).

  • Thermal Cyclization: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 6 hours, monitoring progress by Thin Layer Chromatography (TLC). Causality: The acidic medium catalyzes the initial condensation, and the high temperature drives the intramolecular cyclization and dehydration to form the fused pyridine ring.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL) with stirring.

  • Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with water followed by a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.

  • Final Product: Dry the solid under vacuum to yield the target compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol if necessary.

Structural Characterization: A Self-Validating System

Unambiguous confirmation of the chemical structure and purity of each novel derivative is non-negotiable. A multi-technique approach ensures the integrity of the data generated in subsequent biological assays.

Standard Characterization Workflow

G Start Crude Synthesized Product Purification Purification (Recrystallization/ Chromatography) Start->Purification NMR NMR (¹H, ¹³C) Structure Confirmation Purification->NMR MS Mass Spec (HRMS) Molecular Formula NMR->MS Purity Purity Check (HPLC, mp, EA) MS->Purity Final Confirmed Pure Compound (>95%) Purity->Final

Caption: Standard workflow for the characterization and validation of novel compounds.

Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation, providing detailed information about the chemical environment of each proton and carbon atom.[9][10][11]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.[9][10][11]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying key functional groups, such as the C=O stretch of the pyridinone tautomer or O-H and N-H stretches.[10][11]

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is employed to determine purity (typically >95% is required for biological testing). Melting point (mp) analysis provides a simple check of purity, while elemental analysis (C, H, N) offers final confirmation of the empirical formula.[10][11]

Biological Evaluation: Targeting Protein Kinases

The 1H-pyrazolo[3,4-b]pyridine scaffold is a potent "hinge-binder," making it an excellent starting point for developing kinase inhibitors.[12] The discovery process follows a hierarchical screening cascade to identify potent and selective compounds.

The Kinase Inhibitor Screening Cascade

The goal is to efficiently triage a library of compounds, advancing only the most promising candidates. This process moves from high-throughput, cost-effective primary assays to more complex, information-rich secondary and cellular assays.

G Lib Compound Library Primary Primary Screen (Single Concentration, e.g., 1-10 µM) Biochemical Assay (e.g., Kinase-Glo) Lib->Primary Hit Initial Hits (>50% Inhibition) Primary->Hit Identify Dose Dose-Response Assay (IC₅₀ Determination) Hit->Dose Confirm & Quantify Potent Potent Compounds (Low nM to µM IC₅₀) Dose->Potent Prioritize Selectivity Selectivity Profiling (Panel of Kinases) Potent->Selectivity Cellular Cell-Based Assay (Target Engagement & Pathway Modulation) Selectivity->Cellular Lead Lead Candidate Cellular->Lead

Caption: Hierarchical screening cascade for identifying novel kinase inhibitors.

In Vitro Assay Methodologies

A. Primary Biochemical Assays (Hit Identification)

These are cell-free assays that measure the direct effect of a compound on the activity of a purified, recombinant kinase.[13][14]

  • Rationale: The primary goal is to quickly identify compounds that inhibit the target kinase at a single, high concentration. This is a "yes/no" filter.

  • Common Platforms:

    • Luminescence-Based (e.g., Kinase-Glo®, ADP-Glo™): These assays quantify kinase activity by measuring the amount of ATP consumed.[14] A highly active kinase depletes ATP, resulting in low light output. An effective inhibitor preserves ATP, leading to a high luminescence signal.[14]

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): These assays use antibodies to detect the phosphorylated substrate. One antibody is specific for the substrate, and the other is specific for the phosphorylated epitope. FRET only occurs when the substrate is phosphorylated, allowing for a direct measure of enzyme activity.[14]

B. Secondary Assays (Potency and Selectivity)

  • IC₅₀ Determination: Hits from the primary screen are advanced to determine their potency. Compounds are tested across a range of concentrations (typically a 10-point serial dilution) to generate a dose-response curve and calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).[13] Trustworthiness: For meaningful and comparable IC₅₀ values, assays should be run under standardized conditions, particularly with the ATP concentration at or near the Michaelis constant (Km) of the enzyme.[13]

  • Selectivity Profiling: Promiscuous kinase inhibitors can lead to off-target toxicity. Potent hits are therefore screened against a panel of other kinases (e.g., the KINOMEscan® platform) to assess their selectivity profile.[15] The ideal candidate is highly potent against the target of interest and inactive against other kinases, particularly those known to cause adverse effects.

C. Cellular Assays (Target Validation)

  • Rationale: A compound may be potent in a biochemical assay but fail to work in a cellular environment due to poor permeability or rapid metabolism. Cellular assays confirm that the compound can enter the cell and engage its target.

  • Methodology: A common method is to measure the phosphorylation of a known downstream substrate of the target kinase in a relevant cell line using Western Blot analysis or cell-based ELISA.[12] A reduction in the phosphorylation of the substrate upon treatment with the compound provides strong evidence of on-target activity.

Detailed Protocol: In Vitro Kinase Assay (ADP-Glo™)

Objective: To determine the IC₅₀ value of a test compound against Kinase X.

  • Reagent Preparation: Prepare assay buffers, recombinant Kinase X enzyme, substrate peptide, and a 10-point serial dilution of the test compound in DMSO.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound dilution (or DMSO for controls). Add 5 µL of a 2X enzyme/substrate solution. Initiate the reaction by adding 2.5 µL of a 4X ATP solution (at the predetermined Km concentration).

  • Incubation: Incubate the plate at room temperature for 1 hour. Causality: This allows the kinase to phosphorylate the substrate. The extent of the reaction will be inversely proportional to the inhibitory activity of the test compound.

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation (Step 2): Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by luciferase to produce light. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Normalize the data to positive (no enzyme) and negative (DMSO) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Structure-Activity Relationship (SAR) Analysis

SAR is the iterative process of modifying the chemical structure of a hit compound to improve its potency, selectivity, and drug-like properties.[5][12]

The Iterative Optimization Cycle

The process involves synthesizing a focused set of analogs based on a design hypothesis, testing them in the established assays, and using the resulting data to refine the next set of designs. This cycle is often supported by computational tools like molecular docking to visualize how compounds might bind to the kinase active site and to rationalize observed SAR.[5]

Data-Driven Design and SAR Table

Systematic modification of substituents at each available position on the this compound core is performed to probe the chemical space. The results are summarized in an SAR table to facilitate analysis.

Table 1: Hypothetical SAR Data for Novel Kinase X Inhibitors

Compound IDR¹ Substituent (at N1)R³ Substituent (at C3)R⁶ Substituent (at C6)Kinase X IC₅₀ (nM)
LEAD-01 PhenylMethylH850
LEAD-02 PhenylCyclopropyl H220
LEAD-03 PhenylMethylMethyl 450
LEAD-04 4-Fluorophenyl MethylH790
LEAD-05 PhenylCyclopropylMethyl45
LEAD-06 4-FluorophenylCyclopropylMethyl38

Analysis of Hypothetical Data:

  • C3 Position: Replacing the small methyl group (LEAD-01) with a more rigid cyclopropyl group (LEAD-02) improves potency, suggesting a constrained pocket.

  • C6 Position: Adding a small methyl group (LEAD-03) is well-tolerated and slightly improves activity over the unsubstituted parent (LEAD-01).

  • N1 Position: The phenyl group is important. Adding a fluorine (LEAD-04) does not significantly alter potency alone.

  • Synergistic Effects: Combining the beneficial modifications (cyclopropyl at C3 and methyl at C6) leads to a significant jump in potency (LEAD-05), demonstrating a synergistic effect. The addition of the 4-fluorophenyl group (LEAD-06) provides a further slight improvement.

Conclusion and Future Directions

The discovery of novel this compound derivatives is a structured, multi-disciplinary endeavor. This guide has outlined a robust and logical pathway from strategic synthesis and rigorous characterization to a hierarchical biological evaluation designed to identify potent and selective drug candidates. The causality-driven approach to experimental design and the self-validating nature of the protocols are paramount to success.

Future work for a promising lead candidate would involve a deeper investigation into its mechanism of action, comprehensive selectivity screening, and the optimization of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Ultimately, these steps pave the way for in vivo studies to establish efficacy and safety in preclinical disease models.[4][16]

References

The Emergent Therapeutic Potential of 1H-Pyrazolo[3,4-b]pyridines: A Technical Guide to their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biomolecules implicated in oncogenesis and other disease states. This technical guide provides an in-depth exploration of the predominant mechanisms of action for this class of compounds, with a primary focus on their well-established role as kinase inhibitors and a secondary overview of their potential as DNA binding agents. We will delve into the specific molecular targets, the signaling pathways they modulate, and the experimental methodologies employed to elucidate these interactions. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the 1H-pyrazolo[3,4-b]pyridine core.

Introduction: The Rise of a Versatile Scaffold

The 1H-pyrazolo[3,4-b]pyridine nucleus, a bioisostere of purine, has garnered significant attention in the field of drug discovery.[1][2] Its rigid, planar structure provides an excellent framework for the strategic placement of various substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] This adaptability has led to the development of numerous derivatives with potent inhibitory activity against a host of therapeutically relevant targets, particularly protein kinases.[1][3] Furthermore, some derivatives have exhibited the capacity to interact with nucleic acids, suggesting a multi-faceted pharmacological profile. This guide will systematically dissect these mechanisms, providing both the theoretical underpinnings and the practical experimental approaches necessary for their investigation.

Kinase Inhibition: A Primary Mechanism of Action

A substantial body of evidence points to kinase inhibition as the principal mechanism through which 1H-pyrazolo[3,4-b]pyridine derivatives exert their biological effects. These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and thereby preventing the phosphorylation of downstream substrates.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Dysregulation of FGFR signaling is a key driver in various cancers.[4] Several 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR inhibitors.[4][5]

Upon binding of fibroblast growth factor (FGF), FGFRs dimerize and autophosphorylate, activating downstream signaling cascades such as the MAPK and PLCγ pathways, which are crucial for cell proliferation, survival, and migration.[4]

FGFR_Signaling cluster_membrane Cell Membrane FGF FGF FGFR FGFR FGF->FGFR Binds FGFR->FGFR RAS RAS FGFR->RAS Activates PLCg PLCγ FGFR->PLCg Activates Pyrazolo_Pyridine 1H-Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo_Pyridine->FGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation, Survival, Migration ERK->Proliferation_Survival Promotes DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Proliferation_Survival Promotes

Figure 1: FGFR signaling pathway and inhibition by 1H-pyrazolo[3,4-b]pyridines.

This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of an inhibitor to a kinase.

Principle: The assay relies on the binding of an Alexa Fluor™ 647-labeled, ATP-competitive tracer to the kinase. A europium-labeled anti-tag antibody binds to the kinase. When both are bound, FRET occurs. An inhibitor competes with the tracer, leading to a loss of FRET.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the 1H-pyrazolo[3,4-b]pyridine test compound in kinase buffer.

    • Prepare a solution containing the FGFR1 kinase and the europium-labeled anti-GST antibody in kinase buffer.

    • Prepare a solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the test compound dilution to the assay wells.

    • Add 5 µL of the kinase/antibody mixture to all wells.

    • Add 5 µL of the tracer solution to all wells.

    • Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a FRET-capable plate reader, measuring the emission at 615 nm (europium) and 665 nm (Alexa Fluor™ 647) with excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Causality Behind Experimental Choices: The use of a FRET-based binding assay provides a direct measure of the compound's ability to engage the target kinase, independent of enzymatic activity. This can be particularly useful for identifying compounds with slow binding kinetics.

Anaplastic Lymphoma Kinase (ALK) Inhibition

ALK gene rearrangements are oncogenic drivers in several cancers, most notably non-small cell lung cancer (NSCLC).[6] 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent ALK inhibitors, including those active against resistance mutations like ALK-L1196M.[6][7][8]

Fusion proteins involving ALK lead to constitutive kinase activity, activating downstream pathways like JAK/STAT, PI3K/AKT, and MAPK, which promote cell proliferation and survival.

ALK_Signaling ALK_Fusion ALK Fusion Protein (e.g., EML4-ALK) JAK JAK ALK_Fusion->JAK PI3K PI3K ALK_Fusion->PI3K RAS RAS ALK_Fusion->RAS Pyrazolo_Pyridine 1H-Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo_Pyridine->ALK_Fusion Inhibits STAT3 STAT3 JAK->STAT3 Gene_Expression Gene Expression STAT3->Gene_Expression Promotes AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Promotes

Figure 2: ALK fusion protein signaling and its inhibition.

This assay assesses the ability of a compound to inhibit ALK autophosphorylation in a cellular context.

Principle: The phosphorylation status of ALK and its downstream effectors is a direct indicator of its kinase activity. Western blotting with phospho-specific antibodies allows for the quantification of this activity.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture ALK-positive cancer cells (e.g., H2228) to 70-80% confluency.

    • Treat the cells with varying concentrations of the 1H-pyrazolo[3,4-b]pyridine compound for a specified time (e.g., 2-4 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-ALK, total ALK, phospho-STAT3, and total STAT3 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Trustworthiness of the Protocol: The inclusion of total protein controls for each target ensures that any observed decrease in phosphorylation is due to kinase inhibition and not a general decrease in protein levels.

Other Kinase Targets

The versatility of the 1H-pyrazolo[3,4-b]pyridine scaffold has led to its application in targeting a diverse range of other kinases.

  • Tropomyosin Receptor Kinase (TRK): These compounds have shown inhibitory activity against TRK A, B, and C, which are targets in various cancers driven by NTRK gene fusions.[9][10] The experimental approach to assess TRK inhibition is similar to that for ALK, involving both enzymatic and cellular phosphorylation assays.[11]

  • TANK-Binding Kinase 1 (TBK1): TBK1 is a key regulator of innate immunity and is also implicated in some cancers. 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent TBK1 inhibitors.[12][13]

  • Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B): DYRK1B is involved in cell cycle regulation and has been identified as a therapeutic target in cancer.[14][15]

  • Cyclin-Dependent Kinases (CDKs): As master regulators of the cell cycle, CDKs are prominent cancer targets. 1H-pyrazolo[3,4-b]pyridines have been developed as inhibitors of CDK1/cyclin B.[16]

This is a luminescent assay that measures the amount of ADP produced in a kinase reaction.

Principle: After the kinase reaction, remaining ATP is depleted. Then, ADP is converted to ATP, which is used by luciferase to generate a luminescent signal that is proportional to the initial kinase activity.

Step-by-Step Methodology:

  • Kinase Reaction:

    • In a 96-well plate, combine the kinase (e.g., TBK1), the appropriate substrate (e.g., Myelin Basic Protein for TBK1), and the 1H-pyrazolo[3,4-b]pyridine inhibitor in kinase buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a defined period (e.g., 45-60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Expertise and Experience: The ADP-Glo™ assay is a robust and widely used platform for kinase inhibitor screening due to its high sensitivity and broad dynamic range.[12][17]

Compound Class Target Kinase Reported IC50 (nM) Reference
1H-Pyrazolo[3,4-b]pyridineFGFR10.2 - 5[4]
1H-Pyrazolo[3,4-b]pyridineALK (L1196M)<0.5[7]
1H-Pyrazolo[3,4-b]pyridineTRKA26 - 57[9]
1H-Pyrazolo[3,4-b]pyridineTBK10.2[13]
1H-Pyrazolo[3,4-b]pyridineDYRK1B3 - 287[18]
1H-Pyrazolo[3,4-b]pyridineCDK1/cycB6[1]

DNA Binding: An Alternative Mechanism

While kinase inhibition is the most extensively studied mechanism, some 1H-pyrazolo[3,4-b]pyridine derivatives have been shown to interact with DNA, suggesting an alternative or complementary mode of action for their anticancer effects.[19]

Mechanism of DNA Intercalation

DNA intercalators are typically planar, aromatic molecules that can insert themselves between the base pairs of the DNA double helix.[20] This disrupts the normal structure of DNA, leading to unwinding and elongation of the helix, which can interfere with critical cellular processes like DNA replication and transcription.[4][20]

DNA_Intercalation Pyrazolo_Pyridine Planar 1H-Pyrazolo[3,4-b]pyridine DNA_Helix DNA Double Helix Pyrazolo_Pyridine->DNA_Helix Inserts between base pairs DNA_Unwinding DNA Unwinding & Elongation DNA_Helix->DNA_Unwinding Leads to Replication_Transcription_Block DNA Replication & Transcription Blockade DNA_Unwinding->Replication_Transcription_Block Inhibits

Figure 3: Mechanism of DNA intercalation by planar 1H-pyrazolo[3,4-b]pyridine compounds.

This is a spectrophotometric assay to assess the binding of a compound to DNA.

Principle: Methyl green is a dye that binds to DNA. A compound that also binds to DNA will displace the methyl green, leading to a decrease in the absorbance of the DNA-methyl green complex, which can be measured.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a solution of calf thymus DNA in a suitable buffer (e.g., Tris-HCl).

    • Prepare a stock solution of methyl green.

    • Prepare a working solution of the DNA-methyl green complex by incubating DNA and methyl green together.

    • Prepare serial dilutions of the 1H-pyrazolo[3,4-b]pyridine test compound.

  • Assay Procedure:

    • To the wells of a 96-well plate, add the DNA-methyl green complex.

    • Add the test compound dilutions to the wells.

    • Incubate at room temperature for a specified time.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the wavelength of maximum absorbance for the DNA-methyl green complex (typically around 630 nm).

    • Calculate the percentage of methyl green displacement for each compound concentration.

    • Determine the concentration of the compound that causes 50% displacement.

Conclusion and Future Directions

The 1H-pyrazolo[3,4-b]pyridine scaffold has proven to be a highly fruitful starting point for the development of potent inhibitors of various protein kinases, with significant therapeutic potential in oncology and other diseases. The primary mechanism of action for the majority of these compounds is competitive inhibition of ATP binding to the kinase active site. However, the potential for DNA interaction by some derivatives highlights the chemical diversity and adaptability of this core structure.

Future research in this area should focus on:

  • Improving Kinase Selectivity: While many potent inhibitors have been developed, enhancing selectivity remains a key challenge to minimize off-target effects.

  • Overcoming Drug Resistance: The development of next-generation compounds that can overcome acquired resistance mutations in kinases like ALK is crucial.

  • Exploring Novel Targets: The versatility of the scaffold suggests that it could be adapted to target other enzyme families or protein-protein interactions.

  • Elucidating Polypharmacology: For compounds that exhibit multiple mechanisms of action (e.g., kinase inhibition and DNA binding), understanding the interplay between these activities will be essential for optimizing their therapeutic application.

By leveraging the foundational knowledge and experimental approaches outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of 1H-pyrazolo[3,4-b]pyridine compounds.

References

The 1H-pyrazolo[3,4-b]pyridin-4-ol Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Rise of a Versatile Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel chemical entities with superior efficacy and safety profiles has led to the identification of certain molecular frameworks that are exceptionally productive. These "privileged scaffolds" serve as a foundation for the development of new therapeutics across a range of biological targets. The 1H-pyrazolo[3,4-b]pyridine core, a bioisostere of the purine nucleus, has emerged as one such pharmacophore of significant interest.[1] Its unique structural and electronic properties have positioned it as a cornerstone in the design of potent and selective modulators of various enzyme families, particularly kinases. This guide aims to provide a comprehensive technical overview of the 1H-pyrazolo[3,4-b]pyridin-4-ol pharmacophore, from its fundamental chemical characteristics and synthesis to its application in the design of targeted therapies, supported by field-proven insights and detailed methodologies.

The 1H-pyrazolo[3,4-b]pyridine Core: A Structural and Physicochemical Perspective

The 1H-pyrazolo[3,4-b]pyridine system is a fused heterocyclic ring composed of a pyrazole and a pyridine ring. The "1H-" designation specifies the tautomeric form where the hydrogen atom is attached to the nitrogen at position 1 of the pyrazole ring. This tautomer is significantly more stable than the 2H-isomer, a critical consideration for drug design and molecular modeling.[1] The close structural resemblance to purine bases, such as adenine and guanine, allows molecules incorporating this scaffold to interact with the ATP-binding sites of many enzymes, particularly kinases.[1]

The 4-ol (or its tautomeric 4-oxo form) substitution is a key feature, providing a crucial hydrogen bond donor/acceptor site that often anchors the molecule within the target's active site. The versatility of this scaffold arises from the multiple sites available for substitution (positions N1, C3, C4, C5, and C6), allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][2]

Synthetic Strategies: Building the Core

The construction of the 1H-pyrazolo[3,4-b]pyridine core can be broadly categorized into two primary retrosynthetic strategies: annulation of a pyridine ring onto a pre-existing pyrazole, or formation of a pyrazole ring on a pyridine precursor.[1][2] The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.

Strategy A: Pyridine Ring Formation from a Pyrazole Precursor

This is a widely employed approach, often starting with a substituted 5-aminopyrazole.

  • Reaction with 1,3-Dicarbonyl Compounds: Condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound is a classic and versatile method. The reaction proceeds through a condensation-cyclization sequence. The regioselectivity can be an issue with unsymmetrical dicarbonyls, depending on the relative electrophilicity of the two carbonyl groups.[1]

  • Gould-Jacobs Reaction: This reaction utilizes a 3-aminopyrazole and a diethyl 2-(ethoxymethylene)malonate derivative to construct the pyridine ring, typically yielding a 4-hydroxy-1H-pyrazolo[3,4-b]pyridine derivative.[1]

  • Reaction with α,β-Unsaturated Ketones: A Michael addition of the 5-aminopyrazole to an α,β-unsaturated ketone, followed by intramolecular cyclization and oxidation, affords the 1H-pyrazolo[3,4-b]pyridine core.[1][3]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 5-Aminopyrazole reaction1 Condensation/ Cyclization start1->reaction1 reaction2 Michael Addition/ Cyclization start1->reaction2 start2 1,3-Dicarbonyl Compound start2->reaction1 start3 α,β-Unsaturated Ketone start3->reaction2 product 1H-pyrazolo[3,4-b]pyridine reaction1->product reaction2->product

Figure 1: General synthetic strategies for 1H-pyrazolo[3,4-b]pyridines.

Detailed Experimental Protocol: Synthesis of a 4-Substituted 1H-pyrazolo[3,4-b]pyridine Derivative

This protocol is adapted from a procedure for the synthesis of novel pyrazolo[3,4-b]pyridines.[3]

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C. Rationale: The use of a polar aprotic solvent like DMF helps in dissolving the reactants, while EtOH can facilitate proton transfer steps.

  • Degas the reaction mixture. Rationale: Removing dissolved gases, particularly oxygen, can prevent unwanted side reactions and degradation of reagents.

  • Add ZrCl₄ (0.15 mmol) to the reaction mixture. Rationale: Zirconium tetrachloride acts as a Lewis acid catalyst to activate the carbonyl group of the unsaturated ketone, facilitating the initial Michael addition.

  • Stir the reaction mixture vigorously at 95 °C for 16 h. Rationale: Heating provides the necessary activation energy for the reaction to proceed to completion. Vigorous stirring ensures homogeneity.

  • After completion of the reaction (monitored by TLC), concentrate the mixture in vacuo. Rationale: Removal of the solvents under reduced pressure prepares the mixture for workup.

  • Add CHCl₃ and water to the residue. Separate the two phases and wash the aqueous phase twice with CHCl₃. Rationale: This liquid-liquid extraction separates the organic product from inorganic salts and water-soluble impurities. The product is expected to be in the organic phase (chloroform).

  • Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Rationale: Drying the organic phase removes residual water. Filtration removes the drying agent, and evaporation of the solvent yields the crude product.

  • Purify the crude product by column chromatography on silica gel. Rationale: Chromatography separates the desired product from any remaining starting materials and byproducts based on polarity.

The Pharmacophore in Action: Targeting Kinases and Beyond

The 1H-pyrazolo[3,4-b]pyridine scaffold has proven to be a highly effective pharmacophore for the development of inhibitors targeting a wide array of protein kinases, which are pivotal in cellular signaling pathways and are often dysregulated in diseases like cancer and inflammatory disorders.[4][5][6]

Mechanism of Action at the ATP-Binding Site

The efficacy of 1H-pyrazolo[3,4-b]pyridine-based inhibitors often stems from their ability to mimic the purine ring of ATP and form key hydrogen bonding interactions within the kinase hinge region. The N1-H of the pyrazole ring and the nitrogen atom of the pyridine ring are crucial for these interactions.[7][8] The 4-hydroxy group can also participate in hydrogen bonding, further anchoring the inhibitor. Substituents at other positions are then strategically chosen to occupy adjacent hydrophobic pockets and interact with specific amino acid residues, thereby conferring potency and selectivity.

G cluster_kinase Kinase ATP Binding Site cluster_inhibitor 1H-pyrazolo[3,4-b]pyridine Inhibitor hinge Hinge Region (e.g., Leu83) hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue scaffold Pyrazolo[3,4-b]pyridine Core scaffold->hinge H-bonds substituent R-group substituent->hydrophobic_pocket Hydrophobic Interactions substituent->gatekeeper Selectivity

Figure 2: Key interactions of the 1H-pyrazolo[3,4-b]pyridine scaffold in a kinase active site.

A Spectrum of Therapeutic Targets

The versatility of the 1H-pyrazolo[3,4-b]pyridine pharmacophore is evident from the diverse range of biological targets for which potent inhibitors have been developed.

Target Therapeutic Area Key Findings Reference Compound Example
TBK1 Immunology, OncologyPotent inhibitors with IC50 values in the nanomolar range have been developed. Compound 15y showed an IC50 of 0.2 nM.[9][10]15y
AMPK Metabolic DiseasesDerivatives have been identified as potent activators of AMPK, with compound 17f showing efficacy comparable to the known activator A-769662.[11]17f
TRK OncologyPan-TRK inhibitors with nanomolar potency have been synthesized. Compound C03 exhibited an IC50 of 56 nM against TRKA.[12][13]C03
FGFR OncologySelective FGFR inhibitors with excellent in vitro and in vivo antitumor activity have been discovered.[7]7n
CDKs OncologyPotent and selective inhibitors of CDK1 and CDK2 have been developed, with some compounds showing cytotoxic effects in cancer cell lines.[8][14][15]BMS-265246
ALK OncologyDerivatives have been designed to overcome resistance to existing ALK inhibitors, such as the L1196M mutation.[16]10c

Structure-Activity Relationships (SAR) and Lead Optimization

Systematic exploration of the structure-activity relationships of 1H-pyrazolo[3,4-b]pyridine derivatives is crucial for optimizing their biological activity and drug-like properties.

Key SAR Insights:
  • N1 Position: The N1-H of the pyrazole is often essential for hydrogen bonding with the kinase hinge region. N-methylation can lead to a complete loss of activity.[7]

  • C3 Position: Substitutions at this position can be varied to probe different regions of the active site.

  • C4 Position: The 4-hydroxy group is a key interaction point. Etherification at this position can be used to introduce side chains that target specific pockets. For instance, 4-alkylaminoethyl ethers have shown potent antiproliferative activity.[17]

  • C5 and C6 Positions: These positions on the pyridine ring are often substituted with groups that can modulate potency, selectivity, and physicochemical properties. For example, a 2,6-difluorophenyl substitution has been found to be critical for potent CDK inhibitory activity.[14]

ADMET Considerations in Lead Optimization

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical for the successful development of drug candidates. For pyrazolo[3,4-b]pyridine derivatives, key considerations include:

  • Solubility: The planar, aromatic nature of the scaffold can lead to poor aqueous solubility. Strategies to improve solubility include the introduction of polar groups or the use of pro-drug approaches.[18]

  • Metabolic Stability: The scaffold is generally stable, but substituents can be sites of metabolic modification. In vitro assays with liver microsomes are essential to identify metabolically labile spots.[12][13]

  • CYP Inhibition: Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions. Screening against major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is a standard part of lead optimization. Some derivatives have shown low inhibitory activity against most CYPs, which is a favorable characteristic.[12]

This protocol is a general representation of a sulforhodamine B (SRB) assay used to assess the antiproliferative activity of compounds on cancer cell lines.[9]

  • Cell Seeding: Seed cancer cell lines (e.g., A172, U87MG, A375) in 96-well plates at a density of approximately 2000 cells per well and incubate for 24 hours. Rationale: This allows the cells to adhere and enter the logarithmic growth phase.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compounds for 72 hours. Rationale: A 72-hour incubation is a standard duration to observe significant effects on cell proliferation.

  • Cell Fixation: After treatment, wash the cells with PBS and fix them with 10% trichloroacetic acid. Rationale: Fixation preserves the cellular proteins for subsequent staining.

  • Staining: Stain the fixed cells with sulforhodamine B (SRB) solution. Rationale: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins, providing a measure of total protein mass, which is proportional to cell number.

  • Washing: Wash away unstained SRB with 1% acetic acid. Rationale: This step reduces background signal and ensures that only the dye bound to cellular proteins is measured.

  • Quantification: Solubilize the bound dye with a Tris-base solution and measure the absorbance on a plate reader. Rationale: The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Future Directions and Concluding Remarks

The this compound pharmacophore continues to be a fertile ground for the discovery of novel therapeutics. Its proven success in targeting kinases, coupled with its synthetic tractability, ensures its continued relevance in drug discovery. Future efforts are likely to focus on:

  • Exploring new therapeutic targets: While kinase inhibition is a major application, the scaffold's versatility suggests potential for modulating other enzyme families and receptors.

  • Developing highly selective inhibitors: As our understanding of the structural biology of target proteins grows, the rational design of more selective inhibitors will become increasingly feasible, leading to improved safety profiles.

  • Application of novel synthetic methodologies: The development of more efficient and environmentally friendly synthetic routes will facilitate the generation of diverse compound libraries for high-throughput screening.

References

Unlocking Precision Oncology: A Technical Guide to Kinase Targets of 1H-Pyrazolo[3,4-b]pyridin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 1H-Pyrazolo[3,4-b]pyridine in Kinase Inhibition

The 1H-pyrazolo[3,4-b]pyridine core is a notable "privileged scaffold" in medicinal chemistry, frequently appearing in a multitude of biologically active compounds. Its rigid, bicyclic structure, rich in nitrogen atoms, provides an excellent framework for designing potent and selective kinase inhibitors. The arrangement of hydrogen bond donors and acceptors within the pyrazolopyridine ring system allows for critical interactions with the hinge region of the ATP-binding pocket of various kinases, a common strategy for achieving high-affinity binding. This guide provides an in-depth exploration of the key kinase targets of 1H-pyrazolo[3,4-b]pyridin-4-ol derivatives, detailing the rationale for their selection, methodologies for their validation, and their roles in critical signaling pathways.

I. Identified and Potential Kinase Targets: A Comprehensive Overview

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have demonstrated inhibitory activity against a broad spectrum of kinases implicated in oncology and other diseases. The versatility of this core structure allows for substitutions at various positions, enabling the fine-tuning of selectivity and potency towards specific kinase targets. Below is a summary of key kinases that have been successfully targeted by this scaffold.

Kinase Target FamilySpecific Kinase(s)Disease RelevanceReported Potency (IC₅₀)Key Structural Features & Insights
Tyrosine Kinases Src Family Kinases (SFKs)Cancer (Solid Tumors)Subnanomolar to low nanomolarDerivatization of the pyrazolopyrimidine core, a related scaffold, has yielded highly potent and selective Src inhibitors.[1][2]
Fibroblast Growth Factor Receptors (FGFRs)Cancer (e.g., Bladder, Lung)Low nanomolarScaffold hopping from known FGFR inhibitors and incorporation of a 2,6-dichlorophenyl group has led to potent and selective inhibitors.[3][4]
Tropomyosin Receptor Kinases (TRKs)Cancer (Neurotrophic)56 nMScaffold hopping and computer-aided drug design have been employed to develop potent TRK inhibitors.[5][6]
Anaplastic Lymphoma Kinase (ALK)Non-Small Cell Lung Cancer (NSCLC)<0.5 nMThese derivatives have shown efficacy against wild-type and resistant ALK mutants, such as L1196M.[7][8]
Serine/Threonine Kinases Monopolar Spindle 1 (Mps1)Cancer2.6 nMIdentified through a multidisciplinary approach including virtual screening, these compounds show potent anti-proliferative activity.
Cyclin-Dependent Kinases (CDKs)CancerCDK5: 0.41 µMSimple derivatives have shown potential as leads for Alzheimer's disease by targeting CDKs.[9][10]
Glycogen Synthase Kinase 3 (GSK-3)Alzheimer's Disease, Cancer1.5 µMThe pyrazolopyridine scaffold has been identified as a promising starting point for the development of GSK-3 inhibitors.[9][11]
TANK-Binding Kinase 1 (TBK1)Autoimmune Diseases, Cancer0.2 nMRational drug design has led to the discovery of highly potent and selective TBK1 inhibitors.[12][13]

II. Methodologies for Target Identification and Validation

The identification and validation of kinase targets for novel compounds is a multi-faceted process that combines computational and experimental approaches. This section provides detailed protocols for key assays.

A. Computational Docking for Target Prioritization

Computational docking is a powerful tool for predicting the binding mode and affinity of a small molecule to a protein target. This in silico approach allows for the rapid screening of a large number of potential kinase targets, helping to prioritize experimental validation.

Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the general steps for docking a 1H-pyrazolo[3,4-b]pyridine derivative into the ATP-binding site of a target kinase.

1. Preparation of the Receptor (Kinase) and Ligand (Inhibitor): a. Obtain the 3D structure of the target kinase from the Protein Data Bank (PDB). If a crystal structure is unavailable, homology modeling can be used. b. Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning partial charges using software like AutoDockTools.[3] c. Generate a 3D structure of the 1H-pyrazolo[3,4-b]pyridine derivative and optimize its geometry. d. Prepare the ligand by assigning rotatable bonds and saving it in the PDBQT format.[3]

2. Definition of the Binding Site: a. Identify the ATP-binding site of the kinase. This is typically a well-defined pocket in the hinge region. b. Define a grid box that encompasses the entire binding site to constrain the docking search space.[14]

3. Docking Simulation: a. Use AutoDock Vina to perform the docking simulation. The program will explore different conformations and orientations of the ligand within the defined grid box.[14] b. The exhaustiveness parameter can be adjusted to control the thoroughness of the search.[14]

4. Analysis of Results: a. Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. b. Visualize the protein-ligand interactions to identify key hydrogen bonds, hydrophobic interactions, and other contacts that contribute to binding.

B. In Vitro Kinase Inhibition Assays

Biochemical assays are essential for confirming the direct inhibitory activity of a compound against a purified kinase. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during a kinase reaction.

Protocol: ADP-Glo™ Kinase Assay

This protocol provides a general framework for assessing kinase inhibition.

1. Kinase Reaction Setup: a. Prepare a reaction mixture containing the purified kinase, the specific substrate (peptide or protein), ATP, and the appropriate reaction buffer. b. Add varying concentrations of the 1H-pyrazolo[3,4-b]pyridine derivative to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO). c. Initiate the kinase reaction by adding ATP and incubate at the optimal temperature for the kinase (usually 30°C) for a predetermined time.[15]

2. Termination of Kinase Reaction and ATP Depletion: a. Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining ATP in the reaction.[9] b. Incubate at room temperature for 40 minutes.[9]

3. ADP to ATP Conversion and Luminescence Detection: a. Add the Kinase Detection Reagent, which contains an enzyme that converts the ADP produced in the kinase reaction into ATP. This reagent also contains luciferase and luciferin.[10] b. Incubate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and the subsequent generation of a luminescent signal by luciferase.[10] c. Measure the luminescence using a plate reader. The intensity of the light signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

4. Data Analysis: a. Plot the luminescence signal against the inhibitor concentration. b. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

C. Cellular Proliferation and Viability Assays

To determine the effect of the kinase inhibitors on cancer cells, cellular assays are crucial. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol: MTT Cell Proliferation Assay

This protocol describes the steps to evaluate the anti-proliferative effects of the compounds on cancer cell lines.

1. Cell Seeding: a. Culture the desired cancer cell line in a 96-well plate at an appropriate density. Allow the cells to adhere and grow overnight.[16]

2. Compound Treatment: a. Treat the cells with a range of concentrations of the 1H-pyrazolo[3,4-b]pyridine derivative. Include a vehicle control. b. Incubate the cells for a specified period (e.g., 48 or 72 hours).[2]

3. MTT Addition and Incubation: a. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to a purple formazan product.[16]

4. Solubilization of Formazan: a. Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[17]

5. Absorbance Measurement: a. Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[16]

6. Data Analysis: a. Plot the absorbance values against the compound concentrations. b. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.

III. Key Signaling Pathways and Their Visualization

Understanding the signaling pathways in which the target kinases operate is crucial for elucidating the mechanism of action of the inhibitors and predicting their therapeutic effects.

Workflow for Kinase Inhibitor Target Identification and Validation

G cluster_0 Computational Phase cluster_1 Experimental Validation cluster_2 Mechanism of Action a Virtual Screening of 1H-Pyrazolo[3,4-b]pyridine Derivatives b Molecular Docking (e.g., AutoDock Vina) a->b Prioritize Kinases c Binding Affinity Prediction & Pose Analysis b->c d In Vitro Kinase Assay (e.g., ADP-Glo) c->d Select Hits e IC₅₀ Determination d->e f Cellular Proliferation Assay (e.g., MTT) e->f Confirm Activity g GI₅₀ Determination f->g h Western Blotting for Downstream Targets g->h Validate Cellular Effect i Signaling Pathway Analysis h->i

Caption: A generalized workflow for identifying and validating kinase targets for novel inhibitors.

Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, migration, and survival.[7][18] Its aberrant activation is frequently observed in various cancers.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Integrin Integrins FAK FAK Integrin->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 FAK->Src Migration Migration FAK->Migration Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Survival Survival Akt->Survival

Caption: Simplified Src kinase signaling cascade in cancer.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon binding to FGF ligands, activate downstream signaling pathways controlling cell proliferation, differentiation, and migration.[1][9]

G FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation AKT AKT PI3K->AKT Survival Survival AKT->Survival DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC

Caption: Key downstream pathways of FGFR signaling.

IV. Conclusion and Future Directions

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a highly versatile and promising platform for the development of novel kinase inhibitors. The extensive research into this chemical class has led to the identification of potent inhibitors for a wide array of clinically relevant kinases. The methodologies outlined in this guide provide a robust framework for the continued exploration of this scaffold, from initial computational screening to rigorous experimental validation. Future efforts in this field will likely focus on optimizing the selectivity of these compounds to minimize off-target effects and enhance their therapeutic index. Furthermore, the exploration of novel kinase targets for this scaffold, guided by an expanding understanding of cancer biology, will undoubtedly pave the way for the next generation of targeted cancer therapies.

V. References

  • Kim, H. Y., & Kim, K. (2011). GSK3 in Alzheimer's Disease: Mind the Isoforms. International Journal of Alzheimer's Disease, 2011, 850389. --INVALID-LINK--

  • ATCC. (n.d.). MTT Cell Proliferation Assay. ATCC. --INVALID-LINK--

  • Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(10), 4697-4710. --INVALID-LINK--

  • Rossi, A., et al. (2011). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 25(10), 3547-3558. --INVALID-LINK--

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. --INVALID-LINK--

  • BroadPharm. (2022). Protocol for Cell Viability Assays. --INVALID-LINK--

  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425. --INVALID-LINK--

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol. --INVALID-LINK--

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual #TM313. --INVALID-LINK--

  • Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. --INVALID-LINK--

  • Promega Corporation. (n.d.). ADP-Glo(TM) Lipid Kinase Systems Technical Manual #TM365. --INVALID-LINK--

  • Alquezar, C., et al. (2020). Glycogen synthase kinase-3 signaling in Alzheimer's disease. Frontiers in Cellular Neuroscience, 14, 27. --INVALID-LINK--

  • Medina, M., & Avila, J. (2014). Mechanisms and Therapeutic Implications of GSK-3 in Treating Neurodegeneration. Cells, 3(1), 1-17. --INVALID-LINK--

  • Tomic, D., et al. (2019). Drug screening with the Autodock Vina on a set of kinases without experimentally established structures. FULIR. --INVALID-LINK--

  • Roskoski, R. Jr. (2004). Src protein–tyrosine kinase structure and regulation. Biochemical and Biophysical Research Communications, 324(4), 1155-1164. --INVALID-LINK--

  • Wang, W., et al. (2017). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 8(8), 929-940. --INVALID-LINK--

  • Wang, W., et al. (2017). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. MedChemComm, 8(8), 1631-1642. --INVALID-LINK--

  • Zhang, Y., et al. (2022). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425. --INVALID-LINK--

  • Raji, L., et al. (2023). Schematic diagram of Src intracellular signaling pathway and various cellular processes controlled by each pathway. ResearchGate. --INVALID-LINK--

  • Wang, T., et al. (2021). Schematic diagram of the role of GSK-3 in the signaling pathways of ceramide-induced mitochondrial apoptosis. ResearchGate. --INVALID-LINK--

  • Van den Eynden, J., et al. (2018). Oncogenic anaplastic lymphoma kinase (ALK) signaling. Schematic representation of different oncogenic forms of ALK (fusions, point mutations, amplification/overexpression) and downstream signaling pathways. ResearchGate. --INVALID-LINK--

  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. --INVALID-LINK--

  • Gampala, S., et al. (2021). Molecular mechanism of PI3K/AKT/GSK-3 signalling pathway in neuronal cells of Alzheimer's disease. ResearchGate. --INVALID-LINK--

  • AutoDock. (n.d.). Basic docking. AutoDock Vina 1.2.0 documentation. --INVALID-LINK--

  • Li, W., et al. (2021). A simplified diagram of oncogenic signaling mechanisms of the ALK gene. ResearchGate. --INVALID-LINK--

  • Hallberg, B., & Palmer, R. H. (2016). ALK: a tyrosine kinase target for cancer therapy. Cold Spring Harbor Perspectives in Medicine, 6(8), a028570. --INVALID-LINK--

  • Lages dos Santos, J., et al. (2022). Diagram of FGFR signaling pathways. ResearchGate. --INVALID-LINK--

  • Medicosis Perfectionalis. (2021, March 27). Spindle Assembly Checkpoint | Mitotic Checkpoint [Video]. YouTube. --INVALID-LINK--

  • The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina. --INVALID-LINK--

  • Patel, H., et al. (2023). Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. Journal of Computer-Aided Molecular Design, 37(11), 695-712. --INVALID-LINK--

  • Wang, Y., et al. (2019). Graphviz view of a cell cycle canonical signaling pathway with gene data. ResearchGate. --INVALID-LINK--

  • Ornitz, D. M., & Itoh, N. (2015). FGF-FGFR signaling pathway. ResearchGate. --INVALID-LINK--

  • AAT Bioquest. (n.d.). Stains-All CAS 7423-31-6. --INVALID-LINK--

  • Nam, Y., et al. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1262-1273. --INVALID-LINK--

  • Sridhar, J., et al. (2016). Monopolar Spindle 1, Mps1. In Encyclopedia of Cancer. Springer. --INVALID-LINK--

  • D'Amore, C., et al. (2021). The Transcriptional Roles of ALK Fusion Proteins in Tumorigenesis. Cancers, 13(16), 4153. --INVALID-LINK--

  • Kamiya Biomedical Company. (n.d.). Stains All Gel Staining Kit. --INVALID-LINK--

  • Guo, Y., et al. (2021). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology, 12, 736912. --INVALID-LINK--

  • Gérard, C., & Goldbeter, A. (2009). Temporal self-organization of the cyclin/Cdk network driving the mammalian cell cycle. Proceedings of the National Academy of Sciences, 106(51), 21643-21648. --INVALID-LINK--

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. --INVALID-LINK--

  • Fisk, H. A., et al. (2003). The MPS1 Family of Protein Kinases. Annual Review of Biochemistry, 72(1), 277-302. --INVALID-LINK--

  • Ornitz, D. M., & Itoh, N. (2015). FGF signaling pathway: Classical FGFs trigger their signaling by... ResearchGate. --INVALID-LINK--

  • London, N., et al. (2012). A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint. The EMBO Journal, 31(8), 1947-1959. --INVALID-LINK--

  • Katoh, M. (2020). Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance. International Journal of Molecular Sciences, 21(16), 5645. --INVALID-LINK--

  • Creative Proteomics. (n.d.). ALK Signaling Pathway Luminex Multiplex Assay. --INVALID-LINK--

  • Bar-Sinai, A., et al. (2008). Src Family Kinases and Receptors: Analysis of Three Activation Mechanisms by Dynamic Systems Modeling. Biophysical Journal, 94(6), 2137-2147. --INVALID-LINK--

  • EPFL. (n.d.). Cell Cycle Regulation: CDKs and Cyclins. EPFL Graph Search. --INVALID-LINK--

  • Asghar, U., et al. (2015). Cell Cycle Regulation by CDK/Cyclin complexes. ResearchGate. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Stains-All (E7762) - Datasheet. --INVALID-LINK--

References

Introduction: The Privileged Scaffold of Pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Pyrazolo[3,4-b]pyridines for Researchers and Drug Development Professionals

The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system of immense interest in medicinal chemistry and materials science.[1] Its structure, bearing resemblance to purine bases like adenine and guanine, allows it to function as a versatile pharmacophore, interacting with a wide range of biological targets.[2] This has led to the development of numerous compounds with significant therapeutic potential, including kinase inhibitors for oncology, antienteroviral agents, and treatments for neurodegenerative diseases.[3][4]

Pyrazolo[3,4-b]pyridines can exist in two primary tautomeric forms: the 1H- and 2H-isomers. Computational studies and experimental observations have overwhelmingly shown that the 1H-tautomer is significantly more stable, by approximately 9 kcal/mol, due to favorable aromatic circulation in both the pyrazole and pyridine rings.[2] Consequently, synthetic strategies are predominantly focused on accessing this more stable 1H-pyrazolo[3,4-b]pyridine scaffold.

This guide provides a comprehensive overview of the principal synthetic strategies for constructing the pyrazolo[3,4-b]pyridine framework, emphasizing the chemical logic behind methodological choices, providing field-proven protocols, and exploring modern catalytic advancements.

Core Synthetic Strategies: A Tale of Two Rings

The construction of the bicyclic pyrazolo[3,4-b]pyridine system can be logically dissected into two primary retrosynthetic approaches: annulating a pyridine ring onto a pre-existing pyrazole, or conversely, forming a pyrazole ring on a pyridine template.

G cluster_main Core Synthetic Approaches Target Pyrazolo[3,4-b]pyridine StrategyA Strategy A: Pyridine Ring Annulation Target->StrategyA Disconnect C-C / C-N bonds of Pyridine Ring StrategyB Strategy B: Pyrazole Ring Annulation Target->StrategyB Disconnect N-N / N-C bonds of Pyrazole Ring Pyrazole Pyrazole Precursor (e.g., 5-Aminopyrazole) StrategyA->Pyrazole Pyridine Pyridine Precursor (e.g., 2-Chloro-3-cyanopyridine) StrategyB->Pyridine G cluster_mech Mechanism: Condensation with a β-Diketone Start 5-Aminopyrazole + β-Diketone Int1 Enamine Intermediate Start->Int1 Condensation (-H₂O) Int2 Cyclized Intermediate (Hemiaminal) Int1->Int2 Intramolecular Cyclization (6-π electrocyclization) Product Pyrazolo[3,4-b]pyridine Int2->Product Dehydration (-H₂O) & Aromatization G cluster_workflow Workflow: Ag-Catalyzed Synthesis & Functionalization Start 5-Aminopyrazole + Alkynyl Aldehyde Step1 Ag(I) / TfOH Catalysis + I₂ (optional) Start->Step1 Cascade Cyclization Product1 Halogenated Pyrazolo[3,4-b]pyridine Step1->Product1 Step2 Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Product1->Step2 Product2 Diversified / Functionalized Pyrazolo[3,4-b]pyridine Step2->Product2

References

The Pyrazolopyridine Core: A Privileged Scaffold in Modern Drug Discovery - An In-depth Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolopyridine scaffold has emerged as a cornerstone in contemporary medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets. Its intrinsic structural and electronic properties, particularly its bioisosteric resemblance to the purine nucleus, have rendered it a highly successful hinge-binding motif for kinase inhibitors. This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of pyrazolopyridine derivatives, with a primary focus on their application in oncology. We will delve into the nuanced effects of substituent modifications at key positions on the bicyclic core, dissect the rationale behind experimental design in SAR studies, and present detailed protocols for the synthesis and biological evaluation of these potent molecules. Through an analysis of both approved drugs and late-stage clinical candidates, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the chemical space of pyrazolopyridines and accelerate the discovery of next-generation therapeutics.

Introduction: The Rise of a Privileged Structure

The pyrazolopyridine framework, a fusion of pyrazole and pyridine rings, represents a class of heterocyclic compounds with profound biological significance.[1] Its structural similarity to endogenous purines allows it to effectively compete for the ATP-binding sites of numerous enzymes, most notably protein kinases.[2] This mimicry is a key factor underpinning the broad utility of pyrazolopyridines in drug design.[2] The scaffold's amenability to chemical modification at multiple positions provides a rich platform for fine-tuning pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.[2]

This guide will systematically deconstruct the SAR of pyrazolopyridines by examining:

  • The fundamental pyrazolopyridine isomers and their general properties.

  • Key substitution points on the pyrazolopyridine core and their influence on biological activity.

  • Case studies of successful pyrazolopyridine-based drugs, highlighting the SAR-driven optimization process.

  • Detailed experimental methodologies for the synthesis and evaluation of pyrazolopyridine analogs.

The Pyrazolopyridine Scaffold: Isomers and Core Properties

The pyrazolopyridine core can exist in several isomeric forms, with the position of the nitrogen atoms in both the pyrazole and pyridine rings defining the specific isomer. The most commonly encountered isomers in medicinal chemistry include:

  • Pyrazolo[3,4-b]pyridine: A highly versatile and frequently utilized scaffold in kinase inhibitor design.

  • Pyrazolo[4,3-c]pyridine: Another key isomer with demonstrated biological activity.

  • Pyrazolo[1,5-a]pyridine: This isomer is present in the approved drug selpercatinib and is a significant area of research.

The electronic nature of the pyrazolopyridine nucleus, with its hydrogen bond donor and acceptor capabilities, is crucial for its interaction with biological targets. The pyrazole N-H often acts as a hydrogen bond donor, while the pyridine nitrogen and the second pyrazole nitrogen can act as hydrogen bond acceptors, mimicking the interactions of the adenine base of ATP with the hinge region of kinases.[2]

Deconstructing the Structure-Activity Relationship: A Positional Analysis

The biological activity of pyrazolopyridine derivatives is exquisitely sensitive to the nature and position of various substituents. A systematic exploration of these modifications is the cornerstone of any SAR campaign.

The Pyrazole Moiety: Anchoring the Interaction
  • N1-Substitution: The substituent at the N1 position of the pyrazole ring often plays a critical role in modulating potency and selectivity. In the context of antiviral pyrazolopyridines, an isopropyl group at the N1 position was found to be optimal for inhibitory activity.[3] For inhibitors of the PEX14–PEX5 protein–protein interaction, the presence of a substituent at N1 was crucial, with the N-2 regioisomer showing significantly reduced activity.[4]

  • C3-Substitution: Modifications at the C3 position can significantly impact target engagement. In the development of CDK2 inhibitors, various substitutions at this position led to compounds with potent inhibitory activity.[5]

The Pyridine Moiety: Fine-Tuning Specificity and Potency
  • C4-Substitution: The C4 position is a key vector for exploring interactions with the solvent-exposed region of the target protein. For antiviral pyrazolopyridines, the C4 position offered the greatest potential for improvement, with various N-aryl groups enhancing antiviral activity.[3]

  • C6-Substitution: Substituents at the C6 position can influence both potency and pharmacokinetic properties. In the development of enterovirus inhibitors, a thiophenyl-2-yl unit at the C6 position was associated with high selectivity.[3]

The following diagram illustrates the key substitution points on a generic pyrazolopyridine core.

Key positions for substitution on the pyrazolopyridine scaffold.

Case Studies: From Scaffold to Approved Drug

The true power of SAR is exemplified in the successful development of pyrazolopyridine-based therapeutics.

Selpercatinib (Retevmo®): A Highly Selective RET Inhibitor

Selpercatinib is a potent and selective inhibitor of the rearranged during transfection (RET) kinase, approved for the treatment of various RET-driven cancers.[6][7] The discovery of selpercatinib involved extensive SAR studies to optimize its potency and selectivity against other kinases. The pyrazolo[1,5-a]pyridine core serves as the hinge-binding motif. The intricate side chain was meticulously designed to occupy the back pocket of the ATP-binding site, conferring high affinity and selectivity.

Glumetinib (SCC244): A Potent c-Met Inhibitor

Glumetinib is a highly selective and potent inhibitor of the c-Met receptor tyrosine kinase, which is often dysregulated in various cancers.[8][9] The pyrazolopyridine core of glumetinib forms key hydrogen bonds with the hinge region of c-Met.[10] The SAR campaign for glumetinib focused on optimizing the substituents to achieve sub-nanomolar potency and exceptional selectivity over a large panel of other kinases.[11]

Drug Target Pyrazolopyridine Core Key SAR Insights Approval Status
SelpercatinibRET KinasePyrazolo[1,5-a]pyridineOptimized side chain for back-pocket binding and high selectivity.[6]Approved[6]
Glumetinibc-Met KinasePyrazolopyridineSubstituent optimization for sub-nanomolar potency and high kinase selectivity.[8][11]Investigational
CamonsertibATR KinasePyrazolo[3,4-b]pyridineDesigned to target DNA damage response pathways in tumors with specific genetic alterations.[12][13]Investigational
OlverembatinibBCR-ABL KinasePyrazolopyrimidineEffective against a broad spectrum of BCR-ABL mutants, including the T315I mutation.[14]Approved in China

Experimental Protocols: The Foundation of SAR

A robust SAR study is underpinned by reproducible and well-validated experimental protocols for both the synthesis of analogs and their biological evaluation.

General Synthesis of Pyrazolopyridine Analogs

The synthesis of pyrazolopyridine derivatives can be achieved through various routes, often involving the construction of the pyridine ring onto a pre-existing pyrazole or vice versa. A common strategy involves the reaction of a substituted aminopyrazole with a β-ketoester or a related dicarbonyl compound.

Step-by-Step Synthesis of a Pyrazolo[4,3-b]pyridine Derivative:

  • Reaction of 2-chloro-3-nitropyridine with an active methylene compound: A solution of 2-chloro-3-nitropyridine and an active methylene compound (e.g., ethyl acetoacetate) in a suitable solvent (e.g., ethanol) is treated with a base (e.g., sodium ethoxide) and heated to reflux.

  • Reduction of the nitro group: The resulting nitro-substituted pyridine derivative is then subjected to reduction, typically using a reducing agent like iron powder in acetic acid or catalytic hydrogenation.

  • Diazotization and cyclization: The amino group is diazotized using sodium nitrite in an acidic medium, followed by an intramolecular cyclization to form the pyrazole ring, yielding the pyrazolo[4,3-b]pyridine core.

  • Functional group manipulation: Further modifications to the core structure can be made through standard organic transformations to introduce a variety of substituents at the desired positions.

The following diagram outlines a generalized synthetic workflow.

Synthesis_Workflow Start Starting Materials (e.g., Aminopyrazole, β-ketoester) Reaction1 Condensation/Cyclization Start->Reaction1 Intermediate Pyrazolopyridine Core Reaction1->Intermediate Reaction2 Functional Group Interconversion Intermediate->Reaction2 Analogs Library of Analogs Reaction2->Analogs Purification Purification and Characterization Analogs->Purification Final_Compounds Final Compounds for Biological Testing Purification->Final_Compounds

Generalized workflow for the synthesis of pyrazolopyridine analogs.

In Vitro Biological Evaluation

The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme format used to measure kinase activity.[6] It relies on the differential sensitivity of phosphorylated and non-phosphorylated peptide substrates to proteolytic cleavage.[6]

Protocol:

  • Kinase Reaction: The pyrazolopyridine compound, the target kinase, a FRET-labeled peptide substrate, and ATP are incubated together.

  • Development Reaction: A site-specific protease is added, which cleaves only the non-phosphorylated peptide substrate.

  • Detection: Cleavage of the substrate disrupts FRET, leading to a change in the fluorescence emission ratio. The degree of phosphorylation is inversely proportional to the cleavage, and thus the change in FRET.

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from a dose-response curve.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazolopyridine derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (concentration of compound that inhibits cell growth by 50%) is determined.

The following diagram depicts the workflow for in vitro evaluation.

In_Vitro_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Kinase_Assay Kinase Inhibition Assay (e.g., Z'-LYTE™) Cell_Assay Cell Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Assay Confirm cellular activity ADME_Tox ADME/Tox Profiling Cell_Assay->ADME_Tox Assess drug-like properties Pyrazolopyridine_Analogs Synthesized Pyrazolopyridine Analogs Pyrazolopyridine_Analogs->Kinase_Assay Determine IC50

Workflow for the in vitro evaluation of pyrazolopyridine analogs.

Conclusion and Future Perspectives

The pyrazolopyridine scaffold has unequivocally established itself as a privileged structure in drug discovery, particularly in the realm of kinase inhibition. The wealth of SAR data accumulated over the years provides a robust roadmap for the rational design of novel therapeutics. The continued exploration of this chemical space, aided by advancements in computational chemistry and high-throughput screening, promises to unlock new therapeutic opportunities for a wide range of diseases. As our understanding of the molecular drivers of disease deepens, the ability to precisely tailor the properties of pyrazolopyridine derivatives will be paramount in developing the next generation of targeted and personalized medicines.

References

Methodological & Application

Synthetic Strategies for 1H-Pyrazolo[3,4-b]pyridin-4-ol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purine bases has made it a compelling template for the design of a wide array of bioactive molecules, including kinase inhibitors for cancer therapy, antiviral agents, and central nervous system modulators.[1][3] Specifically, the introduction of a hydroxyl group at the C4-position, yielding 1H-pyrazolo[3,4-b]pyridin-4-ol, significantly influences the molecule's electronic properties and hydrogen bonding capabilities, making it a key intermediate for further functionalization and a pharmacophore of interest in its own right. This application note provides a detailed overview of the primary synthetic routes to this compound, with a focus on practical, step-by-step protocols and an in-depth discussion of the underlying reaction mechanisms.

Synthetic Approaches: Building the Bicyclic Core

The synthesis of the 1H-pyrazolo[3,4-b]pyridine skeleton can be broadly categorized into two main strategies:

  • Annulation of a pyridine ring onto a pre-existing pyrazole core. [2]

  • Construction of a pyrazole ring onto a pre-existing pyridine scaffold.

This guide will primarily focus on the first and more common approach for the synthesis of this compound, which typically commences with a substituted aminopyrazole.

Method 1: The Gould-Jacobs Reaction and its Modifications

The Gould-Jacobs reaction is a classical and highly effective method for the synthesis of 4-hydroxyquinolines and can be adeptly applied to the preparation of this compound.[2][4] The overall transformation involves the condensation of a 3-aminopyrazole with a malonic acid derivative, followed by a thermal cyclization.

Reaction Mechanism

The reaction proceeds through a well-established mechanism:

  • Initial Condensation: The synthesis begins with the nucleophilic attack of the amino group of the 3-aminopyrazole onto the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form the key intermediate, a substituted anilinomethylenemalonate analog.[4]

  • Thermal Cyclization: The crucial step is the high-temperature intramolecular cyclization of the intermediate. This 6-electron cyclization process leads to the formation of the pyridine ring and the 4-hydroxy (or more accurately, the 4-oxo tautomer) functionality, with the elimination of a second molecule of ethanol.[5] It is critical to perform this step at a high temperature to ensure the desired cyclization occurs.[5]

Diagram of the Gould-Jacobs Reaction Mechanism:

Gould_Jacobs cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product aminopyrazole 3-Aminopyrazole intermediate [(Pyrazolylamino)methylene]malonic acid diethyl ester aminopyrazole->intermediate + DEEM - EtOH deem Diethyl Ethoxymethylenemalonate (DEEM) product This compound (4-oxo tautomer) intermediate->product Thermal Cyclization (High Temp.) - EtOH

Caption: Mechanism of the Gould-Jacobs reaction for this compound synthesis.

Detailed Experimental Protocol: Synthesis of 1-Ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester

This protocol is adapted from established procedures for similar pyrazolopyridine syntheses and illustrates the practical application of the Gould-Jacobs reaction.[6]

Materials:

  • [[(1-Ethyl-5-pyrazolyl)amino]methylene]malonic acid diethyl ester (starting intermediate)

  • Diphenyl ether (high-boiling solvent)

  • Ethanol

  • Ligroin (for recrystallization)

Equipment:

  • Round-bottom flask with a reflux condenser and distillation head

  • Heating mantle

  • Vacuum distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 253 g (0.09 mol) of [[(1-Ethyl-5-pyrazolyl)amino]methylene]malonic acid diethyl ester in 770 g of diphenyl ether.

  • Thermal Cyclization: Heat the reaction mixture to a bath temperature of 235-250°C.

  • Ethanol Removal: Allow the reaction to proceed at this temperature for 1-2 hours. During this time, ethanol will be generated and should be continuously removed by distillation.

  • Solvent Removal: After the reaction is complete (monitored by TLC), allow the mixture to cool slightly. Remove the remaining ethanol using a water aspirator. The high-boiling diphenyl ether is then separated by vacuum distillation using a fractionating column.

  • Product Isolation: The desired product, 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester, will distill at a boiling point of 115-120°C under a vacuum of 0.05 mmHg.

  • Purification: The collected product should solidify upon cooling. Recrystallization from ligroin (90-100°C) will yield the purified product.

Expected Yield: Approximately 195 g (92%).

Characterization:

  • Melting Point: 87-89°C (after recrystallization).

Note: Subsequent hydrolysis of the ester with aqueous sodium hydroxide will yield 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.[6] Further decarboxylation can be achieved by heating to yield the parent this compound.[4]

Method 2: Cyclocondensation with β-Ketoesters

An alternative and versatile approach involves the cyclocondensation of 3-aminopyrazoles with β-ketoesters, such as ethyl acetoacetate.[7] This method can lead to the formation of the 1H-pyrazolo[3,4-b]pyridine core, and with careful selection of reactants and conditions, can provide access to the desired 4-hydroxy (4-oxo) substitution pattern.

Reaction Mechanism

The reaction proceeds via an initial condensation between the aminopyrazole and one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and dehydration. The regioselectivity of the initial attack can be influenced by the nature of the substituents on both the pyrazole and the β-ketoester.

Diagram of the Cyclocondensation with β-Ketoesters Workflow:

Cyclocondensation cluster_reactants Reactants cluster_process Process cluster_product Product aminopyrazole 3-Aminopyrazole condensation Condensation aminopyrazole->condensation ketoester Ethyl Acetoacetate ketoester->condensation cyclization Intramolecular Cyclization condensation->cyclization dehydration Dehydration cyclization->dehydration product Substituted this compound dehydration->product

Caption: General workflow for the synthesis of 1H-pyrazolo[3,4-b]pyridin-4-ols via cyclocondensation.

Protocol Considerations

Tautomerism: The 4-Hydroxy vs. 4-Oxo Forms

It is crucial for researchers to recognize that this compound exists in a tautomeric equilibrium with its 4-oxo form, 1,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-one.[2][4] In many cases, the 4-oxo tautomer is the more stable and predominant form. The exact position of the equilibrium can be influenced by the solvent, temperature, and the presence of other substituents on the ring system. Characterization techniques such as NMR and X-ray crystallography are essential to definitively determine the predominant tautomeric form in a given sample.

Summary of Synthetic Methods

MethodStarting MaterialsKey TransformationAdvantagesDisadvantages
Gould-Jacobs Reaction 3-Aminopyrazole, Diethyl EthoxymethylenemalonateThermal CyclizationWell-established, often high-yielding.Requires high temperatures, potential for side reactions.
Cyclocondensation 3-Aminopyrazole, β-KetoestersCondensation-CyclizationVersatile, access to diverse substitution patterns.Regioselectivity can be an issue, may require optimization.

Conclusion and Future Perspectives

The synthesis of this compound is a key step in the development of novel therapeutics and functional materials. The Gould-Jacobs reaction remains a robust and reliable method for accessing this important scaffold. Future research in this area may focus on developing milder reaction conditions, exploring a wider range of starting materials for increased diversity, and developing catalytic asymmetric methods for the synthesis of chiral derivatives. The protocols and mechanistic insights provided in this application note are intended to serve as a valuable resource for researchers in the field of heterocyclic chemistry and drug discovery.

References

Introduction: The Strategic Value of MCRs in Synthesizing Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Multi-Component Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in modern medicinal chemistry and drug development. As a bioisostere of purine, this heterocyclic system is a cornerstone for designing molecules with significant therapeutic potential.[1][2] Derivatives have demonstrated a vast range of pharmacological activities, including potent inhibition of kinases (such as FGFR and TBK1), as well as anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6]

Traditionally, the synthesis of such fused heterocyclic systems involves multi-step, linear sequences that are often time-consuming, resource-intensive, and generate considerable waste. Multi-component reactions (MCRs) offer a paradigm shift, providing a powerful and elegant solution. By combining three or more starting materials in a single, one-pot operation, MCRs enable the rapid and efficient construction of complex molecular architectures.[7][8] This approach aligns perfectly with the principles of green chemistry by maximizing atom economy and minimizing purification steps.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a detailed exploration of the core principles, mechanistic underpinnings, and field-proven protocols for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives via MCRs.

Pillar 1: Mechanistic Rationale and Causality

The most prevalent and reliable MCR strategy for constructing the 1H-pyrazolo[3,4-b]pyridine skeleton involves the formation of a pyridine ring fused to a pre-existing pyrazole. This is typically achieved through a three-component reaction of a 5-aminopyrazole , an aldehyde , and an active methylene compound (such as a β-ketonitrile or malononitrile derivative).

The reaction proceeds through a domino sequence of classical organic transformations, demonstrating the inherent reactivity of the chosen components. Understanding this mechanism is crucial for optimizing conditions and troubleshooting.

Proposed General Mechanism:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed (often using a mild base like piperidine, or even the aminopyrazole itself) condensation between the aldehyde (1 ) and the active methylene compound (2 ). This step rapidly forms a highly electrophilic α,β-unsaturated intermediate, a Michael acceptor (3 ).

  • Michael Addition: The 5-aminopyrazole (4 ) then acts as a nucleophile. The exocyclic amino group attacks the β-position of the Michael acceptor (3 ) in a conjugate addition reaction, leading to intermediate 5 .

  • Intramolecular Cyclization & Dehydration: Intermediate 5 undergoes a subsequent intramolecular nucleophilic addition. The amino group of the newly formed adduct attacks the nitrile (or ketone) group, triggering a cyclization. This is followed by the elimination of a water molecule to form a dihydropyrazolo[3,4-b]pyridine intermediate.

  • Aromatization: The final, stable 1H-pyrazolo[3,4-b]pyridine product (6 ) is typically formed via an oxidation step. In many protocols, this aromatization occurs spontaneously in the presence of air, while in others, a specific oxidizing agent may be required.

MCR_Mechanism General Reaction Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3 & 4: Cyclization & Aromatization Aldehyde Aldehyde (1) MichaelAcceptor Michael Acceptor (3) Aldehyde->MichaelAcceptor + (2) ActiveMethylene Active Methylene Cmpd (2) Intermediate5 Adduct Intermediate (5) MichaelAcceptor->Intermediate5 Aminopyrazole 5-Aminopyrazole (4) Aminopyrazole->Intermediate5 + (3) FinalProduct 1H-Pyrazolo[3,4-b]pyridine (6) Intermediate5->FinalProduct Intramolecular Cyclization & Oxidation

Caption: Domino reaction sequence for the MCR synthesis.

Pillar 2: Application Protocols and Experimental Design

The following protocols are designed to be self-validating systems, providing clear, actionable steps for laboratory execution. They represent both a foundational catalyst-free approach and a modern, green chemistry alternative.

Protocol 1: Catalyst-Free Three-Component Synthesis in Ethanol

This protocol leverages the intrinsic reactivity of the starting materials, offering a mild and straightforward method to access a variety of substituted 1H-pyrazolo[3,4-b]pyridines without the need for a catalyst.[7][8]

Workflow Diagram:

Protocol_1_Workflow start Combine Reactants reflux Reflux in Ethanol (Monitor by TLC) start->reflux cool Cool to Room Temp. reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry product Purified Product dry->product

Caption: Workflow for catalyst-free synthesis.

A. Materials and Reagents:

  • Substituted 1H-pyrazol-5-amine (1.0 mmol, 1.0 equiv)

  • Aromatic or Aliphatic Aldehyde (1.0 mmol, 1.0 equiv)

  • 3-Oxopropanenitrile derivative (e.g., malononitrile or benzoylacetonitrile) (1.0 mmol, 1.0 equiv)

  • Ethanol (5-10 mL)

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-Layer Chromatography (TLC) apparatus

  • Buchner funnel and filter paper

B. Step-by-Step Methodology:

  • Reaction Setup: To a 25 mL round-bottom flask, add the 1H-pyrazol-5-amine (1.0 mmol), the aldehyde (1.0 mmol), and the 3-oxopropanenitrile derivative (1.0 mmol).

  • Solvent Addition: Add ethanol (5-10 mL) to the flask.

  • Reaction Execution: Stir the mixture at reflux (approximately 80 °C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-8 hours, signaled by the consumption of the starting materials.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate will often form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.

  • Dry the purified product under vacuum to yield the desired 1H-pyrazolo[3,4-b]pyridine derivative. Further purification by recrystallization can be performed if necessary.

C. Expert Insights (Trustworthiness):

  • Causality of Solvent Choice: Ethanol is an excellent choice as it effectively dissolves the starting materials at reflux but often allows the final, more rigid product to precipitate upon cooling, simplifying purification.

  • Isomer Formation: Be aware that with certain C3-substituted 5-aminopyrazoles, the formation of pyrazolo[1,5-a]pyrimidine isomers can occur.[7][8] The regiochemical outcome is dictated by the relative nucleophilicity of the pyrazole ring nitrogens versus the exocyclic amino group during the cyclization step. Characterization by 2D NMR may be necessary to confirm the structure.

Protocol 2: Microwave-Assisted Green Synthesis in Aqueous Media

This protocol employs microwave irradiation to dramatically accelerate the reaction, often reducing reaction times from hours to minutes. Using water or aqueous ethanol as the solvent makes this a highly efficient and environmentally friendly method.[9][10]

A. Materials and Reagents:

  • Substituted 1H-pyrazol-5-amine (1.0 mmol, 1.0 equiv)

  • Aromatic Aldehyde (1.0 mmol, 1.0 equiv)

  • Ethyl 2-cyanoacetate (1.0 mmol, 1.0 equiv)

  • Water or 1:1 Ethanol/Water (3-5 mL)

  • Microwave-safe reaction vessel with a magnetic stir bar

  • Catalyst (optional, e.g., 5 mol% piperidine or 10 mol% L-proline)

  • Microwave synthesizer

B. Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL microwave reaction vessel, combine the 5-aminopyrazole (1.0 mmol), the aromatic aldehyde (1.0 mmol), ethyl 2-cyanoacetate (1.0 mmol), and the optional catalyst.

  • Solvent Addition: Add the aqueous solvent system (3-5 mL).

  • Reaction Execution: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for 10-25 minutes.

  • Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature. The product will typically precipitate from the aqueous medium.

  • Collect the solid product by vacuum filtration.

  • Purification: Wash the solid with water, followed by a small amount of cold ethanol.

  • Dry the product under vacuum.

C. Expert Insights (Trustworthiness):

  • Why Microwaves Work: Microwave energy directly and efficiently couples with the polar solvent and reactants, leading to rapid, uniform heating that overcomes the activation energy barriers of the domino sequence much faster than conventional heating.

  • Catalyst Role: While some MCRs proceed without a catalyst, a mild base like piperidine or an organocatalyst like L-proline can significantly accelerate the initial Knoevenagel condensation, leading to higher yields in shorter times, especially with less reactive aldehydes.[1]

Pillar 3: Data Presentation and Substrate Scope

The versatility of the three-component reaction is a key advantage. A wide range of substituents can be incorporated into the final structure by simply varying the starting materials. The table below summarizes representative examples, showcasing the broad functional group tolerance.

EntryAldehyde (R¹)Active Methylene (R²)5-Aminopyrazole (R³)ConditionsYield (%)
14-MethoxybenzaldehydeMalononitrile3-Methyl-1-phenyl-1H-pyrazol-5-amineAcetic Acid, 150 °CHigh
24-ChlorobenzaldehydeBenzoylacetonitrile1H-pyrazol-5-amineEthanol, Reflux, 6h~85%
3Pyridine-3-carbaldehyde4-Fluorobenzoylacetonitrile1-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amineMW, Acetic Acid, 120 °C92%
4BenzaldehydeEthyl Cyanoacetate3-Methyl-1H-pyrazol-5-amineWater, Ammonium AcetateGood
54-Nitrobenzaldehyde3-Oxo-3-phenylpropanenitrile3-Phenyl-1H-pyrazol-5-amineEthanol, Reflux, 5h~90%

Data synthesized from multiple sources for illustrative purposes.[3][10][11]

References

Application Note: Design and Synthesis of 1H-Pyrazolo[3,4-b]pyridin-4-ol Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Privileged Scaffold in Kinase Inhibition

The 1H-pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] Its structure is a bioisostere of adenine, the core component of adenosine triphosphate (ATP), enabling it to effectively compete for the ATP-binding pocket within the catalytic domain of a wide range of kinases.[1][3] This fundamental interaction makes the scaffold an exceptional starting point for inhibitor design.

Kinases are a critical family of enzymes that regulate the majority of cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[1] Their aberrant activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][4] The versatility of the 1H-pyrazolo[3,4-b]pyridine scaffold has been demonstrated by its successful application in developing inhibitors for various kinase families, including:

  • Cyclin-Dependent Kinases (CDKs): Essential regulators of the cell cycle.[1][5][6]

  • Fibroblast Growth Factor Receptors (FGFRs): Key drivers in cell proliferation and angiogenesis.[1][7]

  • Src Family Kinases (SFKs): Non-receptor tyrosine kinases involved in cell growth, differentiation, and survival.[8][9][10]

  • Dual-Specificity Tyrosine Phosphorylation-Regulated Kinases (DYRKs): Implicated in neurodevelopment and certain cancers.[11]

This guide provides a comprehensive overview of the design principles, a detailed synthetic protocol for a core 1H-pyrazolo[3,4-b]pyridin-4-ol intermediate, and a robust protocol for evaluating the inhibitory activity of synthesized compounds.

Design Principles and Structure-Activity Relationships (SAR)

The design of potent and selective kinase inhibitors based on the 1H-pyrazolo[3,4-b]pyridine scaffold hinges on understanding its key interactions within the ATP binding site. The core scaffold serves as the "anchor" or "hinge-binder," while substitutions at various positions are strategically chosen to exploit unique features of the target kinase, thereby driving potency and selectivity.

Key Interaction Points:

  • The Hinge-Binding Region: The N1-H and the pyridine nitrogen of the scaffold are critical for forming hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of adenine.[1][6]

    • Causality: This bidentate hydrogen bond is the primary anchor for the inhibitor. Structure-activity relationship (SAR) studies have decisively shown that methylation of the N1-H of the pyrazole ring completely abolishes enzymatic activity, confirming the essential role of this hydrogen bond donor.[7]

  • The C3 Position: Substituents at this position often point towards the solvent-exposed region or a hydrophobic pocket. Modifying this position can influence solubility and allow for targeting unique pockets to improve selectivity.

  • The 4-ol (4-oxo) Position: The hydroxyl group at C4, which exists in tautomeric equilibrium with the 4-oxo form, can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions with the kinase active site or influencing the electronic properties of the ring system.

  • The C6 Position: This position often projects towards the "selectivity pocket" of the kinase. As seen in the development of potent FGFR inhibitors, installing a bulky, specifically substituted aryl group (e.g., 2,6-dichloro-3,5-dimethoxyphenyl) at this position was critical for achieving high potency and selectivity over other kinases like VEGFR2.[7]

cluster_0 Kinase ATP Binding Site cluster_1 Pyrazolo[3,4-b]pyridin-4-ol Inhibitor hinge Hinge Region (Backbone Amides) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front N1 N1-H N1->hinge N7 N7 C6 C6-R' C6->gatekeeper OH4 C4-OH C3 C3-R C3->solvent_front N7->hinge

Figure 1: Key inhibitor interaction points within a kinase ATP site.

Protocol: Synthesis of a 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine Core

This protocol describes a general and robust method for synthesizing the this compound scaffold via a Gould-Jacobs type reaction, which involves the cyclization of a substituted 5-aminopyrazole with a malonic acid derivative.[12] This approach is highly effective for installing the C4-hydroxyl group.

Rationale: The synthesis builds the pyridine ring onto a pre-existing pyrazole.[12][13] The reaction proceeds via an initial Michael addition of the exocyclic amino group of the pyrazole to the activated double bond of the diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization and elimination of ethanol to form the fused pyridone ring system. Glacial acetic acid or a high-boiling solvent like Dowtherm A is often used to facilitate the high-temperature intramolecular cyclization.

start Start: 5-Aminopyrazole & DEEM step1 Step 1: Condensation Mix 5-aminopyrazole and DEEM. Heat at 110-120 °C. start->step1 step2 Step 2: Cyclization Add high-boiling solvent (e.g., Dowtherm A). Heat to 240-250 °C. step1->step2 Intermediate forms step3 Step 3: Work-up Cool reaction mixture. Add hexane to precipitate product. step2->step3 Ethanol eliminated step4 Step 4: Purification Filter the solid precipitate. Wash with hexane. step3->step4 end End Product: Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine- 5-carboxylate step4->end

Figure 2: General workflow for the synthesis of the core scaffold.

Materials and Reagents:

  • 3-Methyl-1H-pyrazol-5-amine (or other substituted 5-aminopyrazole)

  • Diethyl 2-(ethoxymethylene)malonate (DEEM)

  • Dowtherm A (or diphenyl ether)

  • Hexane

  • Ethanol (for washing/recrystallization, if needed)

  • Round-bottom flask equipped with a reflux condenser and thermometer

  • Heating mantle with magnetic stirrer

  • Standard glassware for filtration and work-up

Step-by-Step Methodology:

  • Condensation:

    • To a round-bottom flask, add 1.0 equivalent of 3-methyl-1H-pyrazol-5-amine and 1.05 equivalents of diethyl 2-(ethoxymethylene)malonate (DEEM).

    • Heat the mixture with stirring at 110-120 °C for 2 hours. The mixture will become a homogenous melt. During this step, ethanol is evolved as a byproduct of the initial condensation.

  • Cyclization:

    • Carefully add a high-boiling solvent such as Dowtherm A to the reaction mixture (approximately 5-10 mL per gram of aminopyrazole).

    • Fit the flask with a reflux condenser and heat the solution to 240-250 °C. Maintain this temperature for 30-60 minutes. Monitor the reaction progress by TLC if feasible.

    • Causality: The high temperature is necessary to overcome the activation energy for the intramolecular cyclization, which is a 6-endo-trig ring closure, followed by tautomerization to the aromatic pyridone system.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to approximately 80-100 °C.

    • Slowly add hexane to the warm solution with vigorous stirring. The product will begin to precipitate as a solid.

    • Continue cooling to room temperature, then place in an ice bath for 30 minutes to maximize precipitation.

  • Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the filter cake thoroughly with hexane to remove the high-boiling solvent.

    • The resulting solid, ethyl 4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, is often of sufficient purity for subsequent steps. If further purification is required, recrystallization from ethanol or column chromatography can be employed.

  • Characterization:

    • Confirm the structure of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

This core intermediate can then be further modified. For example, the ester at C5 can be hydrolyzed to the carboxylic acid, and the 4-hydroxyl group can be converted to a 4-chloro group for subsequent nucleophilic substitution reactions, providing a versatile entry point to a wide array of derivatives.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a robust, high-throughput compatible method suitable for determining IC₅₀ values of inhibitors.[14][15]

Principle: The assay is performed in two steps. First, the kinase reaction occurs, converting ATP to ADP. An "ADP-Glo™ Reagent" is then added to terminate the kinase reaction and deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added, which converts the newly produced ADP back into ATP and provides luciferase/luciferin to generate a light signal proportional to the ADP concentration.[15] More kinase activity results in more ADP and a stronger luminescent signal.

start Start: Prepare Reagents step1 Step 1: Reaction Setup Add kinase, substrate/buffer, and serially diluted inhibitor to plate. start->step1 step2 Step 2: Initiate Reaction Add ATP solution to all wells. Incubate at 30 °C. step1->step2 step3 Step 3: Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent. Incubate at room temperature. step2->step3 Kinase converts ATP -> ADP step4 Step 4: Generate Signal Add Kinase Detection Reagent. Incubate at room temperature. step3->step4 Remaining ATP removed step5 Step 5: Measure & Analyze Read luminescence on a plate reader. Calculate % inhibition and fit IC₅₀ curve. step4->step5 ADP -> ATP -> Light end End: IC₅₀ Value Determined step5->end

Figure 3: Workflow for the ADP-Glo™ kinase inhibition assay.

Materials and Reagents:

  • Recombinant target kinase (e.g., CDK2/Cyclin A, FGFR1)

  • Kinase-specific substrate (e.g., a peptide substrate)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution (at a concentration near the Kₘ for the target kinase)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well microplates

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM final assay concentration).

  • Kinase Reaction:

    • In a white microplate, add the components in the following order:

      • Kinase assay buffer.

      • Test compound dilution or DMSO (for 0% and 100% activity controls).

      • A mixture of the recombinant kinase and its substrate.

    • Causality: Adding the inhibitor before the ATP allows it to bind to the kinase active site without immediate competition from the natural substrate.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Reaction Termination and ATP Depletion:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation and Detection:

    • Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (control wells with no kinase).

    • Normalize the data, setting the "no inhibitor" control as 100% kinase activity and the "no kinase" control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Data Presentation: Summarizing Inhibitor Potency

Quantitative data from kinase assays should be presented clearly to facilitate SAR analysis. The half-maximal inhibitory concentration (IC₅₀) is the most common metric for inhibitor potency.

Table 1: Representative In Vitro Kinase Inhibition Data for Hypothetical Compounds

Compound IDR³ SubstituentR⁶ SubstituentCDK2 IC₅₀ (nM)FGFR1 IC₅₀ (nM)DYRK1B IC₅₀ (nM)[11]
HY-01 -CH₃-H550>10,0008,500
HY-02 -CH₃4-Fluorophenyl2101,500287
HY-03 -CH₃2,6-Dichlorophenyl8545150
HY-04 -CH₃2,6-Dichloro-3,5-dimethoxyphenyl927 135

Data are hypothetical but based on published SAR trends. Potency against DYRK1B is shown for comparison with literature values.[11]

Broader Context: Targeting a Kinase-Driven Signaling Pathway

The ultimate goal of developing these inhibitors is to modulate cellular processes controlled by the target kinase. For example, CDK2 inhibitors are designed to halt the cell cycle at the G1/S transition, thereby preventing the proliferation of cancer cells.

cluster_CDK CDK2/Cyclin E Complex G1 G1 Phase CDK2 CDK2 S S Phase (DNA Replication) G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Rb Rb Protein CDK2->Rb Phosphorylates (inactivates) E2F E2F Transcription Factor Rb->E2F Releases E2F->S Promotes Transcription of S-Phase Genes Inhibitor Pyrazolo[3,4-b]pyridine CDK2 Inhibitor Inhibitor->CDK2 INHIBITS

Figure 4: Simplified diagram of the CDK2-mediated G1/S cell cycle transition.

References

The Versatile Scaffold: Application Notes and Protocols for 1H-pyrazolo[3,4-b]pyridin-4-ol in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Emergence of a Privileged Scaffold in Oncology

The 1H-pyrazolo[3,4-b]pyridine core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry and oncology.[1] Its structural resemblance to purine has positioned it as a "privileged scaffold," capable of interacting with the ATP-binding sites of a multitude of protein kinases.[1] This characteristic has led to the development of a diverse array of derivatives that exhibit potent and selective inhibition of key kinases implicated in cancer progression. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of inhibitory activity and pharmacokinetic properties. This guide provides an in-depth exploration of the application of 1H-pyrazolo[3,4-b]pyridin-4-ol and its derivatives in cancer research, offering both the scientific rationale and detailed protocols for their investigation.

Mechanism of Action: A Multi-Targeted Approach to Cancer Therapy

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been identified as inhibitors of a range of kinases crucial for tumor growth, survival, and angiogenesis. The core structure acts as a hinge-binder within the ATP-binding pocket of these enzymes, while peripheral modifications dictate selectivity and potency.

Key kinase targets and their roles in cancer include:

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is a known driver in various cancers, including bladder, lung, and breast cancer.[2] 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR inhibitors, demonstrating significant antitumor activity in preclinical models.[2]

  • TANK-Binding Kinase 1 (TBK1): TBK1 is involved in innate immunity and has emerged as a target in oncology due to its role in inflammation and autophagy.[3][4] Novel 1H-pyrazolo[3,4-b]pyridine derivatives have shown nanomolar inhibitory potency against TBK1, suggesting their potential in immuno-oncology and for treating cancers with aberrant inflammatory signaling.[3][4]

  • Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK1A/1B): These kinases are implicated in cell proliferation and survival. Specific derivatives of 1H-pyrazolo[3,4-b]pyridine have demonstrated excellent inhibitory activity against DYRK1B, particularly in colon cancer models.[5]

  • Anaplastic Lymphoma Kinase (ALK): ALK fusions are oncogenic drivers in non-small cell lung cancer (NSCLC). Researchers have designed 1H-pyrazolo[3,4-b]pyridine-based inhibitors to overcome resistance to existing ALK inhibitors.[6]

  • Tropomyosin Receptor Kinases (TRKs): NTRK gene fusions lead to the production of constitutively active TRK fusion proteins that drive various cancers. Pyrazolo[3,4-b]pyridine derivatives have been synthesized as potent pan-TRK inhibitors.[7]

  • Topoisomerase IIα: This enzyme is crucial for DNA replication and is a well-established target for chemotherapy. Certain 1H-pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit Topoisomerase IIα, inducing DNA damage and apoptosis in cancer cells.[8]

The following diagram illustrates the major signaling pathways targeted by 1H-pyrazolo[3,4-b]pyridine derivatives.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (FGFR, ALK, TRK) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway RTK->PI3K_AKT_mTOR PLCg PLCγ Pathway RTK->PLCg JAK_STAT JAK-STAT Pathway RTK->JAK_STAT Pyrazolo_Pyridine 1H-pyrazolo[3,4-b]pyridine Derivatives Pyrazolo_Pyridine->RTK Inhibits TBK1 TBK1 Pyrazolo_Pyridine->TBK1 Inhibits DYRK1B DYRK1B Pyrazolo_Pyridine->DYRK1B Inhibits Topoisomerase Topoisomerase IIα Pyrazolo_Pyridine->Topoisomerase Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis PI3K_AKT_mTOR->Proliferation PLCg->Proliferation JAK_STAT->Proliferation NFkB NF-κB TBK1->NFkB IRF3 IRF3 TBK1->IRF3 DYRK1B->Proliferation Inflammation Inflammation NFkB->Inflammation IRF3->Inflammation DNA_Damage DNA Damage & Apoptosis Topoisomerase->DNA_Damage

Caption: Major signaling pathways targeted by 1H-pyrazolo[3,4-b]pyridine derivatives.

Application Notes: Experimental Design and Rationale

The investigation of novel this compound derivatives requires a systematic approach to characterize their biological activity. The choice of each experimental assay is dictated by the specific scientific question being addressed.

Initial Screening for Anticancer Activity: The Cell Viability Assay
  • Scientific Question: Does the compound exhibit cytotoxic or cytostatic effects on cancer cells?

  • Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay.

  • Rationale for Choice: The MTT assay is a robust, high-throughput colorimetric assay that provides a quantitative measure of cell viability.[8][9] It assesses the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product. The intensity of the color is directly proportional to the number of living cells. This assay is ideal for initial screening to determine the half-maximal inhibitory concentration (IC50) of a compound across a panel of cancer cell lines.

Target Engagement and Mechanism of Action: Kinase Inhibition and Downstream Signaling
  • Scientific Question: Does the compound inhibit its intended kinase target and affect downstream signaling pathways in a cellular context?

  • Recommended Assays:

    • In Vitro Kinase Assay (e.g., ADP-Glo™): To determine the direct inhibitory effect of the compound on the purified kinase enzyme.

    • Western Blotting: To assess the phosphorylation status of the target kinase and its key downstream effectors in treated cells.

  • Rationale for Choice:

    • The ADP-Glo™ Kinase Assay is a luminescent-based assay that quantifies the amount of ADP produced during a kinase reaction.[2] A decrease in ADP production in the presence of the inhibitor provides a direct measure of its enzymatic inhibition and allows for the determination of an in vitro IC50 value.

    • Western blotting is a powerful technique to visualize and quantify changes in protein phosphorylation.[10] By probing cell lysates with antibodies specific to the phosphorylated forms of the target kinase and its downstream substrates (e.g., p-FGFR, p-AKT, p-ERK), researchers can confirm that the compound is engaging its target within the cell and modulating the intended signaling pathway. A decrease in the phosphorylation of these proteins upon treatment is a strong indicator of on-target activity.

In Vivo Efficacy: The Xenograft Model
  • Scientific Question: Does the compound inhibit tumor growth in a living organism?

  • Recommended Assay: Human tumor xenograft model in immunocompromised mice.

  • Rationale for Choice: While in vitro assays are essential for initial characterization, they do not fully recapitulate the complexity of a tumor within a living system. Xenograft models, where human cancer cells are implanted into immunocompromised mice, provide a more physiologically relevant system to evaluate the in vivo efficacy and potential toxicity of a drug candidate.[11][12] Tumor growth inhibition in response to treatment is a critical endpoint for preclinical validation.

The following diagram outlines a typical experimental workflow for evaluating a novel 1H-pyrazolo[3,4-b]pyridine derivative.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Compound Synthesis & Characterization Cell_Viability Cell Viability Assay (MTT) Synthesis->Cell_Viability Screening Kinase_Assay In Vitro Kinase Assay (ADP-Glo™) Cell_Viability->Kinase_Assay IC50 Determination Western_Blot Western Blot (Target Engagement) Kinase_Assay->Western_Blot Mechanism of Action Xenograft Xenograft Model Western_Blot->Xenograft Preclinical Candidate Efficacy Efficacy & Toxicity Studies Xenograft->Efficacy

Caption: Experimental workflow for the evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives.

Protocols

Protocol 1: Synthesis of this compound

While numerous methods exist for the synthesis of substituted 1H-pyrazolo[3,4-b]pyridines, a common approach to the core 4-hydroxy structure involves the condensation of a 5-aminopyrazole with a β-ketoester, followed by cyclization.[13]

Materials:

  • 3-amino-1H-pyrazole-4-carbonitrile

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Ethanol

  • Dowtherm A

Procedure:

  • Condensation: In a round-bottom flask, dissolve 3-amino-1H-pyrazole-4-carbonitrile in absolute ethanol. Add a solution of sodium ethoxide in ethanol and stir the mixture.

  • Add ethyl acetoacetate dropwise to the reaction mixture at room temperature.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and neutralize with a suitable acid (e.g., acetic acid).

  • Collect the precipitated intermediate by filtration, wash with cold ethanol, and dry.

  • Cyclization: In a separate flask, heat Dowtherm A to a high temperature (e.g., 250 °C).

  • Add the intermediate from the previous step in portions to the hot Dowtherm A.

  • Maintain the temperature and stir for the specified time until cyclization is complete (monitored by TLC).

  • Cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the product.

  • Collect the solid product by filtration, wash with the non-polar solvent, and purify by recrystallization or column chromatography to obtain this compound.

Note: This is a generalized procedure. Reaction conditions, including temperatures, times, and purification methods, should be optimized for specific substrates and scales.

Protocol 2: Cell Viability (MTT) Assay

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • 1H-pyrazolo[3,4-b]pyridine derivative (dissolved in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the 1H-pyrazolo[3,4-b]pyridine derivative in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blotting for Kinase Inhibition

Materials:

  • Cancer cell line

  • 1H-pyrazolo[3,4-b]pyridine derivative

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR, anti-total-FGFR, anti-p-AKT, anti-total-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells and treat with various concentrations of the 1H-pyrazolo[3,4-b]pyridine derivative for a specified time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-FGFR) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies for total protein and a loading control (e.g., GAPDH) to ensure equal loading.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Protocol 4: In Vivo Xenograft Tumor Model

Materials:

  • Human cancer cell line

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Matrigel (optional)

  • 1H-pyrazolo[3,4-b]pyridine derivative formulated for in vivo administration

  • Calipers

Procedure:

  • Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or a mix with Matrigel) at a concentration of 1-10 x 10^6 cells per 100 µL.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the 1H-pyrazolo[3,4-b]pyridine derivative and vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (width² x length)/2).

  • Efficacy and Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study (based on tumor size or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Quantitative Data Summary

The following table summarizes representative IC50 values for various 1H-pyrazolo[3,4-b]pyridine derivatives against their respective kinase targets.

Compound ClassTarget KinaseIC50 (nM)Cancer Cell LineReference
FGFR InhibitorFGFR1<10H1581 (Lung Cancer)[2]
TBK1 InhibitorTBK10.2-[4]
DYRK1B InhibitorDYRK1B3HCT116 (Colon Cancer)[5]
ALK InhibitorALK (L1196M)<0.5-[6]
TRK InhibitorTRKA56-[7]

Note: IC50 values are highly dependent on the specific derivative and assay conditions.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. Its ability to be readily functionalized allows for the generation of potent and selective inhibitors against a wide range of clinically relevant kinases. The application notes and protocols provided in this guide offer a comprehensive framework for researchers to effectively investigate the therapeutic potential of these compounds, from initial in vitro screening to in vivo validation. A thorough understanding of the underlying mechanisms of action and a systematic experimental approach are crucial for advancing these promising molecules through the drug discovery pipeline.

References

Application Notes and Protocols: The Use of 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Aberrant FGFR Signaling in Oncology

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, survival, differentiation, and migration.[1] Under normal physiological conditions, the binding of Fibroblast Growth Factors (FGFs) to their cognate FGFRs triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the MAPK and PLCγ pathways.[1] However, dysregulation of FGFR signaling, driven by genetic alterations like gene amplifications, activating mutations, or chromosomal translocations, is a key oncogenic driver in a variety of human cancers, including bladder, lung, and breast cancers.[2] This aberrant activation is often correlated with metastatic progression and poor prognosis, making the FGFR family an attractive and validated target for therapeutic intervention.[1][2]

Small molecule inhibitors have emerged as a promising strategy to counteract hyperactive FGFR signaling. Among the various chemical scaffolds explored, the 1H-pyrazolo[3,4-b]pyridine core has been identified as a privileged structure for the development of potent and selective FGFR inhibitors.[1][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1H-pyrazolo[3,4-b]pyridine derivatives as FGFR inhibitors. We will delve into the mechanism of action, provide detailed protocols for their evaluation, and discuss the critical aspects of their preclinical development.

The 1H-Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Moiety for FGFR Inhibition

The 1H-pyrazolo[3,4-b]pyridine scaffold serves as an excellent foundation for the design of ATP-competitive FGFR inhibitors.[1] Structural analyses have revealed that the N(1)-H of the pyrazolopyridine moiety can form crucial hydrogen-bonding interactions within the hinge region of the FGFR kinase domain, a key feature for potent inhibition.[1] Furthermore, the versatile nature of this scaffold allows for substitutions at multiple positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[4][5] For instance, strategic modifications can enhance selectivity for FGFRs over other kinases, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), thereby minimizing off-target toxicities.[1]

Mechanism of Action

1H-pyrazolo[3,4-b]pyridine derivatives typically function as Type I kinase inhibitors, binding to the active conformation of the FGFR kinase domain and competing with ATP for its binding pocket.[6] This direct competition prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.[7] The inhibition of these pathways ultimately leads to a reduction in tumor cell proliferation and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGFR FGFR RAS RAS FGFR->RAS Activates PLCg PLCg FGFR->PLCg RAF RAF RAS->RAF MAPK Pathway MEK MEK RAF->MEK MAPK Pathway ERK ERK MEK->ERK MAPK Pathway Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival MAPK Pathway IP3_DAG IP3/DAG PLCg->IP3_DAG PLCγ Pathway FGF FGF FGF->FGFR Binds Inhibitor 1H-pyrazolo[3,4-b]pyridine Derivative Inhibitor->FGFR Inhibits (ATP Competition)

Caption: FGFR Signaling Pathway and Inhibition.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key experiments required to evaluate the efficacy of 1H-pyrazolo[3,4-b]pyridine derivatives as FGFR inhibitors.

Protocol 1: Biochemical Kinase Inhibition Assay

This protocol is designed to determine the in vitro potency of the compounds against purified FGFR kinase domains.

Objective: To determine the IC50 value of a test compound against FGFR1, FGFR2, FGFR3, and FGFR4.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains

  • Poly(Glu, Tyr) 4:1 as a substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50μM DTT)[7][8]

  • Test compound (1H-pyrazolo[3,4-b]pyridine derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Assay Setup:

    • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

    • Add 2 µL of the FGFR enzyme diluted in kinase buffer.[8]

    • Add 2 µL of a substrate/ATP mix (e.g., Poly(Glu, Tyr) and ATP) in kinase buffer.[8]

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Signal Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[8]

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cellular Proliferation (MTT) Assay

This protocol assesses the ability of the compounds to inhibit the growth of cancer cell lines with known FGFR alterations.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in an FGFR-dependent cancer cell line.

Materials:

  • FGFR-dependent cancer cell line (e.g., SNU-16 with FGFR2 amplification)

  • Appropriate cell culture medium and supplements

  • 96-well cell culture plates

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO) and a positive control (a known FGFR inhibitor).

  • Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Western Blot Analysis of FGFR Signaling

This protocol is used to confirm the on-target activity of the compounds by assessing the phosphorylation status of FGFR and its downstream effectors.[1]

Objective: To determine if the test compound inhibits FGFR phosphorylation and downstream signaling in a cellular context.

Materials:

  • FGFR-dependent cancer cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-FGFR (e.g., Tyr653/654), anti-total FGFR, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)[9]

  • HRP-conjugated secondary antibodies

  • ECL detection reagent and imaging system

Procedure:

  • Cell Treatment and Lysis: Treat the cells with the test compound at various concentrations for a specified time (e.g., 2 hours). Lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[9]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-FGFR) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Signal Detection: Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe with antibodies against the total protein and a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Signal Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: Western Blotting Workflow.

Protocol 4: In Vivo Xenograft Tumor Model

This protocol describes the evaluation of the antitumor efficacy of the 1H-pyrazolo[3,4-b]pyridine derivatives in a mouse xenograft model.

Objective: To assess the in vivo antitumor activity of a test compound in a subcutaneous xenograft model.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and regulations for the ethical use of animals in research.[2][6][10]

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • FGFR-dependent cancer cell line

  • Matrigel

  • Test compound formulated for oral administration (e.g., in 0.5% methylcellulose)[11]

  • Vehicle control

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant a suspension of cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.[12]

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle control orally once or twice daily at a predetermined dose.

  • Tumor Measurement and Body Weight Monitoring:

    • Measure the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the treatment for a specified period (e.g., 21 days) or until the tumors in the control group reach a predetermined size. Euthanize the mice at the end of the study.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

    • Analyze the statistical significance of the results.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: In Vitro Activity of Exemplary 1H-Pyrazolo[3,4-b]pyridine Derivatives

Compound IDFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)SNU-16 GI50 (nM)
Compound A 5.23.18.915.4
Compound B 12.89.525.142.3
Control 2.51.84.610.1

Table 2: In Vivo Efficacy in a Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleTGI (%) at Day 21Body Weight Change (%)
Vehicle -QD-+2.5
Compound A 30QD75-1.8
Compound A 50QD92-3.1

Conclusion

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a highly promising platform for the development of potent and selective FGFR inhibitors. The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of these compounds, from initial biochemical screening to in vivo efficacy studies. By following these detailed methodologies, researchers can effectively characterize the therapeutic potential of novel 1H-pyrazolo[3,4-b]pyridine derivatives and contribute to the advancement of targeted therapies for FGFR-driven cancers.

References

Application Notes & Protocols: A Guide to Performing Cytotoxicity Assays with 1H-pyrazolo[3,4-b]pyridin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

<

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Cytotoxic Potential of Pyrazolopyridine Analogs

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities, including kinase inhibition.[1][2][3][4][5] As novel analogs are synthesized in the quest for more potent and selective therapeutics, a critical early step in their preclinical evaluation is the assessment of cytotoxicity.[6] This application note provides a detailed, experience-driven protocol for determining the cytotoxic effects of 1H-pyrazolo[3,4-b]pyridin-4-ol analogs on cultured mammalian cells.

Beyond a simple list of steps, this guide delves into the rationale behind key experimental choices, offering insights to ensure robust, reproducible, and meaningful data. We will focus on two widely adopted and complementary methods: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) release assay, which quantifies membrane integrity.[7] The selection of multiple assays with different biological endpoints provides a more comprehensive picture of a compound's cytotoxic profile.[8][9]

I. Foundational Considerations: Setting the Stage for Success

Before embarking on the cytotoxicity assay itself, several preliminary steps are crucial for data integrity. These include proper handling of the novel compounds and judicious selection of the cellular model.

A. Compound Management: From Powder to Plate
  • Solubility is Paramount: The first hurdle with any new chemical entity is ensuring it remains in solution under assay conditions. Pyrazolopyridine derivatives can exhibit variable aqueous solubility.[10]

    • Initial Solubility Testing: A preliminary kinetic solubility assessment is recommended.[11][12] This can be a simple nephelometric or UV-based assay to determine the concentration at which the compound precipitates in aqueous buffer.[11]

    • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for initial stock solutions of small molecules. However, it's crucial to ensure the final concentration of DMSO in the cell culture medium does not exceed a level that induces cytotoxicity on its own (typically <0.5%).

    • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Chemical Stability: Be aware of the potential for degradation of the test compounds in aqueous media over the course of the experiment. While a full stability analysis may not be feasible for initial screening, be mindful of any color changes or precipitation in the stock solutions or diluted working solutions.

B. Cell Line Selection: The Biological Context

The choice of cell line is critical and should be guided by the therapeutic target of the this compound analogs.[13]

  • Target-Relevant Lines: If the analogs are designed as kinase inhibitors for a specific cancer type, select cell lines known to be dependent on that kinase for survival.[14][15][16] For example, if targeting a kinase implicated in lung cancer, a panel of non-small cell lung cancer lines (e.g., A549, H1975) would be appropriate.[6]

  • Normal Cell Line Control: To assess for general cytotoxicity and therapeutic index, it is essential to include a non-cancerous cell line, such as a fibroblast line (e.g., MRC-5, WI-38) or an immortalized normal epithelial line (e.g., MCF10A).[13]

  • Cell Culture Best Practices: All cell lines should be obtained from a reputable cell bank (e.g., ATCC) and maintained under strict aseptic conditions to prevent contamination.[17][18][19][20][21] Regularly test for mycoplasma contamination.

II. Experimental Protocols: A Step-by-Step Guide

The following protocols are designed for a 96-well plate format, which is amenable to high-throughput screening.

A. The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to form an insoluble purple formazan product.[22][23][24] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[23][24]

Materials:

  • Selected cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS). Prepare this solution, filter-sterilize, and store protected from light at 4°C for frequent use or -20°C for long-term storage.[23][25]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630-690 nm).

Protocol:

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., using trypan blue exclusion).

    • Dilute the cell suspension to the desired seeding density in complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the end of the assay period (typically 5,000-10,000 cells/well).[24]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • To mitigate the "edge effect," consider leaving the outermost wells filled with sterile PBS or media only and not using them for experimental data.[26][27]

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[24]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs from your DMSO stock in complete culture medium. A typical starting concentration range for novel compounds is 0.1 to 100 µM.

    • Carefully remove the medium from the wells.

    • Add 100 µL of the diluted compounds to the respective wells.

    • Crucial Controls (in triplicate):

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.

      • Untreated Control: Cells in medium alone.

      • Media Blank: Wells containing medium but no cells, to determine background absorbance.[24]

      • Compound Interference Control: Wells with the highest concentration of each compound in medium, but no cells, to check for direct reduction of MTT by the compound.[26][28]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[22]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[24]

    • Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.[24]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. It is recommended to use a reference wavelength of 630 nm or higher to subtract background absorbance from plastics and other sources.

B. LDH Release Assay: A Measure of Membrane Integrity

The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon cell lysis or membrane damage.[29][30][31] This provides a direct measure of cytotoxicity.

Materials:

  • Cell culture reagents as listed for the MTT assay.

  • Commercially available LDH cytotoxicity assay kit (recommended for consistency and quality control) or individual reagents (LDH assay buffer, substrate, and catalyst).

  • 96-well flat-bottom sterile cell culture plates.

  • Lysis buffer (often included in kits, e.g., Triton X-100 solution).

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol. The same plate layout and controls should be used.

    • Additional Controls for LDH Assay:

      • Maximum LDH Release Control: A set of untreated wells that will be lysed with lysis buffer before the final step. This represents 100% cytotoxicity.[29]

      • Spontaneous LDH Release Control: Untreated cells to measure the baseline level of LDH release.

  • Supernatant Collection:

    • After the compound incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. This will pellet any detached, dead cells.

    • Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new, clear 96-well plate. Be careful not to disturb the cell layer.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a catalyst solution.

    • Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatants.[30]

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[30]

  • Stopping the Reaction and Measuring Absorbance:

    • Add the stop solution provided in the kit (often 1M acetic acid) to each well.[30][32]

    • Measure the absorbance at the recommended wavelength (typically 490 nm) within 1 hour.[30][33]

III. Data Analysis and Interpretation

A. Calculations
  • MTT Assay:

    • Corrected Absorbance: Subtract the average absorbance of the media blank from all other readings.

    • Percent Viability: Calculate as follows:

  • LDH Assay:

    • Corrected Absorbance: Subtract the absorbance of the media blank from all readings.

    • Percent Cytotoxicity: Calculate using the values from your controls:

B. Data Presentation and Interpretation
  • Dose-Response Curves: Plot the percent viability (for MTT) or percent cytotoxicity (for LDH) against the logarithm of the compound concentration. This will generate a sigmoidal dose-response curve.

  • IC₅₀/EC₅₀ Determination: From the dose-response curve, calculate the half-maximal inhibitory concentration (IC₅₀ for MTT) or half-maximal effective concentration (EC₅₀ for LDH). This is the concentration of the compound that results in a 50% reduction in cell viability or a 50% increase in cytotoxicity, respectively. This can be determined using non-linear regression analysis in software like GraphPad Prism or Microsoft Excel.[34]

Parameter MTT Assay LDH Assay
Principle Measures metabolic activity (mitochondrial reductase)Measures membrane integrity (enzyme release)
Endpoint Cell ViabilityCell Cytotoxicity (Lysis)
Output Decrease in signal with increasing toxicityIncrease in signal with increasing toxicity
IC₅₀/EC₅₀ IC₅₀ (Inhibitory Concentration)EC₅₀ (Effective Concentration)

IV. Troubleshooting and Best Practices

Issue Potential Cause(s) Solution(s)
High variability between replicates Inconsistent cell seeding, pipetting errors, edge effects.[26][27]Ensure a homogenous cell suspension before seeding. Calibrate pipettes regularly. Avoid using the outer wells of the plate.[26][27]
High background in MTT assay Contamination, direct reduction of MTT by the compound, interference from phenol red in media.[28]Use aseptic techniques. Run a compound-only control. Consider using phenol red-free medium for the MTT incubation step.
Incomplete formazan solubilization Insufficient solvent volume or mixing.[26]Ensure adequate volume of solubilization solution and mix thoroughly on an orbital shaker.
Discrepancy between MTT and LDH results The compound may be cytostatic (inhibiting proliferation) but not cytotoxic (killing cells), or it may interfere with the assay chemistry.A decrease in MTT signal without a corresponding increase in LDH release suggests a cytostatic effect. Always consider potential compound interference.

V. Visualizing the Workflow

A clear understanding of the experimental sequence is vital for successful execution.

Cytotoxicity_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay & Readout cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Phase 4: Data Analysis A 1. Prepare Compound Stock Solutions (in DMSO) B 2. Culture and Harvest Log-Phase Cells C 3. Seed Cells in 96-Well Plate B->C D 4. Overnight Incubation (Cell Attachment) C->D E 5. Prepare Serial Dilutions of Pyrazolopyridine Analogs D->E F 6. Treat Cells with Compounds and Controls E->F G 7. Incubate for 24, 48, or 72 hours F->G H1 8a. Add MTT Reagent G->H1 H2 8b. Collect Supernatant G->H2 I1 9a. Incubate (2-4h) H1->I1 J1 10a. Solubilize Formazan I1->J1 K1 11a. Read Absorbance (570 nm) J1->K1 L 12. Calculate % Viability or % Cytotoxicity K1->L I2 9b. Add LDH Reagents H2->I2 J2 10b. Incubate (~30 min) I2->J2 K2 11b. Read Absorbance (490 nm) J2->K2 K2->L M 13. Generate Dose-Response Curves L->M N 14. Determine IC₅₀/EC₅₀ Values M->N

Caption: Experimental workflow for cytotoxicity assessment.

Conclusion

This application note provides a comprehensive and technically grounded protocol for evaluating the cytotoxicity of novel this compound analogs. By employing both metabolic (MTT) and membrane integrity (LDH) assays, researchers can gain a more complete understanding of their compounds' effects on cell health. Adherence to best practices in compound handling, cell culture, and assay execution, as detailed in this guide, is essential for generating high-quality, reliable data to inform the drug development process.

References

Application Notes and Protocols: Molecular Docking of 1H-pyrazolo[3,4-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure prominently featured in medicinal chemistry due to its wide range of pharmacological activities.[1][2] Derivatives of this core have shown significant potential as inhibitors of various protein kinases, including Cyclin-Dependent Kinase 2 (CDK2), Anaplastic Lymphoma Kinase (ALK), and TANK-binding kinase 1 (TBK1), making them attractive candidates for anticancer and immunomodulatory therapies.[3][4][5][6][7] Molecular docking, a powerful computational technique, is instrumental in understanding the binding mechanisms of these compounds and in guiding the rational design of new, more potent inhibitors.[6]

This guide provides a comprehensive, step-by-step protocol for performing molecular docking studies on 1H-pyrazolo[3,4-b]pyridine derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into ligand and protein preparation, docking execution, and rigorous post-docking analysis to ensure scientifically sound and reliable results.

Principle of Molecular Docking

Molecular docking predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). The process involves two main components: a search algorithm, which generates a multitude of possible ligand poses within the receptor's binding site, and a scoring function, which estimates the binding affinity for each pose.[6] The goal is to identify the pose with the lowest energy score, which theoretically represents the most stable and likely binding conformation.

Core Workflow for Molecular Docking

The entire docking protocol can be visualized as a sequential workflow, starting from data acquisition and preparation to the final analysis and validation of results. Each step is critical for the accuracy and reliability of the final predicted binding mode.

Molecular Docking Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Target Selection (e.g., CDK2 from PDB) PrepP 3. Protein Preparation (Remove water, add hydrogens) PDB->PrepP Ligand 2. Ligand Design (1H-pyrazolo[3,4-b]pyridine) PrepL 4. Ligand Preparation (Generate 3D, assign charges) Ligand->PrepL Grid 5. Grid Box Generation (Define binding site) PrepP->Grid PrepL->Grid Dock 6. Run Docking (e.g., AutoDock Vina) Grid->Dock Analyze 7. Pose Analysis (Binding energy, interactions) Dock->Analyze Validate 8. Protocol Validation (Re-docking, RMSD calculation) Analyze->Validate Report 9. Report Generation Validate->Report

Caption: High-level workflow for a typical molecular docking experiment.

PART I: Pre-Docking Preparations

The quality of your input structures directly dictates the quality of the docking output. Meticulous preparation of both the protein receptor and the ligand is the most critical phase of the protocol.

Target Protein Preparation

For this protocol, we will use Cyclin-Dependent Kinase 2 (CDK2) as the target protein, a common target for 1H-pyrazolo[3,4-b]pyridine inhibitors.[6]

Protocol: Preparing CDK2 using UCSF Chimera and AutoDockTools

  • Obtain Crystal Structure: Download the crystal structure of human CDK2 from the Protein Data Bank (PDB). A suitable entry is PDB ID: 6GUE , which contains CDK2 in complex with an inhibitor.[8]

  • Initial Cleaning (UCSF Chimera/PyMOL):

    • Open the PDB file (e.g., 6GUE.pdb).

    • Remove all non-essential molecules. This includes water molecules, co-solvents, and any co-crystallized ligands.[8][9][10] In many studies, only Chain A of the protein is retained for docking.[8]

    • Causality: Water molecules can interfere with the docking algorithm and are often removed to simplify the system. The native ligand must be removed to make the binding site available for docking your compound.

  • Add Hydrogens and Charges (AutoDockTools - ADT):

    • Launch ADT and load the cleaned protein PDB file.

    • Navigate to Edit > Hydrogens > Add. Select "Polar Only" and click "OK".

    • Navigate to Edit > Charges > Add Charges. Choose "Kollman" charges.

    • Causality: PDB files from X-ray crystallography typically lack hydrogen atoms. Adding them is essential for correct hydrogen bonding and ionization states.[11] Kollman charges provide a well-validated partial charge distribution for proteins.

  • Save as PDBQT:

    • Navigate to Grid > Macromolecule > Choose. Select the prepared CDK2 molecule.

    • Click "Select Molecule" and then save the output file. ADT will automatically merge non-polar hydrogens and assign atom types, saving the file in the required PDBQT format. The PDBQT format includes partial charges (Q) and AutoDock atom types (T).[11]

Ligand Preparation

The 1H-pyrazolo[3,4-b]pyridine core requires careful handling due to its specific chemical properties.

Protocol: Preparing a 1H-pyrazolo[3,4-b]pyridine Ligand

  • 2D Sketching: Draw the 2D structure of your 1H-pyrazolo[3,4-b]pyridine derivative using software like ChemDraw or MarvinSketch. Save it in a common format like MOL or SDF.

  • 3D Structure Generation:

    • Use a program like Open Babel or the LigPrep module in Schrödinger Suite to convert the 2D structure into a 3D conformation.

    • During this step, it is crucial to generate possible ionization states at a physiological pH (e.g., 7.4 ± 2.0) and consider potential tautomers.[12]

    • Causality: The 3D conformation and protonation state of the ligand dramatically affect its ability to form interactions with the protein. Energy minimization is performed to obtain a low-energy, stable conformation.

  • Charge Assignment and PDBQT Conversion (ADT):

    • Launch ADT and open the 3D ligand file (Ligand > Input > Open).

    • ADT will automatically detect the root and set up rotatable bonds. You can verify these in Ligand > Torsion Tree > Detect Root.

    • Assign Gasteiger charges (Ligand > Output > Save as PDBQT). This will calculate partial charges and save the ligand in the required format for Vina.[13]

PART II: Docking Simulation with AutoDock Vina

AutoDock Vina is a widely used, efficient, and accurate open-source docking program.[14][15]

Grid Box Definition

The grid box defines the three-dimensional space where Vina will search for ligand binding poses.

Protocol: Setting the Grid Box in ADT

  • Load Receptor and Ligand: Load the prepared protein (receptor.pdbqt) and ligand (ligand.pdbqt) files into ADT.

  • Open GridBox: Navigate to Grid > Grid Box....

  • Position the Grid:

    • If you are docking into a site with a known co-crystallized ligand, the most reliable method is to center the grid box on the position of that original ligand.

    • Alternatively, identify key active site residues from literature. For CDK2, the hinge region residue Leu83 is critical for inhibitor binding.[6] Center the grid around this region.

  • Adjust Grid Dimensions:

    • The size of the box should be large enough to encompass the entire binding site and allow the ligand to rotate freely. A common starting point is a cube of 22.5 Å per side.[14]

    • Ensure the box is not excessively large, as this increases computation time without improving accuracy.

  • Record Coordinates: Note the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) . These will be required for the Vina configuration file.

Running the Docking Simulation

Vina is typically run from the command line using a configuration file.

Protocol: Executing the Vina Docking Job

  • Create a Configuration File: Create a text file named conf.txt in your working directory. Populate it with the paths to your prepared files and the grid parameters you recorded.

    • exhaustiveness : This parameter controls the thoroughness of the search. Higher values increase accuracy but also computation time. A value of 8 is a good balance for standard docking.[16]

  • Run Vina: Open a terminal or command prompt, navigate to your working directory, and execute the following command:[14][17]

    Vina will perform the docking and write the output poses (typically 9 by default) to all_poses.pdbqt and a log file with the binding affinity scores to log.txt.

PART III: Post-Docking Analysis and Validation

Simply trusting the top-scoring pose is insufficient. Rigorous analysis and validation are required to build confidence in the docking results.[18]

Analyzing Docking Poses

Protocol: Pose Visualization and Interaction Analysis

  • Load Results: Open the receptor PDBQT and the output pose file (all_poses.pdbqt) in a visualization tool like PyMOL or Discovery Studio Visualizer.

  • Examine Binding Affinity: The log.txt file contains a table of binding affinities (in kcal/mol) for the top poses. The more negative the value, the stronger the predicted binding.

  • Analyze Interactions: For the top-scoring poses, visually inspect the key interactions between the 1H-pyrazolo[3,4-b]pyridine ligand and the protein. Look for:

    • Hydrogen Bonds: Are there hydrogen bonds to key backbone atoms in the hinge region (e.g., Leu83 in CDK2)?[6]

    • Hydrophobic Interactions: Does the scaffold fit well within hydrophobic pockets?

    • Pi-Stacking: Are there aromatic interactions with residues like Phe80?

  • Compare with Known Inhibitors: If available, compare the binding mode to that of known co-crystallized inhibitors of the same class. Does your predicted pose form similar key interactions?

Protocol Validation

A docking protocol must be validated to ensure it can reliably reproduce known experimental results.[19]

Protocol: Validation by Re-docking

  • Select a Reference Complex: Choose a PDB structure of your target protein that has a co-crystallized ligand similar to the 1H-pyrazolo[3,4-b]pyridine scaffold (e.g., PDB ID: 6GUE for CDK2).

  • Extract and Prepare the Native Ligand: Extract the co-crystallized ligand from the PDB file and prepare it using the same ligand preparation protocol described earlier.

  • Re-dock the Native Ligand: Use your established docking protocol (protein preparation, grid box definition, Vina parameters) to dock the native ligand back into its own receptor.

  • Calculate RMSD: The primary validation metric is the Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked ligand and the original crystallographic pose.

    • Superimpose the re-docked pose onto the original crystal structure.

    • Calculate the RMSD of the heavy atoms.

    • Success Criterion: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[20]

Validation_Logic start Perform Re-Docking of Native Ligand calc_rmsd Calculate RMSD between Docked and Crystal Pose start->calc_rmsd decision RMSD < 2.0 Å ? calc_rmsd->decision success Protocol Validated: Proceed with screening decision->success Yes fail Protocol Invalid: Refine parameters (e.g., grid size, exhaustiveness) decision->fail No

Caption: Decision logic for validating a molecular docking protocol.

Quantitative Data Summary

When reporting results, it is crucial to present quantitative data clearly.

Compound IDVina Score (kcal/mol)Key H-Bond Interactions (Residue)RMSD (Å) (for validation)
Validation Ligand -11.0Leu83, Asp860.46[6]
Compound 4 -9.5Leu83N/A
Compound 8 -10.2Leu83, Asp86N/A
Compound 11 -9.8Leu83N/A

Table based on representative data for CDK2 inhibitors.[6]

Conclusion

This guide outlines a robust and validated protocol for the molecular docking of 1H-pyrazolo[3,4-b]pyridine compounds. By adhering to meticulous preparation steps and conducting rigorous post-docking validation, researchers can generate reliable and predictive models of protein-ligand interactions. These models are invaluable for understanding structure-activity relationships (SAR), prioritizing compounds for synthesis, and ultimately accelerating the discovery of novel therapeutics.

References

Application Notes and Protocols for In Vitro Enzymatic Assays: Testing 1H-pyrazolo[3,4-b]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1H-pyrazolo[3,4-b]pyridines in Kinase Inhibition

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3][4] These compounds have demonstrated significant therapeutic potential by targeting a range of protein kinases involved in critical cellular signaling pathways. Dysregulation of these kinases is a hallmark of many diseases, including cancer and inflammatory disorders.[2][5] Consequently, the development of robust and reliable in vitro enzymatic assays is paramount for the discovery and characterization of novel 1H-pyrazolo[3,4-b]pyridine-based inhibitors.

This guide provides an in-depth overview of the principles and methodologies for establishing sensitive and reproducible in vitro enzymatic assays to evaluate the inhibitory activity of this important class of compounds. We will delve into the rationale behind experimental design, offer detailed step-by-step protocols for two distinct assay formats, and provide insights into data analysis and interpretation. Our focus is on empowering researchers, scientists, and drug development professionals with the practical knowledge to generate high-quality, actionable data.

Choosing the Right Assay: A Matter of Principle and Practicality

The selection of an appropriate assay technology is a critical first step that influences the quality and throughput of inhibitor screening. Several robust methods are available, each with its own set of advantages and considerations. The choice often depends on the specific kinase target, the desired throughput, and available instrumentation.

Here, we will focus on two widely adopted, homogeneous ("mix-and-read") assay formats that are particularly well-suited for screening 1H-pyrazolo[3,4-b]pyridine inhibitors:

  • Luminescence-Based ATP Depletion Assay (e.g., Kinase-Glo®): This method quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[6][7][8][9] The principle is elegantly simple: active kinases consume ATP to phosphorylate their substrates. The addition of a luciferase-luciferin reagent results in a luminescent signal that is directly proportional to the ATP concentration.[7][8] Therefore, a potent inhibitor will lead to less ATP consumption and a higher luminescent signal. This format is known for its high sensitivity, broad applicability to virtually any kinase, and excellent signal-to-background ratios.[7][8]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., HTRF®): This technology measures the accumulation of the phosphorylated product.[5][10][11] The assay utilizes a donor fluorophore (typically a europium cryptate) conjugated to an antibody that specifically recognizes the phosphorylated substrate, and an acceptor fluorophore (like XL665) linked to the substrate itself.[10][12] When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength.[5] The TR-FRET signal is directly proportional to the amount of phosphorylated product. This method offers high sensitivity, reduced background interference from scattered light and autofluorescent compounds, and is readily amenable to high-throughput screening (HTS).[5][10][11]

Visualizing the Workflow: From Reaction to Readout

To better understand the sequence of events in these assays, the following diagrams illustrate the core principles and experimental workflows.

Assay_Principles cluster_luminescence Luminescence-Based Assay (ATP Depletion) cluster_trfret TR-FRET Assay (Product Formation) L_Start Kinase Reaction: Kinase + Substrate + ATP L_Product Products: Phospho-substrate + ADP + Remaining ATP L_Start->L_Product Kinase Activity L_Reagent Add Kinase-Glo® Reagent (Luciferase + Luciferin) L_Product->L_Reagent L_Signal Luminescent Signal (Proportional to remaining ATP) L_Reagent->L_Signal T_Start Kinase Reaction: Kinase + Substrate-Acceptor + ATP T_Product Phospho-substrate-Acceptor + ADP T_Start->T_Product Kinase Activity T_Reagent Add Detection Reagents: Antibody-Donor T_Product->T_Reagent T_Signal TR-FRET Signal (Proportional to product) T_Reagent->T_Signal

Caption: Principles of Luminescence and TR-FRET Kinase Assays.

PART 1: Luminescence-Based Kinase Assay Protocol (e.g., Kinase-Glo®)

This protocol is designed for determining the IC50 values of 1H-pyrazolo[3,4-b]pyridine inhibitors against a target kinase.

A. Rationale and Self-Validation

The robustness of this assay relies on a few key principles. The signal's inverse correlation with kinase activity provides a clear and quantifiable readout.[6][8] The use of a thermostable luciferase in reagents like Kinase-Glo® ensures a stable "glow-type" signal, allowing for batch processing of plates without the need for injectors.[8] To ensure data integrity, every experiment must include positive and negative controls. A known potent inhibitor for the target kinase serves as a positive control, while a vehicle-only (e.g., DMSO) control represents maximum enzyme activity. The Z'-factor, a statistical measure of assay quality, should be calculated to validate the assay window between these controls. A Z'-factor > 0.5 is indicative of an excellent and reliable assay.

B. Materials and Reagents
Reagent/MaterialSupplier ExampleKey Considerations
Target Kinase (e.g., CDK2/Cyclin A)Commercial VendorEnsure high purity and known activity.
Kinase Substrate (e.g., Histone H1)Commercial VendorUse a substrate with a known Km for the target kinase.
ATPCommercial VendorHigh purity is essential.
1H-pyrazolo[3,4-b]pyridine InhibitorsSynthesized/PurchasedPrepare a concentrated stock in 100% DMSO.
Kinase Assay BufferPrepare in-house or from kitTypical composition: 25-50 mM HEPES/Tris pH 7.5, 5-10 mM MgCl2, 0.01% BSA, 1-2 mM DTT.
Kinase-Glo® Luminescent Kinase AssayPromegaOther similar ATP detection reagents can be used.
White, opaque 96- or 384-well platesCommercial VendorWhite plates maximize luminescent signal.
Multichannel pipettes and/or liquid handlerN/AFor accurate and reproducible liquid transfers.
Plate reader with luminescence detectionN/AMust be capable of reading glow luminescence.
C. Step-by-Step Protocol
  • Inhibitor Preparation:

    • Prepare a serial dilution of the 1H-pyrazolo[3,4-b]pyridine inhibitors. Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:2 serial dilutions in kinase assay buffer containing a fixed percentage of DMSO (e.g., 1%). Aim for at least 8-10 concentrations to generate a robust dose-response curve.[13]

    • Causality: A wide range of concentrations is crucial for accurately determining the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[13]

  • Enzyme and Substrate Preparation:

    • Dilute the kinase and substrate in cold kinase assay buffer to their final desired concentrations. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range. The ATP concentration should ideally be at or near the Km value for the kinase to ensure sensitivity to ATP-competitive inhibitors.[13][14]

  • Assay Plate Setup (Example for 96-well plate, 50 µL final volume):

    • Add 5 µL of the serially diluted inhibitor or control (DMSO vehicle for 0% inhibition, known inhibitor for 100% inhibition) to the appropriate wells.

    • Add 20 µL of the kinase solution to all wells except the "no enzyme" background controls. Add 20 µL of assay buffer to the background wells.

    • Pre-incubate the plate at room temperature for 15-30 minutes. This allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Initiate Kinase Reaction:

    • Prepare a solution of substrate and ATP in kinase assay buffer.

    • Add 25 µL of the substrate/ATP mix to all wells to start the reaction.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 30-60 minutes). This incubation time should be within the linear range of the reaction.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 50 µL of the Kinase-Glo® reagent to each well.

    • Mix the contents on a plate shaker for 2 minutes to ensure homogeneity.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

    • Read the luminescence on a plate reader.

D. Data Analysis
  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (Lumi_inhibitor - Lumi_max_activity) / (Lumi_no_enzyme - Lumi_max_activity)

    • Where Lumi_inhibitor is the signal from inhibitor wells, Lumi_max_activity is the signal from DMSO-only wells, and Lumi_no_enzyme is the signal from background wells.

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.

PART 2: TR-FRET Kinase Assay Protocol (e.g., HTRF® KinEASE™)

This protocol is a robust alternative for screening 1H-pyrazolo[3,4-b]pyridine inhibitors, particularly in a high-throughput setting.

A. Rationale and Self-Validation

TR-FRET assays provide a direct measure of product formation, which can be advantageous.[10] The time-resolved fluorescence detection minimizes interference from short-lived background fluorescence and scattered light, which can be an issue with some library compounds.[10][11] The ratiometric nature of the readout (ratio of acceptor to donor emission) further reduces well-to-well variability. As with the luminescence assay, appropriate controls (0% and 100% inhibition) are essential for data normalization and calculation of the Z'-factor to ensure assay quality.

B. Materials and Reagents
Reagent/MaterialSupplier ExampleKey Considerations
Target KinaseCommercial VendorHigh purity and activity are critical.
Biotinylated SubstrateCisbio (for HTRF®)The substrate must be compatible with the detection system.
ATPCommercial VendorHigh purity.
1H-pyrazolo[3,4-b]pyridine InhibitorsSynthesized/PurchasedPrepare a concentrated stock in 100% DMSO.
HTRF® KinEASE™ STK or TK KitCisbioKit contains substrate, antibody-donor, and acceptor.
Low-volume, white or black 384-well platesCommercial VendorPlate color should be compatible with the plate reader.
TR-FRET compatible plate readerN/AMust be equipped with appropriate filters/monochromators for the donor and acceptor fluorophores.

C. Step-by-Step Protocol

TRFRET_Workflow Start 1. Dispense Inhibitor/Control (e.g., 2 µL) Add_Enzyme 2. Add Kinase (e.g., 4 µL) Start->Add_Enzyme Incubate1 3. Pre-incubate (15 min, RT) Add_Enzyme->Incubate1 Start_Reaction 4. Add Substrate/ATP Mix (e.g., 4 µL) Incubate1->Start_Reaction Incubate2 5. Kinase Reaction (e.g., 60 min, RT) Start_Reaction->Incubate2 Stop_Detect 6. Add Detection Reagents (e.g., 10 µL) Incubate2->Stop_Detect Incubate3 7. Detection Incubation (60 min, RT) Stop_Detect->Incubate3 Read 8. Read TR-FRET Signal Incubate3->Read

Caption: A typical TR-FRET experimental workflow.

  • Inhibitor Preparation:

    • Prepare serial dilutions of the 1H-pyrazolo[3,4-b]pyridine inhibitors in the appropriate assay buffer with a constant DMSO concentration, as described in the luminescence protocol.

  • Assay Plate Setup (Example for 384-well plate, 20 µL final volume):

    • Add 2 µL of serially diluted inhibitor or controls to the wells.

    • Add 4 µL of diluted kinase solution.

    • Incubate for 15 minutes at room temperature.[10]

  • Initiate Kinase Reaction:

    • Prepare a mix of the biotinylated substrate and ATP in assay buffer.

    • Add 4 µL of this mix to all wells to start the reaction.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature. The plate should be sealed to prevent evaporation.[10]

  • Signal Detection:

    • Prepare the detection mix containing the europium cryptate-labeled antibody and the XL665-labeled acceptor (e.g., streptavidin-XL665) in the detection buffer provided with the kit. The EDTA in the detection buffer stops the kinase reaction.[12]

    • Add 10 µL of the detection mix to all wells.

    • Incubate for 60 minutes at room temperature to allow for the formation of the immunocomplex.[10]

    • Read the plate on a TR-FRET compatible reader, measuring the emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm).

D. Data Analysis
  • Calculate HTRF Ratio:

    • HTRF Ratio = (Emission_665nm / Emission_620nm) * 10,000

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Ratio_inhibitor - Ratio_neg_control) / (Ratio_pos_control - Ratio_neg_control))

    • Where Ratio_inhibitor is the ratio from inhibitor wells, Ratio_pos_control is from DMSO-only wells, and Ratio_neg_control is from wells with a known potent inhibitor or no enzyme.

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model as described previously.

Troubleshooting and Best Practices

  • Compound Interference: Some test compounds may emit fluorescence at the same wavelength as the assay readouts, causing interference.[15] TR-FRET is generally less susceptible to this. If interference is suspected, run a control plate with the compound and detection reagents but without the enzyme.

  • DMSO Concentration: Keep the final DMSO concentration consistent across all wells and as low as possible (typically ≤1%), as high concentrations can inhibit enzyme activity.[15]

  • Enzyme and Substrate Concentrations: Always determine the optimal concentrations of enzyme, substrate, and ATP empirically for your specific kinase and assay conditions.[16]

  • Data Quality: Always calculate the Z'-factor for your assays to ensure the data is robust and suitable for HTS and dose-response analysis.

By carefully selecting the appropriate assay format and adhering to these detailed protocols and best practices, researchers can confidently and accurately characterize the inhibitory potential of 1H-pyrazolo[3,4-b]pyridine derivatives, accelerating the journey from hit identification to lead optimization in drug discovery.

References

Palladium-catalyzed cross-coupling for functionalizing 1H-pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols: Palladium-Catalyzed Cross-Coupling for the Functionalization of 1H-Pyrazolo[3,4-b]pyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal framework for designing kinase inhibitors, anticancer agents, and antimalarials.[1] The ability to precisely install a variety of substituents onto this core structure is paramount for modulating pharmacological activity and optimizing drug-like properties. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for achieving this functionalization, enabling the formation of C-C and C-N bonds with high efficiency and broad functional group tolerance.[4] This guide provides an in-depth analysis of the key palladium-catalyzed methodologies for derivatizing the 1H-pyrazolo[3,4-b]pyridine core, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. We delve into the mechanistic underpinnings of these transformations, offer field-proven insights for reaction optimization, and provide detailed, step-by-step protocols for their practical implementation.

Introduction: The Strategic Importance of 1H-Pyrazolo[3,4-b]pyridines

The fusion of pyrazole and pyridine rings gives rise to the pyrazolo[3,4-b]pyridine system, a class of compounds that has garnered significant attention in medicinal chemistry.[2][5] The nitrogen atoms in both rings act as hydrogen bond acceptors and donors, facilitating interactions with biological targets. Furthermore, the various positions on the bicyclic system (N1, C3, C4, C5, and C6) offer multiple vectors for chemical modification, allowing for the fine-tuning of a molecule's steric and electronic properties to enhance potency and selectivity.[3]

Palladium-catalyzed cross-coupling reactions provide a robust platform for introducing this chemical diversity.[4][6] These reactions generally proceed through a common catalytic cycle involving oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination.[7][8] The choice of palladium source, ligand, base, and solvent is critical for achieving high yields and selectivities, particularly when dealing with electron-rich and potentially coordinating heterocyclic substrates like pyrazolo[3,4-b]pyridines.

The Workhorse of C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forging C-C bonds due to the stability, commercial availability, and low toxicity of the requisite organoboron reagents.[4][8] For the functionalization of 1H-pyrazolo[3,4-b]pyridines, this reaction is invaluable for introducing aryl, heteroaryl, and vinyl substituents.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of a halo-pyrazolo[3,4-b]pyridine to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with a boronic acid or ester, a step that is facilitated by a base. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[8][9] The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the individual steps of the cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Intermediate_1 R-Pd(II)-X      L2 (R = Pyrazolo[3,4-b]pyridine) Oxidative_Addition->Intermediate_1 Transmetalation Transmetalation Intermediate_1->Transmetalation R'-B(OR)2 Base Intermediate_2 R-Pd(II)-R'      L2 Transmetalation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' (Functionalized Product) Reductive_Elimination->Product Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Intermediate_1 R-Pd(II)-X      L2 (R = Pyrazolo[3,4-b]pyridine) Oxidative_Addition->Intermediate_1 Alkene_Insertion Alkene Insertion Intermediate_1->Alkene_Insertion H2C=CHR' Intermediate_2 R-CH2-CH(R')-Pd(II)-X      L2 Alkene_Insertion->Intermediate_2 Beta_Hydride_Elimination β-Hydride Elimination Intermediate_2->Beta_Hydride_Elimination Product R-CH=CH-R' (Alkenylated Product) Beta_Hydride_Elimination->Product Base_Regeneration Base Beta_Hydride_Elimination->Base_Regeneration H-Pd(II)-X Base_Regeneration->Pd(0)L2 Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Intermediate_1 R-Pd(II)-X      L2 (R = Pyrazolo[3,4-b]pyridine) Oxidative_Addition->Intermediate_1 Amine_Coordination Amine Coordination & Deprotonation Intermediate_1->Amine_Coordination HNR'R'' Base Intermediate_2 R-Pd(II)-NR'R''      L2 Amine_Coordination->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-NR'R'' (Aryl Amine) Reductive_Elimination->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-pyrazolo[3,4-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-pyrazolo[3,4-b]pyridin-4-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As a core structural motif in numerous kinase inhibitors and other pharmacologically active agents, robust and high-yield synthetic routes are critical.[1][2][3]

This document provides in-depth, field-tested answers to common challenges encountered during synthesis, focusing on the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for this compound is very low or non-existent. What are the most common causes and how can I fix this?

Low yield is the most frequent challenge and can originate from several factors. The key is to systematically investigate potential failure points.[4][5] The following workflow provides a logical approach to troubleshooting.

Low_Yield_Troubleshooting_Workflow start Start: Low Yield Observed purity Step 1: Verify Purity of Starting Materials (3-Aminopyrazole, Malonate Derivative) start->purity conditions Step 2: Optimize Reaction Conditions (Temperature, Solvent, Time) purity->conditions Purity Confirmed fail Consult Literature for Alternative Routes purity->fail Impurities Found & Addressed, Still Low Yield cyclization Step 3: Evaluate Cyclization Step (Acid/Base Catalyst, Dehydrating Agent) conditions->cyclization Conditions Optimized conditions->fail Optimization Ineffective workup Step 4: Review Work-up & Purification (Product Loss, Decomposition) cyclization->workup Cyclization Effective cyclization->fail Cyclization Fails success Yield Improved workup->success No Major Losses workup->fail Significant Loss Identified, Unavoidable

Caption: A systematic workflow for troubleshooting low-yield reactions.

A1.1: Purity of Starting Materials

The purity of your starting materials, particularly the 3-aminopyrazole and the malonate derivative (e.g., diethyl 2-(ethoxymethylene)malonate for the Gould-Jacobs route), is paramount.[4] Impurities can act as catalyst poisons or participate in side reactions.

  • Causality: The initial step often involves a nucleophilic attack from the exocyclic amino group of the pyrazole. Competing nucleophiles or electrophiles present as impurities will inevitably lead to a complex mixture of byproducts and consume your reactants.

  • Troubleshooting Protocol:

    • Verify Purity: Analyze all starting materials by NMR and LC-MS. Check for residual solvents, unreacted starting materials from their own synthesis, or degradation products.

    • Purify if Necessary: If impurities are detected, purify the materials. 3-Aminopyrazoles can often be recrystallized from an ethanol/water mixture. Diethyl 2-(ethoxymethylene)malonate can be distilled under reduced pressure.

    • Proper Storage: Store aminopyrazoles under an inert atmosphere (Nitrogen or Argon) and away from light, as they can be susceptible to oxidation.

A1.2: Suboptimal Reaction Conditions

The Gould-Jacobs reaction, a common and effective method for synthesizing the this compound core, involves two key stages: an initial condensation followed by a high-temperature thermal cyclization.[6][7] Both stages are highly sensitive to reaction conditions.

  • Causality: The thermal cyclization step requires significant thermal energy to overcome the activation barrier for the 6-endo-trig cyclization. Insufficient temperature will result in an incomplete reaction, leaving the uncyclized intermediate as the major product. Conversely, excessively high temperatures can cause decomposition. The solvent choice dictates reactant solubility and the temperature range available for the reaction.[5]

  • Troubleshooting Protocol:

    • Temperature Screening: The cyclization step often requires temperatures ranging from 180°C to 260°C. If using a high-boiling solvent like Dowtherm A or diphenyl ether, screen temperatures in 10°C increments, monitoring reaction progress by TLC or LC-MS.

    • Solvent Selection: While the reaction can be run neat, high-boiling polar aprotic solvents can facilitate heat transfer and improve outcomes.[7] Consider screening the solvents listed in the table below.

    • Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.[5][8]

SolventBoiling Point (°C)Typical Reaction Temp (°C)Notes
None (Neat)N/A200 - 250Often effective but can lead to charring if not controlled.[7]
Diphenyl Ether259240 - 250Classic choice, excellent heat transfer.
Dowtherm A257240 - 250Eutectic mixture of diphenyl ether and biphenyl.
Propylene Carbonate242220 - 240A polar aprotic alternative, can improve solubility.

A1.3: Inefficient Cyclization Catalyst

While the thermal cyclization can proceed without a catalyst, acidic conditions are sometimes employed to facilitate the reaction, though this is more common in related syntheses like the Fischer indole synthesis.[5][9][10] For the final conversion of the 4-hydroxy intermediate to other derivatives (e.g., 4-chloro), reagents like POCl₃ or SOCl₂ are used, and their reactivity is critical.[6][7]

  • Causality: In the context of the Gould-Jacobs reaction, the high temperature itself is the primary driver of cyclization. However, if converting the resulting 4-ol to a 4-chloro derivative, incomplete reaction with POCl₃ is a common issue. This can be due to reagent quality or insufficient temperature.

  • Troubleshooting Protocol:

    • Use Fresh POCl₃: Phosphorus oxychloride can hydrolyze over time. Use a fresh bottle or distill it before use.

    • Optimize Temperature: The reaction with POCl₃ is typically performed at reflux.[7] Ensure the temperature is maintained.

    • Consider Additives: In some cases, adding a catalytic amount of a tertiary amine like N,N-dimethylaniline can accelerate the chlorination reaction.

Q2: I am observing two distinct product spots on my TLC/LC-MS that appear to be isomers. How can I control regioselectivity?

The formation of regioisomers is a well-known challenge, especially when using unsymmetrical starting materials in cyclocondensation reactions.[6][11]

Regioisomer_Formation cluster_reactants Reactants cluster_products Potential Products Aminopyrazole 3-Aminopyrazole Dikone Dikone Diketone R1-C=O CH2 C=O-R2 IsomerA Regioisomer A IsomerB Regioisomer B Dikone:f0->IsomerA Attack at C1 Dikone:f1->IsomerB Attack at C2

Caption: Formation of two regioisomers from an unsymmetrical diketone.

  • Causality: When a nucleophile like 3-aminopyrazole reacts with an unsymmetrical electrophile (e.g., a 1,3-dicarbonyl compound where the two carbonyl groups have different electronic environments), the initial attack can occur at either electrophilic center. The ratio of the resulting regioisomers depends on the relative electrophilicity of the two carbonyl groups.[6][7]

  • Troubleshooting Protocol:

    • Modify the Electrophile: The most effective strategy is to use a starting material that inherently favors one product. In the Gould-Jacobs synthesis of this compound, diethyl 2-(ethoxymethylene)malonate is symmetrical with respect to the key reacting groups, thus avoiding this specific issue. However, if using a different route with an unsymmetrical diketone, consider modifying the substituents (R1 vs. R2 in the diagram) to create a larger electronic bias. For instance, an electron-withdrawing group on one side will make that carbonyl carbon more electrophilic and favor attack at that site.

    • Screen Catalysts: Both Brønsted and Lewis acids can influence regioselectivity.[6] Lewis acids like ZrCl₄, ZnCl₂, or CuCl₂ can coordinate to one of the carbonyl oxygens, selectively activating it for nucleophilic attack.[6][12] A screening of different Lewis acid catalysts is recommended.

    • Solvent Effects: The polarity of the solvent can influence the transition state energies of the two competing pathways. It is advisable to screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF) and polar protic (e.g., ethanol).[4]

    • Separation: If a mixture is unavoidable, careful column chromatography is the most common method for separation. A shallow gradient of a hexane/ethyl acetate mobile phase on silica gel is a good starting point.[4]

Q3: The purification of my crude this compound is difficult. The product either remains on the baseline of my silica column or streaks badly. What can I do?

Purification challenges are common for this class of compounds due to their polarity and potential for hydrogen bonding.[4]

  • Causality: The N-H protons on the pyrazole ring and the 4-hydroxyl group make the molecule quite polar and capable of strong interactions with the silica gel stationary phase. This can lead to poor peak shape and difficult elution.

  • Troubleshooting Protocol:

    • Modify the Mobile Phase:

      • Add a Polar Modifier: Add a small amount (0.5-2%) of methanol or triethylamine to your mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol). Methanol competes with your compound for binding sites on the silica, while triethylamine deactivates acidic sites on the silica surface that can cause streaking.

      • Use a Different Solvent System: Consider using a dichloromethane/methanol or chloroform/acetone system, which can offer different selectivity.

    • Recrystallization: If the crude product is reasonably pure (>85%), recrystallization is often a more effective method for obtaining highly pure material than chromatography. Screen various solvents such as ethanol, methanol, isopropanol, or mixtures with water.

    • Protecting Groups: For subsequent synthetic steps, consider protecting the N-H proton of the pyrazole ring (e.g., with a PMB or SEM group) or the 4-hydroxyl group.[1][13] This will significantly reduce the compound's polarity, making it much more amenable to standard silica gel chromatography. The protecting group can be removed in a later step.

    • Reverse-Phase Chromatography: If available, reverse-phase (C18) column chromatography using a water/acetonitrile or water/methanol gradient is an excellent alternative for purifying highly polar compounds.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound via Gould-Jacobs Reaction

This protocol is a generalized starting point based on the widely used Gould-Jacobs methodology.[6][7]

Gould_Jacobs_Mechanism cluster_key Key Steps & Potential Failure Points A 1. 3-Aminopyrazole + Malonate Derivative B 2. Michael Addition (Condensation) A->B EtOH, 100-130°C C 3. Intermediate Formation (Enamine) B->C D 4. Thermal Cyclization (High Temp) C->D 240-260°C (e.g., Diphenyl Ether) E 5. Aromatization (Elimination of EtOH) D->E F 6. This compound E->F K1 Step 2: Reversible, may not go to completion. K2 Step 4: High activation energy. Requires very high temp. Potential for decomposition.

Caption: Key steps of the Gould-Jacobs reaction for pyrazolopyridine synthesis.

Step 1: Condensation

  • In a round-bottom flask, combine 3-aminopyrazole (1.0 eq.) and diethyl 2-(ethoxymethylene)malonate (1.05 eq.).

  • Add ethanol as a solvent (optional, the reaction can be run neat).

  • Heat the mixture to 100-130°C for 1-3 hours, monitoring the consumption of the 3-aminopyrazole by TLC.

  • Remove the ethanol and excess malonate derivative under reduced pressure to yield the crude intermediate.

Step 2: Cyclization

  • To the flask containing the crude intermediate, add a high-boiling solvent such as diphenyl ether or Dowtherm A (enough to ensure good stirring).

  • Heat the mixture to 240-260°C under a nitrogen atmosphere. The reaction is often vigorous at the beginning as ethanol is eliminated.

  • Maintain the temperature for 30-60 minutes. Monitor the reaction by taking small aliquots, diluting them, and analyzing by LC-MS or TLC.

  • Cool the reaction mixture to room temperature. The product often precipitates from the solvent upon cooling.

Step 3: Work-up and Purification

  • Dilute the cooled mixture with a non-polar solvent like hexane or toluene to further precipitate the product.

  • Filter the solid product and wash thoroughly with hexane to remove the high-boiling solvent.

  • The crude solid can be purified by recrystallization from ethanol or by column chromatography as described in FAQ 3.

References

Technical Support Center: Purification of 1H-pyrazolo[3,4-b]pyridin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1H-pyrazolo[3,4-b]pyridin-4-ol derivatives. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and provide practical, field-proven solutions to help you achieve high purity for this important class of heterocyclic compounds. The inherent chemical nature of the pyrazolopyridinol core—possessing both acidic (hydroxyl, pyrazole N-H) and basic (pyridine nitrogen) sites—presents unique purification challenges, including high polarity and strong interactions with common stationary phases. This guide will equip you with the knowledge to navigate these complexities effectively.

PART 1: Purification Strategy Selection

Choosing the right purification technique from the outset is critical to minimizing yield loss and saving valuable time. The optimal method depends on several factors: the initial purity of your crude material, the physical state of your compound, the quantity you need to purify, and the nature of the impurities.

Deciding on a Purification Workflow

The following decision tree provides a logical workflow for selecting an appropriate purification strategy for your this compound derivative.

Purification_Workflow start Crude this compound Derivative purity_check Assess Crude Purity & Physical State start->purity_check is_solid Is the compound a solid? purity_check->is_solid is_high_purity Is purity >90%? is_solid->is_high_purity Yes chromatography Flash Column Chromatography is_solid->chromatography No (Oil/Amorphous) recrystallization Recrystallization is_high_purity->recrystallization Yes is_high_purity->chromatography No (<90%) is_small_scale Scale < 1g? prep_hplc Preparative HPLC is_small_scale->prep_hplc No (>1g or requires high-res separation) final_purity_check Check Purity (LCMS, NMR) is_small_scale->final_purity_check Yes (Final Product) recrystallization->final_purity_check chromatography->is_small_scale prep_hplc->final_purity_check final_product Pure Product (>98%) final_purity_check->final_product Purity OK rerun Re-purify or Polish final_purity_check->rerun Purity Not OK rerun->chromatography rerun->prep_hplc

Caption: A decision tree for selecting the optimal purification method.

Frequently Asked Questions (Strategy Selection)

Q1: When is recrystallization the best choice for my pyrazolopyridinol? A1: Recrystallization is most effective when your compound is a solid and has a relatively high initial purity (e.g., >90%). It is an excellent method for removing small amounts of impurities and can be easily scaled up. The key is finding a solvent or solvent system in which your compound has high solubility when hot and low solubility when cold, while the impurities remain in solution upon cooling.[1]

Q2: My compound is an oil or an amorphous solid. Can I still use recrystallization? A2: It is very difficult to recrystallize an oil. In this case, column chromatography is the required first step to isolate your compound. Once a purer, solid version is obtained via chromatography, recrystallization can then be used as a final polishing step.

Q3: When should I opt for flash column chromatography over recrystallization? A3: Flash chromatography is the workhorse for purification when:

  • The crude material is of low to moderate purity (<90%).

  • You need to separate your product from impurities with similar polarities.

  • The product is an oil or amorphous solid that cannot be crystallized.[2]

  • You are separating regioisomers, which can be challenging to separate by recrystallization alone.[3]

Q4: Under what circumstances is preparative HPLC necessary? A4: Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique essential for situations where flash chromatography fails to provide adequate separation.[2] It is the method of choice for:

  • Final Polishing: Achieving very high purity (>99.5%) for drug development candidates.[4][5]

  • Difficult Separations: Separating closely related isomers or impurities that co-elute in flash chromatography.

  • Small-Scale Purification: Isolating milligram quantities of highly pure material for analysis and screening.[5][6]

PART 2: Troubleshooting Guides & Protocols

This section provides detailed troubleshooting for specific issues encountered during the purification of this compound derivatives.

Guide 1: Flash Column Chromatography

Due to their polarity and basic nitrogen atoms, pyrazolopyridinols often interact strongly with standard silica gel, which is slightly acidic. This can lead to significant purification challenges.

Troubleshooting Common Chromatography Issues

SymptomPossible Cause(s)Recommended Solution(s)
Streaking or Tailing on TLC/Column Acid-Base Interaction: The basic pyridine nitrogen is interacting strongly with acidic sites on the silica gel.Neutralize the System: Add a basic modifier like triethylamine (0.1-2%) or ammonia in methanol to your mobile phase. This deactivates the acidic silica sites, leading to sharper peaks.[7][8][9][10]
Compound Won't Elute (Stuck at Baseline) High Polarity: The compound is too polar for the selected mobile phase and is irreversibly adsorbed onto the silica.Increase Eluent Polarity: Use a more polar solvent system, such as a gradient of dichloromethane/methanol.[2][10][11] If that fails, switch to a different stationary phase.
Inappropriate Stationary Phase: Normal phase silica is not suitable for your highly polar compound.Use Reversed-Phase (C18) Chromatography: In reversed-phase, the most polar compounds elute first. A typical mobile phase is a gradient of water and acetonitrile or methanol, often with 0.1% formic acid or TFA to improve peak shape.[2]
Poor Separation of Product and Impurity Suboptimal Solvent System: The chosen eluent does not provide sufficient selectivity (difference in Rf values) between your compounds.Systematic TLC Screening: Test a variety of solvent systems with different polarities and compositions (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol, Toluene/Acetone) to find the one that gives the best separation (ΔRf > 0.2).[2]
Column Overloading: Too much crude material was loaded onto the column relative to the amount of silica.Reduce the Sample Load: A general rule is to load 1-5% of crude material by weight of the silica gel.[2] For difficult separations, use a 1% load or less.
Protocol 1: Normal-Phase Flash Chromatography with Basic Modifier

This protocol is designed for moderately polar pyrazolopyridinols that are prone to streaking on silica gel.

  • Solvent System Selection:

    • Develop a mobile phase using TLC. A good starting point for these compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[10]

    • Prepare your chosen solvent system (e.g., 95:5 DCM:MeOH) and add 0.5-1% triethylamine (TEA) to it.

    • Aim for an Rf value of ~0.25-0.35 for your target compound in the selected eluent.

  • Sample Preparation (Dry Loading):

    • Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM, MeOH, or DMF).

    • Add a small amount of silica gel (or Celite) to the solution and concentrate it under reduced pressure until you have a dry, free-flowing powder. This prevents solvent-front dissolution issues and improves resolution.

  • Column Packing and Running:

    • Pack a glass column with silica gel as a slurry in the least polar solvent of your system (e.g., DCM with 1% TEA).

    • Carefully add your dry-loaded sample to the top of the packed silica.

    • Run the column using isocratic or gradient elution, collecting fractions and monitoring by TLC.

Guide 2: Recrystallization

Recrystallization is a powerful technique for achieving high purity in solid compounds.

Troubleshooting Common Recrystallization Issues

SymptomPossible Cause(s)Recommended Solution(s)
Compound "Oils Out" Cooling Too Quickly: Rapid cooling doesn't give molecules time to form an ordered crystal lattice.Reheat the solution to re-dissolve the oil, then allow it to cool very slowly. Insulating the flask can help.
Solvent Boiling Point Too High: The compound may be melting in the hot solvent instead of dissolving.Choose a solvent with a lower boiling point.
High Impurity Content: Impurities can disrupt the crystallization process.Attempt to remove the impurities first by column chromatography.
No Crystals Form Upon Cooling Solution is Not Supersaturated: Either too much solvent was used, or the compound is too soluble at cold temperatures.Concentrate the Solution: Gently boil off some of the solvent and allow it to cool again.[1]
Lack of Nucleation Sites: Crystal growth needs a starting point.Induce Crystallization: Scratch the inside of the flask with a glass rod below the solvent line or add a "seed crystal" from a previous pure batch.[1]
Low Yield Too Much Solvent Used: Excess solvent keeps more of your product dissolved in the mother liquor.Use the absolute minimum amount of hot solvent required to fully dissolve the crude material.[1]
Incomplete Crystallization: The solution was not cooled sufficiently.Ensure the flask is thoroughly cooled in an ice-water bath to maximize precipitation.[1]
Colored Impurities in Crystals Persistent Colored Byproducts: Highly conjugated impurities from the synthesis remain.Use Activated Charcoal: Add a very small amount of activated charcoal to the hot solution and swirl for a few minutes before performing a hot filtration to remove it. Be aware this may slightly reduce your yield.[1][7]
Protocol 2: Mixed-Solvent Recrystallization

This method is ideal when no single solvent has the perfect solubility profile for your compound. It uses a "soluble" solvent and an "anti-solvent."

  • Solvent Selection: Find a pair of miscible solvents: one in which your compound is highly soluble (e.g., Methanol, Ethanol, DMF) and one in which it is poorly soluble (e.g., Water, Hexane, Diethyl Ether).[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the hot "soluble" solvent needed to achieve complete dissolution.

  • Precipitation: While the solution is still hot, add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-dissolution: Add a few more drops of the hot "soluble" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under vacuum.

Guide 3: Preparative HPLC

Preparative HPLC is the ultimate tool for purification when high purity is paramount. It functions on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate and collect your compound.[6][12]

Preparative HPLC Workflow

Prep_HPLC_Workflow cluster_dev Method Development (Analytical Scale) cluster_prep Scale-Up & Purification (Preparative Scale) cluster_post Post-Purification analytics_start Run Analytical LCMS to Confirm Peak scout_gradient Scout Gradients (e.g., 5-95% MeCN/H2O) analytics_start->scout_gradient optimize_gradient Optimize Gradient for Best Separation scout_gradient->optimize_gradient prep_run Run Preparative HPLC with Scaled Method optimize_gradient->prep_run fraction_collection Collect Fractions Based on UV or MS Signal prep_run->fraction_collection analyze_fractions Analyze Fractions by Analytical LCMS fraction_collection->analyze_fractions pool_fractions Pool Pure Fractions analyze_fractions->pool_fractions remove_solvent Remove Solvent (Lyophilization or Rotary Evaporation) pool_fractions->remove_solvent final_product Obtain Final Pure Compound remove_solvent->final_product

Caption: A typical workflow for purification by preparative HPLC.

Frequently Asked Questions (Preparative HPLC)

Q1: How do I choose between normal-phase and reversed-phase prep HPLC? A1: For polar, ionizable compounds like 1H-pyrazolo[3,4-b]pyridin-4-ols, reversed-phase HPLC is almost always the superior choice.[5] A C18 column is the standard starting point. The aqueous mobile phases used in reversed-phase are better at solubilizing these polar molecules, and the use of acid modifiers (formic acid, TFA) ensures consistent protonation and sharp peaks.

Q2: My compound has very poor water solubility. How can I purify it with reversed-phase HPLC? A2: If your derivative is highly substituted with non-polar groups, its aqueous solubility might be low. You can dissolve the sample in a small amount of a strong, water-miscible organic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for injection. Be mindful to keep the injection volume as small as possible to avoid solvent effects that can distort peak shape.

Q3: What is the purpose of adding acid (formic acid or TFA) to the mobile phase? A3: Adding a small amount of acid (typically 0.1%) serves two main purposes. First, it protonates the basic pyridine nitrogen, ensuring the molecule carries a consistent positive charge, which leads to sharper, more symmetrical peaks. Second, it suppresses the ionization of free silanol groups on the silica-based stationary phase, further reducing peak tailing.

References

How to overcome solubility issues with pyrazolopyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazolopyridine Compound Solubility

Introduction

Pyrazolopyridine scaffolds are privileged structures in medicinal chemistry and drug development, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1][2] However, their often planar, aromatic, and crystalline nature contributes to a significant and persistent challenge: poor aqueous solubility. This limitation can severely hamper reliable in vitro assay results, complicate formulation for in vivo studies, and ultimately hinder the progression of promising drug candidates.[3]

This technical support center is designed for researchers, scientists, and drug development professionals encountering these solubility hurdles. It provides a structured approach to troubleshooting common issues and offers in-depth guidance on strategic formulation development. The narrative explains the scientific principles behind each technique, ensuring that experimental choices are informed and effective.

Part 1: Troubleshooting Guide - Immediate Solutions

This section is formatted as a rapid, problem-and-solution guide for issues commonly faced during routine experiments.

Q1: My pyrazolopyridine compound, dissolved in a DMSO stock, crashed out of my aqueous assay buffer upon dilution. What should I do first?

A1: This is a classic example of kinetic versus thermodynamic solubility. Your compound was soluble in the DMSO stock but precipitated when introduced to the aqueous environment, a common issue in early-stage drug discovery.[4][5][6]

  • Immediate Action:

    • Lower the Final DMSO Concentration: If your assay allows, try reducing the final concentration of your compound. This might keep it below its kinetic solubility limit in the final assay buffer.

    • Increase Co-solvent Percentage: Check if your experimental system can tolerate a slightly higher final DMSO concentration (e.g., 0.5% to 1%). This can often keep the compound in solution.

    • Use Pre-warmed Buffer: Adding the DMSO stock to a buffer pre-warmed to 37°C can sometimes improve immediate solubility.[7]

    • Vortex Vigorously: Ensure rapid and thorough mixing the instant the DMSO stock is added to the buffer to avoid localized supersaturation and precipitation.

  • Causality Check: This phenomenon occurs because the high solvating power of DMSO is lost upon significant aqueous dilution, causing the compound to rapidly precipitate, often in an amorphous, less stable form.[4] The solubility measured this way is termed "kinetic solubility" and is often higher than the true "thermodynamic solubility," which is the equilibrium concentration of the compound in its most stable crystalline form.[4][6][8]

Q2: I need to prepare a stock solution for cell culture, but my compound is insoluble in buffer and DMSO is too toxic for my long-term assay. What are my options?

A2: When DMSO is not viable, alternative co-solvents or formulation strategies are necessary.

  • Alternative Co-solvents: Consider less toxic, water-miscible organic solvents.[9] A screening experiment is recommended. (See Protocol 2).

    • Ethanol: Often better tolerated by cells than DMSO.

    • Polyethylene Glycol 400 (PEG 400): A non-ionic polymer frequently used in formulations.[9][10]

    • Propylene Glycol: Another common, low-toxicity co-solvent.[11][12]

  • pH Modification: If your pyrazolopyridine has an ionizable group (e.g., a basic nitrogen on the pyridine ring), adjusting the pH can dramatically increase solubility.[13][14] Prepare a concentrated stock in a pH-adjusted buffer (e.g., pH 2-4 for a basic compound) and then dilute it into your neutral culture medium. Ensure the final pH of the medium is not significantly altered.

  • Cyclodextrin Complexation: For a more advanced approach, consider using cyclodextrins. These are cyclic oligosaccharides that can encapsulate the hydrophobic pyrazolopyridine molecule, presenting a hydrophilic exterior to the aqueous medium.[15][16][17][18] Modified cyclodextrins like Captisol® (sulfobutylether β-cyclodextrin) are specifically designed for this purpose.[19]

Q3: My compound's solubility is highly variable between experiments. How can I get consistent results?

A3: Variability often points to issues with equilibrium, solid-state form, or assay conditions.

  • Distinguish Kinetic vs. Thermodynamic Solubility: For consistent, reproducible data that guides formulation, you must measure thermodynamic solubility. This requires allowing the compound to equilibrate with the solvent for an extended period (typically 24-48 hours) to ensure you are measuring the solubility of the most stable crystalline form.[5][8][20] The "shake-flask" method is the gold standard.[5][20][21]

  • Control Temperature: Solubility is temperature-dependent.[22] Always perform solubility assessments in a temperature-controlled environment (e.g., a 25°C or 37°C incubator/shaker).

  • Verify Compound Purity and Solid Form: Impurities can affect solubility measurements. Furthermore, different crystalline forms (polymorphs) or an amorphous state will have different solubilities. Ensure you are using a consistent, well-characterized batch of your compound for all critical experiments.

Part 2: In-Depth FAQs & Strategic Guidance

This section provides a deeper dive into the science of solubility enhancement for pyrazolopyridines.

Q4: What are the key structural features of pyrazolopyridines that contribute to their poor solubility?

A4: The low solubility of pyrazolopyridines typically stems from a combination of factors related to their rigid, heteroaromatic structure:

  • High Crystal Lattice Energy: The planar nature of the fused ring system facilitates strong π-π stacking interactions in the solid state. Combined with intermolecular hydrogen bonds, this creates a highly stable crystal lattice that is difficult for solvent molecules to break apart.[14]

  • Hydrophobicity: While the nitrogen atoms provide some polarity, the overall scaffold is often dominated by hydrophobic carbon atoms and appended lipophilic substituents, which are common in kinase inhibitor designs.

  • Weak Basicity: Pyrazoles are weakly basic.[1][14] The pyridine nitrogen provides a site for protonation, but its basicity (pKa) is influenced by substituents on the ring system. If the pKa is low, the compound will be neutral and less soluble at physiological pH (around 7.4).[13][23]

Q5: How do I systematically choose the right solubilization strategy for my compound?

A5: A systematic, tiered approach is most effective. The choice depends on the stage of development (early discovery vs. preclinical) and the compound's physicochemical properties.

G cluster_0 Decision Workflow for Solubility Enhancement Start Problem: Poor Aqueous Solubility CheckIonizable Does the compound have an ionizable group (pKa)? Start->CheckIonizable pH_Mod Strategy 1: pH Modification & Salt Formation CheckIonizable->pH_Mod Yes CoSolvent Strategy 2: Co-solvent Screening (e.g., PEG 400, Propylene Glycol) CheckIonizable->CoSolvent No / Insufficient pH_Mod->CoSolvent Insufficient Enhancement Complexation Strategy 3: Complexation (e.g., Cyclodextrins) CoSolvent->Complexation Insufficient Enhancement ASD Strategy 4: Amorphous Solid Dispersion (ASD) (e.g., with HPMC, PVP) Complexation->ASD Insufficient / For Oral Dosage Advanced Advanced Strategies: Lipid-Based Formulations, Nanosuspensions ASD->Advanced For Very Challenging Compounds

Caption: A workflow for selecting a solubility enhancement strategy.

  • Characterize Your Compound: Determine key properties: pKa, LogP, and thermodynamic solubility in water and a simple buffer (e.g., PBS pH 7.4).

  • Tier 1: Simple Formulation (For In Vitro / Early In Vivo)

    • pH Adjustment/Salt Formation: If your compound is ionizable, this is the most direct and effective first step.[24][25] It is highly suitable for parenteral and oral formulations.

    • Co-solvents: If the compound is neutral or pH adjustment is insufficient, screen a panel of biocompatible co-solvents.[10][11][26] This is often sufficient for early-stage animal studies.

  • Tier 2: Enabling Technologies (For Preclinical / Oral Formulations)

    • Cyclodextrin Complexation: Excellent for increasing the apparent solubility of hydrophobic molecules.[16][27] This can be used for both liquid and solid dosage forms.

    • Amorphous Solid Dispersions (ASDs): This is a powerful technique for oral drug delivery.[28][29][30][31] By dispersing the drug in an amorphous state within a polymer matrix, both solubility and dissolution rate can be dramatically increased.[28][29][32] Common manufacturing methods include spray drying and hot-melt extrusion.[28][30][33]

  • Tier 3: Advanced Systems: For the most challenging compounds (e.g., BCS Class IV), consider lipid-based formulations (like SEDDS) or nanosuspensions.[34][35][36][37]

Q6: What is an Amorphous Solid Dispersion (ASD) and when should I consider it?

A6: An ASD is a formulation where the drug is molecularly dispersed in an amorphous (non-crystalline) state within a carrier, typically a hydrophilic polymer.[28][29][33]

  • Mechanism of Action: Crystalline materials must overcome the energy of their crystal lattice to dissolve. Amorphous materials lack this ordered structure and are in a higher energy state, which significantly increases their apparent solubility and dissolution rate.[29][30] The polymer carrier serves to stabilize the drug in this amorphous state, preventing recrystallization.[33]

  • When to Use: ASD is a leading strategy for developing oral solid dosage forms (tablets, capsules) for poorly soluble (BCS Class II and IV) compounds.[28][33] It is particularly valuable when simpler methods like pH modification or co-solvents do not provide sufficient bioavailability enhancement.

  • Common Polymers: Hydroxypropyl methylcellulose (HPMC), Povidone (PVP), Copovidone, and Hypromellose acetate succinate (HPMC-AS) are frequently used.[38]

G cluster_0 Mechanism of Cyclodextrin Inclusion Complex CD Cyclodextrin Complex Water-Soluble Inclusion Complex CD->Complex Drug Pyrazolopyridine (Poorly Soluble) Drug->Complex Water Aqueous Environment Complex->Water Dissolves LipoCavity Lipophilic Inner Cavity LipoCavity->CD HydroShell Hydrophilic Outer Surface HydroShell->CD

Caption: Encapsulation of a drug by a cyclodextrin molecule.

Part 3: Key Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility, a critical parameter for formulation development.[20][21]

  • Preparation: Add an excess amount of the solid pyrazolopyridine compound (enough to ensure undissolved solid remains at equilibrium) to a known volume of the test medium (e.g., water, pH 7.4 PBS) in a glass vial.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. The extended time is crucial for the solution to reach equilibrium with the most stable solid form.[5]

  • Sample Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifuge or filter the aliquot (using a low-binding filter, e.g., PVDF) to remove any remaining microparticulates.

  • Quantification: Dilute the clear supernatant in a suitable solvent and determine the compound concentration using a validated analytical method, typically HPLC-UV or LC-MS.[5][39]

  • Validation: After the experiment, recover the remaining solid from the vial and analyze it (e.g., by microscopy or XRPD) to confirm if the solid-state has changed during the experiment.[4]

Protocol 2: Co-solvent Screening for Enhanced Solubility

This protocol helps identify an effective co-solvent system for liquid formulations.

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol, NMP).[9][40][41]

  • Prepare Binary Mixtures: Create a series of co-solvent:buffer (e.g., PBS pH 7.4) mixtures at various percentages (e.g., 10%, 20%, 30% v/v).

  • Determine Solubility: Using the Shake-Flask Method (Protocol 1), determine the thermodynamic solubility of your pyrazolopyridine in each binary mixture.

  • Analyze Data: Plot the solubility (often on a log scale) versus the co-solvent percentage. This will reveal the solubilization power of each co-solvent and help you select the one that achieves the target concentration with the lowest percentage of organic solvent.

Data Presentation: Comparison of Common Co-solvents
Co-solventKey PropertiesCommon Use CasesLimitations
DMSO Aprotic, highly polarIn vitro stock solutionsCell toxicity, can cause precipitation on dilution
Ethanol Protic, polarOral and parenteral formulationsPotential for protein precipitation, regulated
PEG 400 Non-ionic polymer, viscousOral and parenteral formulationsCan be viscous, potential for oxidation
Propylene Glycol Dihydroxy alcoholOral, topical, and parenteral formulationsCan cause irritation at high concentrations

References

Technical Support Center: Optimizing Palladium-Catalyzed C-N Coupling in Pyrazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for palladium-catalyzed C-N coupling reactions focused on the synthesis of pyrazolopyridine scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic transformation. The pyrazolopyridine core is a significant motif in medicinal chemistry, and mastering its synthesis is crucial for the advancement of novel therapeutics.[1]

This resource moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your reactions. Here, you will find a structured approach to identifying and solving common experimental hurdles, ensuring the robust and efficient synthesis of your target molecules.

The Catalytic Cycle: A Quick Refresher

The palladium-catalyzed C-N cross-coupling, often referred to as the Buchwald-Hartwig amination, is a cornerstone of modern synthetic chemistry.[2][3] The catalytic cycle, which is essential to understand for effective troubleshooting, generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5][6] The efficiency of each step is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

graph "Catalytic_Cycle" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368"];

"Pd(0)L2" [pos="0,2!", fillcolor="#F1F3F4"]; "Oxidative_Addition" [pos="2,2!", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ar-Pd(II)-X(L2)" [pos="4,2!", fillcolor="#F1F3F4"]; "Amine_Coordination" [pos="4,0!", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)-NHR2(L2)X" [pos="2,0!", fillcolor="#F1F3F4"]; "Reductive_Elimination" [pos="0,0!", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pd(0)L2" -> "Oxidative_Addition" [label="Ar-X"]; "Oxidative_Addition" -> "Ar-Pd(II)-X(L2)"; "Ar-Pd(II)-X(L2)" -> "Amine_Coordination" [label="R2NH, Base"]; "Amine_Coordination" -> "Ar-Pd(II)-NHR2(L2)X"; "Ar-Pd(II)-NHR2(L2)X" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Pd(0)L2" [label="Ar-NR2"]; }

A simplified representation of the Buchwald-Hartwig catalytic cycle.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered challenges in the palladium-catalyzed synthesis of pyrazolopyridines. Each issue is presented in a question-and-answer format, providing a clear path to resolution.

Issue 1: Low or No Conversion to Product

Q: My reaction shows little to no formation of the desired pyrazolopyridine product. What are the primary factors to investigate?

A: Low or no conversion is a common starting point for troubleshooting. A systematic evaluation of your reaction components and conditions is the most effective approach.[7]

Initial Checks:

  • Reagent Integrity: Verify the purity and dryness of all reagents. Solvents should be anhydrous, and bases should be freshly opened or properly stored to avoid hydration.[7] Moisture can significantly hinder the reaction by poisoning the catalyst.

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.[8]

  • Catalyst Activity: The choice and handling of the palladium source and ligand are critical.

    • Precatalyst vs. Pd(0) Source: Palladium(II) precatalysts like Pd(OAc)₂ require in situ reduction to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate.[6] Consider using a more reliable precatalyst or a direct Pd(0) source like Pd₂(dba)₃.[9]

    • Ligand Selection: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For pyrazolopyridine synthesis, bulky, electron-rich phosphine ligands are often required.[8]

Troubleshooting Workflow:

digraph "Troubleshooting_Low_Conversion" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368"];

start [label="Low/No Conversion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagents [label="Verify Reagent Purity & Dryness", fillcolor="#F1F3F4"]; atmosphere [label="Ensure Inert Atmosphere", fillcolor="#F1F3F4"]; catalyst [label="Evaluate Catalyst System", fillcolor="#F1F3F4"]; screening [label="Systematic Screening of Conditions", shape=diamond, fillcolor="#FBBC05"]; ligand [label="Screen Ligands", fillcolor="#4285F4", fontcolor="#FFFFFF"]; base [label="Screen Bases", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent [label="Screen Solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; temperature [label="Optimize Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> reagents; reagents -> atmosphere; atmosphere -> catalyst; catalyst -> screening; screening -> ligand [label="No Improvement"]; screening -> base [label="No Improvement"]; screening -> solvent [label="No Improvement"]; screening -> temperature [label="No Improvement"]; ligand -> success; base -> success; solvent -> success; temperature -> success; }

A workflow for troubleshooting low reaction conversion.
Issue 2: Catalyst Deactivation

Q: I observe the formation of palladium black in my reaction, and the reaction has stalled. What causes this, and how can it be prevented?

A: The formation of palladium black is a visual indicator of catalyst deactivation, where the active palladium species aggregate into an inactive form.[8] This is often triggered by high temperatures or an insufficient ligand-to-palladium ratio.

Causes and Preventative Measures:

CausePreventative Measure
High Temperature While heat can accelerate the reaction, excessive temperatures can lead to catalyst decomposition.[8] Determine the optimal temperature through screening.
Insufficient Ligand The ligand stabilizes the palladium catalyst. A low ligand-to-palladium ratio can leave the metal center exposed and prone to aggregation. Ensure an adequate ligand ratio, typically ranging from 1:1 to 2:1 (ligand:Pd).
Poor Ligand Choice The chosen ligand may not be robust enough for the reaction conditions. Bulky, electron-rich ligands can better protect the palladium center.
Substrate Inhibition The nitrogen atoms in the pyrazolopyridine core can coordinate to the palladium center, leading to catalyst inhibition.[8] The use of bulky ligands can mitigate this by sterically shielding the palladium.
Issue 3: Side Reactions and Impurity Formation

Q: My reaction is producing significant side products, complicating purification. What are the common side reactions, and how can I suppress them?

A: Side reactions in Buchwald-Hartwig aminations are often related to the base and the reactivity of the starting materials.

Common Side Reactions:

  • Hydrodehalogenation: The replacement of the halide on the pyrazolopyridine with a hydrogen atom. This can be promoted by certain bases and solvents.

  • Homocoupling: The coupling of two pyrazolopyridine molecules.

  • Reaction with Solvent: Some solvents, particularly those with reactive functionalities, can participate in side reactions.

Strategies for Minimizing Side Products:

ParameterRecommendationRationale
Base Selection Weaker bases like carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄) can be less prone to inducing side reactions compared to strong alkoxides (e.g., NaOtBu).[6][10]Strong bases can promote undesired elimination or deprotonation pathways.
Ligand Choice Employing bulky, electron-rich ligands can promote the desired reductive elimination step over competing side reactions.These ligands can accelerate the catalytic turnover, minimizing the time for side reactions to occur.
Temperature Control Running the reaction at the lowest effective temperature can help to suppress side product formation.Higher temperatures can provide the activation energy for undesired reaction pathways.

FAQs: Optimizing Reaction Parameters

This section provides answers to frequently asked questions regarding the optimization of specific reaction parameters for pyrazolopyridine synthesis.

Q1: How do I select the optimal ligand for my specific pyrazolopyridine and amine coupling partners?

A1: Ligand selection is arguably the most critical factor for a successful C-N coupling. There is no "one-size-fits-all" solution, and empirical screening is often necessary. However, some general guidelines can be followed:

  • Steric Hindrance: For sterically hindered pyrazolopyridines or amines, bulky ligands such as XPhos, SPhos, or RuPhos are often effective.[8][11] These ligands promote the formation of the active monoligated palladium species and prevent catalyst dimerization.

  • Electron-Richness: Electron-donating ligands can increase the rate of oxidative addition, which is often the rate-limiting step.

  • Bidentate vs. Monodentate: While early developments utilized bidentate ligands like BINAP, modern methods often favor bulky monodentate ligands for their generally higher activity and broader substrate scope.[12]

Q2: What is the role of the base, and how does its strength and solubility impact the reaction?

A2: The base plays a crucial role in the deprotonation of the amine or the intermediate palladium-amine complex, which is necessary for the catalytic cycle to proceed.[10]

  • Base Strength: The choice of base must be compatible with the functional groups present in the starting materials. Strong bases like sodium tert-butoxide (NaOtBu) are highly effective but have lower functional group tolerance.[6][10] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better compatibility with sensitive substrates.[10]

  • Solubility: The solubility of the base can significantly impact the reaction rate. Insoluble bases can lead to reproducibility issues.[13] The use of soluble organic bases like DBU has been explored to create homogeneous reaction conditions.[14][15]

Q3: Which solvents are most suitable for the synthesis of pyrazolopyridines via C-N coupling?

A3: The solvent influences reagent solubility, the stability of intermediates, and the overall rate and selectivity of the reaction.[16][17][18]

  • Aprotic Polar Solvents: Solvents like dioxane, toluene, and THF are commonly used.[6][13]

  • Solvent Polarity: The polarity of the solvent can affect the rate of oxidative addition. More polar solvents can stabilize polar transition states.[19]

  • Solubility Considerations: It is crucial to choose a solvent that can dissolve all reaction components to a reasonable extent. Poor solubility is a common cause of reaction failure.[13]

Q4: How critical is the reaction temperature, and what is a good starting point for optimization?

A4: Temperature is a critical parameter that affects both the reaction rate and catalyst stability.

  • General Range: Most Buchwald-Hartwig reactions are run at elevated temperatures, typically between 80-120 °C.

  • Optimization Strategy: It is advisable to start at a moderate temperature (e.g., 80 °C) and gradually increase it if the reaction is sluggish. However, be mindful that excessively high temperatures can lead to catalyst decomposition and side product formation.[8]

Experimental Protocol: General Procedure for a Screening Reaction

This protocol provides a starting point for the systematic screening of reaction conditions.

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the pyrazolopyridine halide (1.0 equiv.), the amine (1.2 equiv.), and the base (1.4 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the anhydrous, degassed solvent. In a separate glovebox or under a positive pressure of inert gas, prepare a stock solution of the palladium precatalyst and ligand. Add the appropriate amount of the catalyst/ligand solution to the reaction vial via syringe.

  • Reaction: Place the vial in a preheated heating block and stir for the desired amount of time.

  • Analysis: After cooling to room temperature, take an aliquot of the reaction mixture, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.

References

Identifying and minimizing side products in pyrazolopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazolopyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic scaffold. Pyrazolopyridines are a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] However, their synthesis is often plagued by challenges, most notably the formation of side products that complicate purification and reduce yields.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the mechanistic origins of common side products and offer validated protocols and strategies to steer your reaction toward the desired outcome.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of pyrazolopyridines, particularly focusing on the widely used condensation reaction between aminopyrazoles and 1,3-dicarbonyl compounds or their equivalents.

Q1: My reaction is producing a mixture of regioisomers. How can I control the selectivity?

Answer: The formation of regioisomers is arguably the most frequent challenge, especially when using an unsymmetrical 1,3-dicarbonyl compound with a 5-aminopyrazole.[3][4] The aminopyrazole has two primary nucleophilic sites: the exocyclic amino group (-NH2) and the endocyclic pyrazole nitrogen (N1). The initial point of attack on the dicarbonyl compound dictates the final isomeric outcome.

Causality & Mechanism: 5-Aminopyrazole possesses three nucleophilic centers with a reactivity order of 5-NH2 > 1-NH > 4-CH.[5] In reactions with 1,3-dielectrophiles like β-diketones, the initial condensation can occur at either the exocyclic 5-NH2 group or the endocyclic N1 nitrogen. The subsequent intramolecular cyclization and dehydration lead to the different pyrazolopyridine scaffolds (e.g., Pyrazolo[3,4-b]pyridines vs. Pyrazolo[1,5-a]pyrimidines).

The regioselectivity is a delicate balance controlled by several factors:

  • Electrophilicity of the Carbonyls: In an unsymmetrical diketone (e.g., trifluoroacetylacetone), the more electrophilic carbonyl group will react preferentially. The highly electron-withdrawing trifluoromethyl group makes the adjacent carbonyl carbon significantly more electrophilic, directing the initial nucleophilic attack to that site.[3][6]

  • Reaction Conditions (pH):

    • Acidic Conditions (e.g., refluxing acetic acid): This is the most common method.[5][6] An acidic medium can protonate the endocyclic pyrazole nitrogen, activating it for nucleophilic attack. This often favors the formation of pyrazolo[1,5-a]pyrimidines.[7]

    • Basic or Neutral Conditions: In the absence of acid, the exocyclic amino group is generally the more potent nucleophile, which can lead to different isomeric products.

Troubleshooting Strategies:

  • Leverage Electronic Effects: When using an unsymmetrical diketone, choose one with significantly different electronic properties on its substituents. For example, using a trifluoromethyl-β-diketone can provide high regioselectivity.[5][6]

  • Solvent and Catalyst Optimization: While acetic acid is a common solvent, explore others. For some multicomponent reactions, ethanol or even water can be effective and may alter the isomeric ratio.[4][8][9] The choice of catalyst can also steer selectivity.[10]

  • Protecting Groups: While less common for this specific reaction due to atom economy concerns, temporarily protecting one of the pyrazole nitrogens can enforce a specific reaction pathway, though this adds extra steps to the synthesis.

Q2: My reaction yield is very low, or the reaction is not proceeding to completion. What should I check?

Answer: Low yields are a common frustration that can stem from multiple sources, ranging from reagent quality to suboptimal reaction conditions.[1][10]

Causality & Troubleshooting Workflow:

Here is a systematic approach to diagnosing the problem:

Troubleshooting_Workflow Start Low Yield Detected Purity 1. Verify Starting Material Purity Start->Purity Conditions 2. Optimize Reaction Conditions Purity->Conditions If pure Monitoring 3. Monitor Reaction Progress (TLC/LC-MS) Conditions->Monitoring If optimized Workup 4. Evaluate Work-up & Purification Monitoring->Workup If complete Success Improved Yield Workup->Success If efficient Protocol_1 cluster_reagents Reagents cluster_procedure Procedure Aminopyrazole 5-Aminopyrazole (1 eq) Diketone 1,1,1-Trifluoro-2,4-pentanedione (1 eq) Solvent Glacial Acetic Acid Mix 1. Combine reagents in acetic acid Reflux 2. Heat to reflux (e.g., 120 °C) Mix->Reflux Monitor 3. Monitor by TLC (e.g., 4-8 hours) Reflux->Monitor Cool 4. Cool to RT Monitor->Cool Precipitate 5. Pour into ice-water Cool->Precipitate Isolate 6. Filter, wash, and dry solid Precipitate->Isolate

References

Scalable synthesis routes for 1H-pyrazolo[3,4-b]pyridin-4-ol production

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Scalable Synthesis of 1H-pyrazolo[3,4-b]pyridin-4-ol

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals engaged in the scalable production of this critical heterocyclic scaffold. The pyrazolo[3,4-b]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous compounds with a broad range of biological activities, including kinase inhibitors and treatments for hypertension.[1][2][3]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during synthesis and scale-up. Our goal is to equip you with the scientific rationale behind experimental choices, enabling you to optimize your process for efficiency, yield, and purity.

Core Synthesis Strategy: An Overview

The most direct and scalable routes to this compound and its derivatives involve the annulation of a pyridine ring onto a pre-formed 5-aminopyrazole core. The Gould-Jacobs reaction and related cyclocondensations with C3 synthons are particularly effective for installing the required 4-hydroxy (or its tautomeric 4-oxo) functionality.[4][5]

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification & Isolation 5-Aminopyrazole 5-Aminopyrazole Cyclocondensation Cyclocondensation (Gould-Jacobs Type) 5-Aminopyrazole->Cyclocondensation C3_Synthon C3 Synthon (e.g., Diethyl Malonate) C3_Synthon->Cyclocondensation Workup Workup Cyclocondensation->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: High-level workflow for this compound synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during your synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the most common factors to investigate for a scalable process?

A1: Low yield is a frequent challenge that can often be traced back to a few critical parameters. A systematic approach to troubleshooting is essential for process optimization.[6]

  • Purity of Starting Materials: The purity of the 5-aminopyrazole precursor is paramount. Impurities can act as catalyst poisons or participate in side reactions.

    • Recommendation: Verify the purity of your 5-aminopyrazole by NMR and melting point analysis. If necessary, recrystallize it from a suitable solvent like ethanol or an ethanol/water mixture before use.[6]

  • Reaction Conditions (Solvent & Temperature): The cyclization is typically a condensation reaction that generates water. The choice of solvent and temperature is critical for driving the reaction to completion.

    • Causality: High-boiling point solvents like diphenyl ether or Dowtherm A are traditionally used in the Gould-Jacobs reaction to achieve the high temperatures (~250 °C) needed for thermal cyclization and removal of ethanol/water. For scalability, operating at such high temperatures can be challenging.

    • Recommendation: Consider a two-step, one-pot approach. First, perform the initial condensation at a lower temperature (100-140 °C) either neat or in a solvent like ethanol, followed by the addition of a high-boiling solvent for the thermal cyclization.[5] Adding an acid catalyst (e.g., acetic acid, p-TSA) can lower the required cyclization temperature.[7]

  • Catalyst Choice: While thermal cyclization is common, catalytic approaches can offer milder conditions and improved yields.

    • Recommendation: Screen different catalysts. While Brønsted acids are common, Lewis acids like ZrCl₄ have also been reported to be effective in related pyrazolopyridine syntheses.[1] For multicomponent reactions, catalysts like nano-magnetic Fe₃O₄ have been used to achieve high yields under solvent-free conditions.[8]

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (T, Solvent) Check_Purity->Optimize_Conditions Pure Purify_Reagents Recrystallize/ Purify Reagents Check_Purity->Purify_Reagents Impure Screen_Catalyst Screen Catalysts (Acidic/Lewis) Optimize_Conditions->Screen_Catalyst Complete Adjust_Temp_Solvent Adjust T & Solvent (e.g., higher boiling point, neat conditions) Optimize_Conditions->Adjust_Temp_Solvent Incomplete Reaction Test_Catalysts Test Catalyst Loading & Type Screen_Catalyst->Test_Catalysts No Improvement Success Yield Improved Screen_Catalyst->Success Improved Purify_Reagents->Optimize_Conditions Adjust_Temp_Solvent->Screen_Catalyst Test_Catalysts->Success

Caption: Decision workflow for troubleshooting low reaction yields.

Q2: I'm observing the formation of an unexpected regioisomer. How can I improve the regioselectivity for the 4-ol product?

A2: Regioisomer formation is a classic problem in the synthesis of substituted heterocyclic systems, arising from the use of unsymmetrical reagents.[4][6]

  • Mechanistic Insight: When reacting a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound (e.g., ethyl acetoacetate), there are two distinct electrophilic carbonyl centers. The initial nucleophilic attack can occur at either carbonyl, and the subsequent cyclization pathway determines the final regioisomer. The outcome is governed by the relative electrophilicity of the two carbonyl groups.[5] For instance, the more electrophilic ketone will typically react preferentially over the less electrophilic ester.

  • Controlling Regioselectivity:

    • Choice of Synthon (Best Solution): The most robust strategy to avoid regioselectivity issues is to use a symmetrical C3 synthon. For the synthesis of this compound, diethyl 2-(ethoxymethylene)malonate or diethyl malonate are ideal choices. Since the two ester groups are identical, only one regioisomeric cyclization product is possible, leading directly to the desired 4-hydroxy-6-carboethoxy intermediate.[4][5]

    • Reaction Conditions: In cases where an unsymmetrical synthon is unavoidable, the choice of catalyst and solvent can sometimes influence the regioselectivity. However, this often requires extensive screening and may not provide complete control.[6]

Q3: My final product is difficult to purify. What are effective strategies for isolating high-purity this compound?

A3: The purification of N-heterocycles like pyrazolopyridines can be challenging due to their polarity and potential for strong absorption to silica gel.[6] The 4-ol derivative, existing in tautomeric equilibrium with the 4-oxo form, can also exhibit amphoteric properties.

  • Recrystallization: This is often the most effective and scalable method for purifying the final product.

    • Recommendation: Screen a variety of solvents. Polar protic solvents like ethanol, isopropanol, or acetic acid are often good starting points. If the product is sparingly soluble, consider a mixed solvent system (e.g., DMF/water, ethanol/ethyl acetate).

  • pH-Mediated Precipitation: Leverage the acidic/basic nature of the molecule. The pyrazole and pyridine nitrogens are basic, while the 4-hydroxyl group is weakly acidic.

    • Workflow: After the reaction, quench the mixture and dissolve the crude material in an acidic aqueous solution (e.g., 1M HCl). Filter off any insoluble non-basic impurities. Then, carefully neutralize the filtrate with a base (e.g., NaOH, NaHCO₃) to precipitate the product at its isoelectric point. Collect the solid by filtration and wash with water to remove salts.

  • Column Chromatography: While less ideal for large-scale production, it is useful for obtaining highly pure material for analysis.

    • Recommendation: Use a moderately polar mobile phase, such as a gradient of dichloromethane/methanol or ethyl acetate/heptane. To mitigate streaking caused by the basic nitrogens, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia (in the form of 7N NH₃ in methanol) to the eluent.[6]

Scalable Experimental Protocol: Gould-Jacobs Approach

This protocol describes a scalable, two-step, one-pot synthesis of a key intermediate, ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylate, which can be subsequently hydrolyzed and decarboxylated to yield the target compound.

Reaction: 5-amino-1H-pyrazole with Diethyl 2-(ethoxymethylene)malonate (DEEMM)

ReagentMolar Mass ( g/mol )AmountMolesMolar Eq.
5-Amino-1H-pyrazole83.0950.0 g0.6021.0
Diethyl 2-(ethoxymethylene)malonate216.22143.1 g0.6621.1
Diphenyl Ether170.21500 mL--

Step-by-Step Methodology:

  • Reaction Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a distillation head connected to a condenser and receiving flask.

  • Initial Condensation: Charge the flask with 5-amino-1H-pyrazole (50.0 g, 0.602 mol) and diethyl 2-(ethoxymethylene)malonate (143.1 g, 0.662 mol).

  • Heating - Step 1: Begin stirring and heat the mixture to 120-130 °C. Ethanol will begin to distill off as the initial condensation occurs. Maintain this temperature for 1-2 hours or until the evolution of ethanol subsides. The mixture will become a thick paste or solid.

  • Cyclization - Step 2: Carefully add diphenyl ether (500 mL) to the reaction mixture. Increase the temperature to 240-250 °C. A second molecule of ethanol will be eliminated during the thermal cyclization, and the product should begin to precipitate.

  • Reaction Monitoring: Hold the reaction at 240-250 °C for 2-3 hours. The reaction progress can be monitored by taking small aliquots, diluting with a suitable solvent (e.g., DMSO), and analyzing by TLC or LC-MS.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to below 100 °C.

    • Add hexane or heptane (500 mL) to the slurry to dilute the diphenyl ether and facilitate filtration.

    • Filter the precipitated solid using a Büchner funnel.

    • Wash the filter cake thoroughly with hexane (2 x 200 mL) and then with ethyl acetate (1 x 100 mL) to remove residual diphenyl ether and colored impurities.

  • Purification: The crude solid can be purified by recrystallization from a large volume of ethanol or glacial acetic acid to yield the ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylate as a solid.

References

Technical Support Center: Enhancing the Selectivity of 1H-pyrazolo[3,4-b]pyridin-4-ol Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-pyrazolo[3,4-b]pyridin-4-ol based kinase inhibitors. This guide is designed to provide in-depth, practical answers to common challenges encountered during the optimization of inhibitor selectivity. We will delve into the structural rationale behind medicinal chemistry strategies and provide detailed protocols for key experiments to validate your findings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address specific issues you may encounter in a question-and-answer format, moving from foundational concepts to advanced troubleshooting.

Fundamental Concepts

Q1: My initial this compound hit is potent but shows significant off-target activity. Where do I start with improving selectivity?

A1: This is a common starting point. The promiscuity of initial hits often stems from the 1H-pyrazolo[3,4-b]pyridine core, which acts as a "privileged scaffold" by mimicking the adenine of ATP and forming hydrogen bonds with the highly conserved kinase hinge region.[1][2][3] The key to enhancing selectivity is to introduce modifications that exploit the subtle differences in the amino acid residues surrounding the ATP-binding pocket of your target kinase versus off-target kinases.[4]

Your initial steps should involve:

  • In Silico Analysis: If a crystal structure of your target kinase is available, perform molecular docking studies with your inhibitor. This will provide insights into the binding mode and highlight potential areas for modification to increase selectivity.[5][6]

  • Kinome Profiling: Conduct a broad kinase panel screen (e.g., KINOMEscan®) at a single high concentration (e.g., 1 µM) to get a comprehensive overview of the off-target kinases.[7][8] This will help you prioritize which off-targets to design against.

  • Structure-Activity Relationship (SAR) Analysis: Synthesize a small set of analogs with simple modifications at the key positions (N1, C3, and C6) to understand the initial SAR for both your primary target and major off-targets.[5][6][9]

Q2: What is the significance of the 4-oxo group in the this compound scaffold for kinase binding and selectivity?

A2: The 4-oxo group (or its enol tautomer, 4-ol) is a critical feature of this scaffold. It can act as a hydrogen bond acceptor, potentially interacting with conserved water molecules or specific amino acid residues within the ATP-binding pocket. This interaction can contribute to the overall binding affinity. However, its main role in selectivity comes from its influence on the orientation of substituents on the pyridine ring. Modifications at the C3 and C6 positions, which are adjacent to the 4-oxo group, will project into different regions of the kinase active site. By carefully selecting substituents at these positions, you can create favorable interactions with unique residues in your target kinase or introduce steric clashes with residues in off-target kinases, thereby enhancing selectivity.[2][10]

Troubleshooting Poor Selectivity

Q3: My inhibitor is hitting several members of the same kinase family. How can I achieve isoform selectivity?

A3: Achieving isoform selectivity is challenging due to the high degree of conservation in the ATP-binding sites within a kinase family. However, even closely related kinases have subtle differences that can be exploited.

  • Exploit Non-conserved Residues: Carefully align the sequences of your target and off-target kinase isoforms. Identify non-conserved residues in or near the ATP-binding pocket. Design modifications to your inhibitor that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with these unique residues in your target kinase.[4]

  • Target the "Gatekeeper" Residue: The gatekeeper residue, located at the back of the ATP-binding pocket, controls access to a deeper hydrophobic pocket. The size of this residue varies across the kinome. If your target kinase has a small gatekeeper (e.g., glycine, alanine, threonine) and your off-target has a large one (e.g., methionine, leucine, phenylalanine), you can introduce a bulky substituent on your inhibitor that will be sterically hindered from binding to the off-target kinase.[6][11]

  • DFG-out Conformation: Some inhibitors achieve selectivity by binding to the inactive "DFG-out" conformation of a kinase, where the DFG motif is flipped.[10] Not all kinases readily adopt this conformation. Designing inhibitors that favor this state can be a powerful strategy for enhancing selectivity.[10]

Q4: My kinome scan shows off-target activity against kinases that are structurally unrelated to my primary target. What does this imply and how can I address it?

A4: This situation suggests that your inhibitor might be binding to a common sub-pocket or interacting with a highly conserved residue present in both your target and the unrelated off-target.

  • Analyze Binding Poses: Use molecular modeling to compare the predicted binding pose of your inhibitor in the active sites of both your target and the off-target kinase.[5] This may reveal a shared feature that you can design away from. For example, if a particular hydrogen bond is formed with a backbone atom in both kinases, you could try to modify your inhibitor to form a more specific interaction with a side chain residue unique to your target.

  • Introduce Steric Hindrance: A common strategy is to add bulky substituents that are tolerated by the larger active site of your target kinase but clash with the smaller active site of the off-target kinase.[4]

  • Scaffold Hopping: If minor modifications are not successful, consider a "scaffold hopping" approach. This involves replacing the 1H-pyrazolo[3,4-b]pyridine core with a different hinge-binding scaffold while retaining the key substituents that provide potency against your primary target.[2] This can fundamentally change the off-target profile.

Structure-Activity Relationship (SAR) Insights

The following table summarizes general SAR trends for the this compound scaffold based on published studies. These are general guidelines, and the specific effects will be target-dependent.

PositionModification TypeGeneral Impact on SelectivityRationaleReference(s)
N1 Small alkyl or hydrogenGenerally required for hinge binding.The N1-H often acts as a hydrogen bond donor to the kinase hinge region. Methylation or substitution with a large group can abolish activity.[2][9]
Aryl or heteroarylCan modulate selectivity by occupying the ribose-binding pocket.Different substituents can be tailored to fit the specific shape and electrostatics of the ribose pocket of the target kinase.[12]
C3 Substituted phenyl or heteroaryl ringsA primary driver of selectivity.These groups project into the solvent-exposed region and can be modified to interact with non-conserved residues or exploit differences in the gatekeeper residue.[5][6][9]
Amides and other H-bonding groupsCan form specific hydrogen bonds with unique residues.Introducing groups capable of forming specific interactions can significantly enhance selectivity for the target kinase.[2]
C6 Small hydrophobic groupsCan enhance potency and selectivity.These groups can occupy a small hydrophobic pocket near the hinge region.[13][14]
Heteroaryl groupsCan be optimized to exploit non-conserved interactions.Similar to the C3 position, this position can be used to target unique features of the kinase active site.[13]

Visualizing Key Concepts

General Scaffold and Key Interaction Points

Caption: Key interaction points for selectivity enhancement.

Workflow for Selectivity Profiling and Validation

A Initial Hit Compound B Broad Kinase Screen (e.g., KINOMEscan®) A->B C Identify Off-Targets B->C D Structure-Based Design / SAR C->D E Synthesize Analogs D->E F Re-screen Against Target and Off-Targets E->F G Improved Selectivity? F->G Analyze Data G->D No H Cellular Target Engagement (e.g., CETSA) G->H Yes I Validate in Cellular Assays H->I J Lead Candidate I->J

Caption: Iterative workflow for improving inhibitor selectivity.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using a Competition Binding Assay (e.g., KINOMEscan®)

Objective: To determine the binding affinities of a this compound inhibitor against a broad panel of kinases to identify on- and off-targets.

Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using qPCR. A lower amount of bound kinase indicates stronger competition from the test compound.[12][15][16]

Methodology:

  • Compound Preparation: Prepare a 100X stock solution of your inhibitor in 100% DMSO (e.g., 1 mM for a 10 µM final screening concentration).

  • Assay Execution (typically performed by a service provider): a. A panel of DNA-tagged kinases is incubated with your test compound and a ligand-immobilized solid support (e.g., beads). b. The reaction is allowed to reach equilibrium. c. The beads are washed to remove unbound kinase. d. The amount of kinase bound to the beads is quantified by qPCR of the DNA tag.

  • Data Analysis: a. Results are typically expressed as a percentage of the DMSO control (% Ctrl), where a lower value indicates stronger binding. b. Calculate a selectivity score (S-score) to quantify selectivity. For example, S(10) is the number of kinases with a % Ctrl of <10 at a 1 µM screening concentration. A lower S-score indicates higher selectivity. c. Visualize the data using a dendrogram (kinome tree) to observe patterns of inhibition within kinase families.[17]

Protocol 2: Cellular Target Engagement using the Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that your inhibitor binds to its intended target and potential off-targets in a cellular environment.

Principle: Ligand binding can stabilize a target protein against thermal denaturation. In CETSA, cells are treated with the inhibitor, heated to denature proteins, and the amount of remaining soluble target protein is quantified. An increase in the amount of soluble protein at higher temperatures in the presence of the inhibitor indicates target engagement.[15][16][18][19][20]

Methodology:

  • Cell Treatment: a. Culture your cell line of interest to ~80% confluency. b. Treat cells with your inhibitor at various concentrations (and a vehicle control, e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours).

  • Thermal Challenge: a. Harvest the cells and resuspend them in PBS containing protease and phosphatase inhibitors. b. Aliquot the cell suspension into PCR tubes. c. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis and Protein Quantification: a. Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath). b. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins. c. Collect the supernatant containing the soluble protein fraction.

  • Detection: a. Quantify the amount of your target protein in the soluble fraction using Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: a. Generate a melting curve by plotting the normalized amount of soluble protein against the temperature for both vehicle- and inhibitor-treated samples. b. A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and target engagement. c. To determine the cellular IC50 of target engagement, perform an isothermal dose-response experiment (ITDR) at a single temperature that shows a significant thermal shift.[15]

References

Refinement of protocols for the synthesis of 1H-pyrazolo[3,4-b]pyridine analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-pyrazolo[3,4-b]pyridine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for common challenges encountered during the synthesis of this important heterocyclic scaffold. The 1H-pyrazolo[3,4-b]pyridine core is a key structural motif in numerous biologically active molecules, making its efficient synthesis critical for drug discovery and development.[1][2]

This resource is structured to provide direct, actionable advice in a question-and-answer format, addressing specific experimental issues with explanations grounded in mechanistic principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the 1H-pyrazolo[3,4-b]pyridine core?

There are two primary strategies for synthesizing the 1H-pyrazolo[3,4-b]pyridine scaffold:

  • Formation of a pyridine ring onto a pre-existing pyrazole ring: This is the most prevalent approach and often involves the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-dielectrophilic species.[3][4] Common reactants include 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and their equivalents.[3]

  • Formation of a pyrazole ring onto a pre-existing pyridine ring: This method is less common but can be effective. It typically starts with a suitably substituted pyridine, such as a 2-chloro-3-cyanopyridine, which is then cyclized with hydrazine or a substituted hydrazine.[5][6]

The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Q2: Why is regioselectivity a common issue in the synthesis of 1H-pyrazolo[3,4-b]pyridines, and how can it be controlled?

Regioselectivity becomes a challenge when using unsymmetrical starting materials, particularly unsymmetrical 1,3-dicarbonyl compounds or α,β-unsaturated ketones.[3][7] The reaction can potentially yield two different regioisomers.

Controlling Regioselectivity:

  • Electronic Effects: The relative electrophilicity of the two carbonyl groups in a 1,3-dicarbonyl compound can direct the initial nucleophilic attack of the aminopyrazole. For example, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the trifluoromethyl group is more electrophilic and will preferentially react with the more nucleophilic C4 of the pyrazole.[3]

  • Steric Hindrance: Bulky substituents on the reactants can influence the approach of the nucleophile, favoring the formation of one regioisomer over the other.

  • Reaction Conditions: The choice of catalyst and solvent can sometimes influence the regiochemical outcome. It is crucial to consult the literature for specific examples similar to your target molecule.[7]

  • Strategic Choice of Starting Materials: The most reliable way to achieve regiospecificity is to start with an appropriately substituted pyrazole or pyridine precursor where the desired substitution pattern is already established.[3]

Q3: What is the more stable tautomeric form of pyrazolo[3,4-b]pyridine?

The 1H-pyrazolo[3,4-b]pyridine tautomer is significantly more stable than the 2H-tautomer.[3] Computational studies have shown the 1H-tautomer to be more stable by approximately 9 kcal/mol.[3] This inherent stability is a key reason why the vast majority of synthesized and biologically evaluated pyrazolopyridines belong to the 1H-isomeric family.[3]

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield in Three-Component Reactions

Question: I am performing a three-component synthesis of a 1H-pyrazolo[3,4-b]pyridine derivative (e.g., from an aldehyde, a ketone, and a 5-aminopyrazole), but I am getting a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in three-component reactions for pyrazolo[3,4-b]pyridine synthesis are a common issue and can stem from several factors. Here is a step-by-step guide to troubleshoot the problem:

  • Purity of Starting Materials: The purity of your starting materials, particularly the aminopyrazole, is crucial.[7] Impurities can interfere with the reaction.

    • Recommendation: Ensure the aminopyrazole and other reactants are of high purity. If necessary, recrystallize or purify the starting materials before use.[7]

  • Catalyst Selection and Loading: The choice and amount of catalyst can significantly impact the reaction outcome.[7] Both acidic and basic catalysts are commonly used.

    • Recommendation: If using an acid catalyst (e.g., acetic acid, p-toluenesulfonic acid), ensure it is not degrading your starting materials. If using a base catalyst (e.g., piperidine, triethylamine), ensure it is sufficiently basic to promote the initial condensation steps. Optimize the catalyst loading; too much or too little can be detrimental.

  • Solvent Effects: The solvent plays a vital role in reactant solubility and reaction kinetics.[7]

    • Recommendation: The choice of solvent can be critical. Ethanol is a common choice, but for less reactive substrates, higher boiling point solvents like DMF or DMSO might be necessary.[8] In some cases, microwave-assisted synthesis in water has been shown to be effective.[4]

  • Reaction Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete reactions or degradation of products.[7]

    • Recommendation: Optimize the reaction temperature. While some syntheses proceed at room temperature, others require heating.[3][7] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[7]

Experimental Workflow: Troubleshooting Low Yield in a Three-Component Synthesis

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Verification cluster_3 Outcome low_yield Low or No Product Yield purity Check Purity of Starting Materials low_yield->purity Step 1 catalyst Optimize Catalyst (Type and Loading) purity->catalyst Step 2 solvent Screen Different Solvents catalyst->solvent Step 3 conditions Vary Reaction Temperature and Time solvent->conditions Step 4 tlc Monitor by TLC conditions->tlc nmr_ms Characterize Product (NMR, MS) tlc->nmr_ms improved_yield Improved Yield nmr_ms->improved_yield

Caption: A systematic workflow for troubleshooting low yields in three-component syntheses.

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity or effectively separate the isomers?

Answer: The formation of regioisomers is a known challenge in pyrazolo[3,4-b]pyridine synthesis, especially when using unsymmetrical starting materials.[7]

  • Improving Regioselectivity:

    • Modify Reactants: If possible, modify your starting materials to enhance the electronic or steric differences that drive regioselectivity.

    • Reaction Conditions: In some cases, the choice of catalyst and solvent can influence the regioselectivity. It is advisable to consult literature for specific examples similar to your target molecule.[7]

  • Separation of Regioisomers:

    • Column Chromatography: Flash column chromatography is the most common method for separating regioisomers.[7] The choice of eluent is critical. A gradient of hexane and ethyl acetate is a good starting point for many organic compounds.[7] For more polar compounds, dichloromethane/methanol gradients may be more effective.[9]

    • Recrystallization: If the isomers have different solubilities, fractional recrystallization can be an effective purification method.

    • Preparative HPLC: For challenging separations, preparative high-performance liquid chromatography (HPLC) can be employed.

Reaction Mechanism: Regioisomer Formation

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products aminopyrazole 5-Aminopyrazole pathway_a Pathway A aminopyrazole->pathway_a pathway_b Pathway B aminopyrazole->pathway_b dicarbonyl Unsymmetrical 1,3-Dicarbonyl dicarbonyl->pathway_a dicarbonyl->pathway_b regioisomer_1 Regioisomer 1 pathway_a->regioisomer_1 Attack at C2 regioisomer_2 Regioisomer 2 pathway_b->regioisomer_2 Attack at C4

Caption: Two possible pathways leading to the formation of regioisomers.

Issue 3: Difficulty with Product Purification

Question: I have successfully synthesized my target 1H-pyrazolo[3,4-b]pyridine analog, but I am struggling with its purification. What are some effective purification strategies?

Answer: Purification of pyrazolo[3,4-b]pyridines can be challenging due to their polarity and potential for co-eluting byproducts.[7]

  • Work-up Procedure: A proper work-up is crucial to remove catalysts and inorganic salts.[7] This typically involves an aqueous wash to remove water-soluble impurities, followed by extraction with an appropriate organic solvent.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common stationary phase.[7] For very polar compounds, alumina (neutral or basic) may be a better choice.

    • Mobile Phase: A systematic approach to selecting the eluent is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[7] For highly polar compounds, a mobile phase of dichloromethane and methanol is often effective.[9]

  • Recrystallization: This is an excellent method for obtaining highly pure crystalline solids. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below. Common recrystallization solvents include ethanol, ethyl acetate, and mixtures with hexanes.

  • Trituration: If your product is a solid but difficult to crystallize, trituration can be effective. This involves suspending the crude solid in a solvent in which the impurities are soluble but the product is not, then filtering to collect the purified solid.

Key Experimental Protocols

Protocol 1: General Procedure for a Three-Component Synthesis

This protocol is a general guideline for a one-pot, three-component synthesis of 4-aminopyrazolo[3,4-b]pyridine derivatives.

  • To a solution of an appropriate β-ketonitrile (1.0 mmol) and phenylhydrazine (1.0 mmol) in DMSO (5 mL), add a second, different β-ketonitrile (1.0 mmol).

  • Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 2-4 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Adapted from a procedure for the synthesis of 4-aminopyrazolo[3,4-b]pyridine derivatives.[8]

Protocol 2: Purification by Column Chromatography
ParameterRecommendationRationale
Stationary Phase Silica Gel (60-120 mesh)Standard choice for a wide range of compound polarities.[7]
Mobile Phase Gradient ElutionStart with a non-polar solvent (e.g., Hexane) and gradually increase the polarity with a more polar solvent (e.g., Ethyl Acetate or Dichloromethane/Methanol). This allows for the separation of compounds with different polarities.[7][9]
Loading Dry LoadingFor compounds with low solubility in the initial mobile phase, adsorbing the crude product onto a small amount of silica gel and then loading it onto the column can improve resolution.
Fraction Collection Small FractionsCollect small fractions and analyze them by TLC to identify the fractions containing the pure product.

References

Validation & Comparative

A Researcher's Guide to the NMR Spectral Interpretation of 1H-pyrazolo[3,4-b]pyridin-4-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the pyrazolo[3,4-b]pyridine scaffold is a recurring motif of significant interest. Its derivatives have demonstrated a wide array of biological activities, making them attractive candidates for therapeutic development. A thorough and unambiguous structural characterization is paramount for advancing these molecules from the laboratory to clinical applications. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for detailed structural elucidation in solution.

This guide provides an in-depth technical comparison and interpretation of the ¹H and ¹³C NMR data for a key member of this family: 1H-pyrazolo[3,4-b]pyridin-4-ol. A critical aspect of this molecule's chemistry is its existence in a tautomeric equilibrium between the pyridin-4-ol and the pyrazolo[3,4-b]pyridin-4-one forms. This tautomerism profoundly influences the observed NMR spectra, and a comprehensive understanding is essential for accurate interpretation.

This publication will navigate the complexities of the NMR spectra of this compound, offering a comparative analysis of its tautomeric forms. We will leverage experimental data from analogous structures and theoretical calculations to provide a robust framework for researchers, scientists, and drug development professionals.

The Tautomeric Landscape of this compound

The structure of this compound allows for the existence of two primary tautomers: the enol form (this compound) and the keto form (1,7-dihydro-pyrazolo[3,4-b]pyridin-4-one). The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and pH. The relative populations of these tautomers will dictate the observed NMR chemical shifts and coupling constants.[1][2]

G cluster_0 Tautomeric Equilibrium This compound (Enol Form) This compound (Enol Form) 1,7-dihydro-pyrazolo[3,4-b]pyridin-4-one (Keto Form) 1,7-dihydro-pyrazolo[3,4-b]pyridin-4-one (Keto Form) This compound (Enol Form)->1,7-dihydro-pyrazolo[3,4-b]pyridin-4-one (Keto Form) H⁺ shift

Figure 1: Tautomeric equilibrium of this compound.

Comparative Analysis of Predicted ¹H NMR Spectra

In the absence of a definitive, published experimental spectrum for the parent this compound, we turn to a comparative analysis based on known derivatives and theoretical predictions. The following table outlines the expected ¹H NMR chemical shifts for both the enol and keto tautomers. These predictions are derived from analysis of published data for substituted pyrazolo[3,4-b]pyridines and general principles of NMR spectroscopy.

ProtonPredicted δ (ppm) - Enol FormPredicted δ (ppm) - Keto FormRationale for Chemical Shift Differences
H3 8.0 - 8.37.8 - 8.1The pyrazole ring in the keto form has less aromatic character, leading to a slight upfield shift.
H5 6.8 - 7.16.2 - 6.5H5 is adjacent to the carbonyl group in the keto form, experiencing a significant upfield shift due to the loss of aromaticity in the pyridine ring.
H6 8.1 - 8.47.9 - 8.2Similar to H3, the reduced aromaticity of the pyridine ring in the keto form causes a slight upfield shift.
1-NH 12.0 - 13.511.5 - 13.0The chemical environment of the pyrazole NH is similar in both tautomers, but solvent effects could lead to minor differences.
7-NH -9.0 - 10.5This proton is only present in the keto tautomer and would appear as a distinct signal.
4-OH 9.5 - 11.0-This proton is only present in the enol tautomer and its chemical shift would be highly dependent on solvent and concentration.

Note: These are predicted ranges and the actual observed chemical shifts may vary depending on the solvent and other experimental conditions.

Comparative Analysis of Predicted ¹³C NMR Spectra

The ¹³C NMR spectrum provides a more direct insight into the electronic structure of the carbon framework and is particularly useful for distinguishing between the two tautomers.

CarbonPredicted δ (ppm) - Enol FormPredicted δ (ppm) - Keto FormRationale for Chemical Shift Differences
C3 135 - 140130 - 135The change in the electronic nature of the pyrazole ring in the keto form leads to an upfield shift.
C3a 115 - 120110 - 115This carbon is part of the pyrazole ring and is similarly affected by the change in tautomeric form.
C4 155 - 160175 - 185This is the most diagnostic signal. In the enol form, C4 is an aromatic carbon bearing an -OH group. In the keto form, it becomes a carbonyl carbon (C=O), resulting in a significant downfield shift.
C5 105 - 11095 - 100The loss of aromaticity in the pyridine ring of the keto form causes a notable upfield shift for C5.
C6 145 - 150140 - 145Similar to other carbons in the pyridine ring, C6 experiences a slight upfield shift in the keto form.
C7a 140 - 145135 - 140This bridgehead carbon is sensitive to the electronic changes in both rings.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire high-quality NMR data for this compound or its derivatives, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as it can influence the tautomeric equilibrium. DMSO-d₆ is often a good starting point as it is an excellent solvent for many heterocyclic compounds and can facilitate the observation of exchangeable protons (NH, OH).

    • Ensure the sample is fully dissolved and free of any particulate matter.

  • ¹H NMR Acquisition:

    • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

    • Experiment: A standard 1D proton experiment.

    • Parameters:

      • Spectral Width: 0-16 ppm

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 2-3 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 16-64 (adjust for desired signal-to-noise)

  • ¹³C NMR Acquisition:

    • Experiment: A standard 1D proton-decoupled carbon experiment.

    • Parameters:

      • Spectral Width: 0-200 ppm

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024-4096 (or more, depending on sample concentration)

  • 2D NMR Experiments (for full assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular framework.

G cluster_workflow NMR Data Acquisition and Analysis Workflow A Sample Preparation (Compound in Deuterated Solvent) B 1D ¹H NMR (Proton Signals & Integration) A->B C 1D ¹³C NMR (Carbon Framework) A->C D 2D COSY (¹H-¹H Connectivity) B->D G Structure Elucidation & Tautomer Analysis B->G E 2D HSQC (¹H-¹³C Direct Correlation) C->E C->G D->G F 2D HMBC (¹H-¹³C Long-Range Correlation) E->F E->G F->G

Figure 2: A typical workflow for the NMR-based structural elucidation of a novel compound.

Alternative and Complementary Techniques

While NMR is a powerful tool, a multi-faceted analytical approach provides the most definitive structural evidence.

  • Infrared (IR) Spectroscopy: The position of the C=O stretching frequency in the IR spectrum can provide strong evidence for the presence of the keto tautomer (typically 1650-1700 cm⁻¹). The enol form would show a broad O-H stretch (around 3200-3600 cm⁻¹) and characteristic aromatic C=C and C=N stretching vibrations.[1]

  • UV-Vis Spectroscopy: The two tautomers are expected to have different chromophores and thus different absorption maxima. The position of these maxima can be correlated with the predominant tautomeric form in a given solvent.

  • X-ray Crystallography: For solid samples, single-crystal X-ray diffraction provides unambiguous structural information, including the tautomeric form present in the crystalline state.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict the relative stabilities of the tautomers in the gas phase and in different solvents (using solvation models). Furthermore, computational methods can provide theoretical NMR chemical shifts that can be compared with experimental data to aid in spectral assignment and tautomer identification.[3][4][5][6]

Conclusion

The interpretation of the ¹H and ¹³C NMR spectra of this compound is a nuanced task that requires a thorough understanding of its tautomeric equilibrium. By comparing the expected spectral features of the enol and keto forms, supported by data from analogous compounds and theoretical calculations, researchers can confidently assign the structure of this important heterocyclic core. The use of 2D NMR techniques and complementary analytical methods will further solidify any structural assignments. This guide provides a foundational framework to assist scientists in navigating the complexities of NMR spectroscopy for this valuable class of molecules, ultimately accelerating research and development efforts.

References

A Comparative Guide to Confirming the Structure of 1H-pyrazolo[3,4-b]pyridine Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and drug development, the unambiguous structural determination of heterocyclic scaffolds is a cornerstone of rigorous science. The 1H-pyrazolo[3,4-b]pyridine core, a privileged structure in numerous biologically active agents, frequently presents a significant analytical challenge: the formation of N-1 and N-2 regioisomers during synthesis. Distinguishing between these isomers is critical, as their distinct electronic and steric profiles can lead to profound differences in biological activity and pharmacokinetic properties.

This guide provides an in-depth comparison of the most effective analytical techniques for confirming the structure of these regioisomers. We will move beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights to ensure trustworthy and self-validating structural elucidation.

The Challenge: N-1 vs. N-2 Isomerism

Synthesis of N-substituted 1H-pyrazolo[3,4-b]pyridines, often through the cyclization of a substituted aminopyrazole, can lead to alkylation or arylation at either the N-1 or N-2 position of the pyrazole ring. While the 1H-tautomer is generally more stable than the 2H-tautomer by nearly 9 kcal/mol, derivatization can yield a mixture of both N-1 (1H) and N-2 (2H) isomers.[1] These isomers possess the same mass and often exhibit very similar 1H NMR spectra, making their differentiation non-trivial.[1]

IsomerStructureKey Feature
N-1 Isomer (1H) Substituent is on the nitrogen adjacent to the pyridine ring fusion.
N-2 Isomer (2H) Substituent is on the terminal nitrogen of the pyrazole ring.

This guide will focus on the definitive methods to distinguish these two forms.

Primary Method: 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and accessible tool for distinguishing between the N-1 and N-2 regioisomers. While 1D ¹H NMR spectra can be deceptively similar, 2D correlation experiments, specifically Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide the necessary through-bond and through-space information to make an unambiguous assignment.

The Logic of 2D NMR in Isomer Differentiation

The core principle lies in identifying long-range correlations between the protons of the N-substituent (e.g., an N-CH₃ or N-CH₂- group) and the carbon or hydrogen atoms of the pyrazolo[3,4-b]pyridine core. The proximity and bonding pathways are distinct for each isomer, leading to a unique pattern of cross-peaks in the 2D spectra.

Caption: Logical workflow for differentiating regioisomers using 2D NMR.

Key Differentiating Correlations:
  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals 2- and 3-bond correlations between protons and carbons.

    • For the N-1 Isomer: The protons of the N-1 substituent are three bonds away from both the C3 and C7a carbons. Therefore, a key diagnostic is the presence of HMBC cross-peaks between the N-substituent protons and both C3 and C7a.

    • For the N-2 Isomer: The protons of the N-2 substituent are only three bonds away from the C3 carbon. They are too distant to show a correlation to C7a. The absence of a correlation to C7a is a strong indicator of the N-2 structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (< 5 Å), regardless of bonding.

    • For the N-2 Isomer: The N-2 substituent is sterically positioned close to the C3 proton (H3). A definitive NOESY cross-peak between the N-substituent protons and H3 is a hallmark of the N-2 isomer.

    • For the N-1 Isomer: The N-1 substituent is positioned on the opposite side of the pyrazole ring from H3 and is generally too far to produce a significant NOE. The absence of this correlation points towards the N-1 structure.

Comparative NMR Data

The following table summarizes typical ¹H NMR chemical shifts for a pair of N-1 and N-2 ethyl-substituted pyrazolo[3,4-b]pyridine regioisomers, illustrating the subtle differences in 1D spectra that necessitate 2D analysis for confirmation.[2]

ProtonN-1 Isomer (δ ppm)N-2 Isomer (δ ppm)Key Differentiating Feature
H3 8.06 (s)8.01 (s)Typically very similar, slight upfield shift in N-2.
H4 8.55 (dd)8.53 (dd)Minimal difference.
H5 7.15 (dd)7.13 (dd)Minimal difference.
H6 8.12 (dd)8.10 (dd)Minimal difference.
N-CH₂ 4.40 (q)4.45 (q)Negligible difference.
N-CH₂CH₃ 1.50 (t)1.52 (t)Negligible difference.
2D NOESY No H3 ↔ N-CH₂ corr.Strong H3 ↔ N-CH₂ corr. Definitive for N-2
2D HMBC C3 & C7a ↔ N-CH₂ corr. C3 ↔ N-CH₂ corr. onlyDefinitive for N-1
Experimental Protocol: 2D NMR Analysis

Sample Preparation:

  • Dissolve 5-10 mg of the purified regioisomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

  • Ensure the solvent is as dry as possible to minimize signal broadening of exchangeable protons.

Acquisition Parameters (HMBC):

  • Pulse Program: Use a gradient-selected HMBC sequence (e.g., hmbcgplpndqf on Bruker systems) to suppress one-bond correlations.[3]

  • Spectral Width: Set the ¹H dimension to cover all proton signals (e.g., 0-10 ppm) and the ¹³C dimension to cover all expected carbons (e.g., 0-160 ppm).

  • Long-Range Coupling Constant (JXH): Optimize for an average long-range coupling of 8-10 Hz. This is a critical parameter for observing the desired 2- and 3-bond correlations.[3][4]

  • Number of Scans (NS): Use a multiple of the phase cycle (e.g., 8, 16, or 32 scans) per increment, depending on sample concentration.

  • Number of Increments (TD in F1): Acquire at least 256 increments in the indirect dimension for adequate resolution.

Acquisition Parameters (NOESY):

  • Pulse Program: Use a gradient-selected phase-sensitive NOESY sequence (e.g., noesygpphzs on Bruker systems) to minimize artifacts.

  • Mixing Time (d8): This is the most crucial parameter. For small molecules (< 500 Da), a mixing time of 0.5 to 1.0 seconds is a good starting point to allow for the buildup of NOE signals.

  • Acquisition: Run the experiment with sufficient scans to achieve a good signal-to-noise ratio, which can take several hours.

The Gold Standard: Single-Crystal X-ray Diffraction

When NMR data is ambiguous, or for the absolute, unequivocal confirmation required for patent applications or regulatory filings, single-crystal X-ray diffraction (SCXRD) is the definitive method.[5][6] This technique provides a precise three-dimensional map of the electron density within a crystal, revealing the exact connectivity and spatial arrangement of every atom in the molecule.

Why X-ray Crystallography is Definitive

Unlike spectroscopy, which infers structure from magnetic properties, crystallography provides a direct image of the molecular structure. The resulting crystallographic information file (CIF) is a verifiable, unambiguous record of the compound's constitution, including the precise location of the substituent on the pyrazole nitrogen.

Caption: High-level workflow for single-crystal X-ray diffraction.

Experimental Protocol: X-ray Crystallography

1. Crystal Growth (The Critical Step): The primary challenge in SCXRD is growing a high-quality single crystal of sufficient size (typically 0.1 - 0.3 mm).[7]

  • Purity: The starting material must be highly pure (>95%).

  • Solvent Selection: Identify a solvent or solvent system in which the compound is moderately soluble.

  • Slow Evaporation: Prepare a nearly saturated solution in a clean vial. Cover the vial with parafilm and poke a few small holes with a needle. Allow the solvent to evaporate slowly over several days in an undisturbed, vibration-free location.[8][9]

  • Vapor Diffusion: Dissolve the compound in a small amount of a good solvent in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the solution, reducing solubility and inducing crystallization.[10]

2. Data Collection and Structure Solution:

  • Crystal Selection: Using a microscope, select a transparent crystal with sharp edges and no visible cracks or defects.[9]

  • Mounting: Mount the selected crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in the diffractometer. A beam of X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.

  • Structure Solution & Refinement: Specialized software is used to solve the "phase problem" and generate an initial electron density map. This model is then refined to best fit the experimental diffraction data, yielding the final, precise atomic coordinates.[7]

Supporting Method: Mass Spectrometry

While mass spectrometry (MS) cannot typically distinguish between regioisomers in a primary analysis (as they have identical molecular weights), analysis of fragmentation patterns via tandem MS (MS/MS) can sometimes provide supporting evidence. The fragmentation of the pyrazole ring can be influenced by the position of the substituent, potentially leading to different relative abundances of specific fragment ions. Common fragmentation pathways for pyrazoles include the expulsion of HCN or N₂.[11] However, this method is not as definitive as NMR or crystallography and should be used as a complementary technique.

Conclusion: A Hierarchical Approach

For the routine confirmation of 1H-pyrazolo[3,4-b]pyridine regioisomers, a combination of 1D and 2D NMR spectroscopy is the most efficient and reliable approach. The key lies in leveraging the diagnostic cross-peaks in HMBC and NOESY spectra, which provide unambiguous through-bond and through-space correlations, respectively. When absolute certainty is required, or in cases of ambiguous NMR data, single-crystal X-ray diffraction serves as the ultimate arbiter, providing an irrefutable structural proof. By employing this hierarchical strategy, researchers can ensure the scientific integrity of their work and build a solid foundation for subsequent drug development efforts.

References

A Comparative Guide to Kinase Inhibitor Scaffolds: The 1H-Pyrazolo[3,4-b]pyridine Moiety and its Contemporaries

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision point in the design of potent and selective kinase inhibitors. This guide provides an in-depth technical comparison of the 1H-pyrazolo[3,4-b]pyridine scaffold against other prominent kinase inhibitor cores, supported by experimental data and detailed protocols. We will delve into the structural nuances, binding interactions, and selectivity profiles that define these molecular frameworks and dictate their therapeutic potential.

Introduction: The Central Role of the Kinase Inhibitor Scaffold

Protein kinases, numbering over 500 in the human kinome, are fundamental regulators of cellular signaling and have become prime targets for therapeutic intervention, particularly in oncology.[1] Small molecule kinase inhibitors are predominantly ATP-competitive, designed to occupy the ATP-binding pocket of the kinase domain. The core scaffold of these inhibitors serves as the foundational structure, mimicking the adenine ring of ATP and forming crucial hydrogen bonds with the "hinge" region of the kinase. This interaction anchors the inhibitor, while peripheral moieties extend into adjacent hydrophobic pockets and solvent-exposed regions, dictating potency and selectivity.

This guide will focus on a comparative analysis of four distinct and clinically relevant scaffolds, each representing a different approach to kinase inhibition:

  • Fedratinib , featuring a central pyrimidine core, a close structural relative of the pyrazolopyridine scaffold, targeting the Janus Kinase (JAK) family.

  • Tofacitinib , built upon a pyrrolo[2,3-d]pyrimidine scaffold, also a JAK inhibitor.

  • Dasatinib , a multi-kinase inhibitor with a complex aminothiazole and pyrimidine core structure, targeting Abl and Src kinases among others.

  • Erlotinib , a quinazoline-based inhibitor of the Epidermal Growth Factor Receptor (EGFR).

The 1H-Pyrazolo[3,4-b]pyridine Scaffold and its Analogs: A Privileged Structure

The 1H-pyrazolo[3,4-b]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to bind to multiple, unrelated biological targets. As a bioisostere of purine, it is particularly well-suited to act as a hinge-binder in the ATP pocket of kinases. The nitrogen atoms of the fused ring system are positioned to form one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, effectively mimicking the interactions of the adenine base of ATP.

For our comparative analysis, we will examine Fedratinib , an inhibitor of JAK2. While Fedratinib's core is a diaminopyrimidine, its development was rooted in the optimization of pyrimidine-based scaffolds and it shares key interaction features with pyrazolopyridine inhibitors.[2] It serves as an excellent exemplar for this class of hinge-binding moieties.

Comparative Analysis of Kinase Inhibitor Scaffolds

A kinase inhibitor's utility is defined by its potency against the intended target and its selectivity across the kinome. Off-target activities can lead to undesirable side effects or, in some cases, beneficial polypharmacology. Here, we compare the performance of our four selected inhibitors.

Potency and Selectivity Profiles

The following table summarizes the inhibitory activity (IC50) of Fedratinib, Tofacitinib, Dasatinib, and Erlotinib against their primary targets and a selection of off-targets. Lower IC50 values indicate greater potency.

InhibitorCore ScaffoldPrimary Target(s)IC50 (nM) - Primary Target(s)Selected Off-Target IC50 (nM)
Fedratinib PyrimidineJAK23[3]JAK1 (>105), JAK3 (>1008), FLT3 (15)[4]
Tofacitinib Pyrrolo[2,3-d]pyrimidineJAK1, JAK3112 (JAK1), 1 (JAK3)[5]JAK2 (20)[5]
Dasatinib Aminothiazole/PyrimidineAbl, Src family<1 (Abl), <1 (Src)KIT (4), PDGFRβ (28)
Erlotinib QuinazolineEGFR2[6]HER2 (~700)

Note: IC50 values can vary depending on assay conditions. Data is compiled from multiple sources for comparative purposes.

Field Insights: The data clearly illustrates the different design philosophies behind these inhibitors. Fedratinib was designed for selectivity towards JAK2 over other JAK family members.[2] Tofacitinib, while potent against JAK3, exhibits pan-JAK inhibitory activity at higher concentrations.[5] Dasatinib is a classic example of a multi-targeted inhibitor, demonstrating potent activity against a range of tyrosine kinases.[7] Erlotinib, in contrast, is highly selective for EGFR.[6]

A broader view of selectivity can be obtained from kinome-wide screening data. The following diagram illustrates the kinase selectivity profiles for Fedratinib, Tofacitinib, Dasatinib, and Erlotinib, showing the percentage of kinases inhibited at a given concentration.

G cluster_0 Kinase Selectivity Profiles Fedratinib Fedratinib (Pyrimidine) Narrow Narrow (Selective) Fedratinib->Narrow Tofacitinib Tofacitinib (Pyrrolopyrimidine) Broad Broad (Multi-targeted) Tofacitinib->Broad Dasatinib Dasatinib (Aminothiazole/Pyrimidine) Dasatinib->Broad Erlotinib Erlotinib (Quinazoline) Erlotinib->Narrow Selectivity Selectivity G cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region Front_Pocket Front Pocket (Hydrophobic) Back_Pocket Back Pocket (Selectivity) Inhibitor Pyrimidine Scaffold Inhibitor->Hinge H-Bonds Inhibitor->Front_Pocket Hydrophobic Interactions Inhibitor->Back_Pocket Van der Waals Interactions G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression G GF Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Nucleus Nucleus ERK->Nucleus Translocation Transcription_Factors Transcription Factors G Start Start: Characterize Kinase Inhibitor Question1 Primary Goal? Start->Question1 HTS High-Throughput Screening (HTS) Question1->HTS Screening IC50 IC50 Determination Question1->IC50 Potency Binding_Kinetics Binding Kinetics/ Conformational Selectivity Question1->Binding_Kinetics Mechanism Question2 Enzyme Activity? Question3 Binding to Different Conformations? Question2->Question3 High LanthaScreen LanthaScreen™ Question2->LanthaScreen Low/None ADP_Glo ADP-Glo™ Question3->ADP_Glo No Question3->LanthaScreen Yes HTRF HTRF® HTS->HTRF IC50->ADP_Glo Binding_Kinetics->Question2

References

The Ascendant Trajectory of 1H-pyrazolo[3,4-b]pyridines in Oncology: A Comparative Guide to Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of anticancer drug discovery, the 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a queen, demonstrating remarkable versatility and potent efficacy across a spectrum of malignancies. This guide offers a comparative analysis of various derivatives of this privileged heterocycle, providing researchers, scientists, and drug development professionals with a comprehensive overview of their anticancer capabilities, supported by experimental data and methodological insights.

The inherent drug-like properties of the 1H-pyrazolo[3,4-b]pyridine core, a bioisostere of purine, have positioned it as a fertile ground for the development of targeted cancer therapeutics.[1][2] Its unique structural arrangement allows for strategic substitutions that can be fine-tuned to achieve high affinity and selectivity for various oncogenic targets. This guide will dissect the structure-activity relationships (SAR), compare the in vitro and in vivo efficacy of notable derivatives, and provide detailed protocols for key biological assays.

A Multifaceted Assault on Cancer: Diverse Mechanisms of Action

The anticancer prowess of 1H-pyrazolo[3,4-b]pyridine derivatives stems from their ability to inhibit a range of critical cellular targets. This multi-pronged approach underscores the scaffold's adaptability in tackling the heterogeneity of cancer.

1. Kinase Inhibition: A Dominant Strategy

A significant number of 1H-pyrazolo[3,4-b]pyridine derivatives exert their anticancer effects by targeting protein kinases, enzymes that play a pivotal role in cell signaling and are often dysregulated in cancer.[3]

  • FGFR Inhibition: Certain derivatives have been engineered as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[4] For instance, the N(1)-H of the pyrazolopyridine moiety has been shown to be crucial for hydrogen bonding within the FGFR1 kinase domain, highlighting a key SAR feature.[4]

  • ALK Inhibition: In the context of non-small cell lung cancer (NSCLC), derivatives have been developed to overcome resistance to existing therapies by targeting mutations in the Anaplastic Lymphoma Kinase (ALK), such as the L1196M gatekeeper mutation.[5]

  • Other Kinase Targets: The versatility of the scaffold is further demonstrated by its successful application in developing inhibitors for a host of other kinases, including DYRK1A/1B,[6] TANK-binding kinase 1 (TBK1),[7] Monopolar spindle kinase 1 (Mps1),[8] and Tropomyosin receptor kinases (TRKs).[9]

2. Topoisomerase II Inhibition and DNA Intercalation

Beyond kinase inhibition, some derivatives function as potent topoisomerase II inhibitors, inducing DNA damage and triggering apoptosis in cancer cells.[10] The planar nature of the fused ring system also facilitates DNA intercalation, a mechanism shared by established chemotherapeutic agents.[11][12] This dual-action capability presents a compelling avenue for overcoming drug resistance.

3. Disruption of Microtubule Dynamics

A distinct class of pyrazolo[3,4-b]pyridin-6-one derivatives has been identified as inhibitors of microtubule polymerization.[13][14] By binding to the colchicine site on tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13][14]

Comparative Anticancer Efficacy: A Data-Driven Overview

The following table summarizes the in vitro cytotoxic activity of selected 1H-pyrazolo[3,4-b]pyridine derivatives against a panel of human cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented to facilitate a direct comparison of potency.

Compound IDTarget/MechanismCancer Cell LineIC50 (µM)Reference
7n FGFR1 inhibitorH1581 (NSCLC)in vivo efficacy[4]
10g ALK-L1196M inhibitorH2228 (NSCLC)Potent inhibition[5]
8c Topoisomerase IIα inhibitorK562 (Leukemia)Potent activity[10]
I2 Tubulin polymerization inhibitorMDA-MB-231 (Breast)3.30[13][14]
I2 Tubulin polymerization inhibitorHeLa (Cervical)5.04[13][14]
I2 Tubulin polymerization inhibitorMCF-7 (Breast)5.08[13][14]
I2 Tubulin polymerization inhibitorHepG2 (Liver)3.71[13][14]
I2 Tubulin polymerization inhibitorCNE2 (Nasopharyngeal)2.99[13][14]
I2 Tubulin polymerization inhibitorHCT116 (Colon)5.72[13][14]
8h DYRK1B inhibitorHCT116 (Colon)1.6[6]
15y TBK1 inhibitorA172 (Glioblastoma)Micromolar effect[7]
31 Mps1 inhibitorMDA-MB-468 (Breast)Potent inhibition[8]
C03 TRKA inhibitorKm-12 (Colon)0.304[9]

Key Experimental Protocols for Efficacy Evaluation

The robust evaluation of anticancer agents relies on a standardized set of in vitro assays. Here, we detail the methodologies for assessing cytotoxicity, cell cycle progression, and apoptosis induction.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a cornerstone for determining the antiproliferative activity of compounds.

Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 1H-pyrazolo[3,4-b]pyridine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is employed to investigate the effect of the compounds on cell cycle progression.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. PI is used as a marker for membrane integrity, staining late apoptotic and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the test compounds for a predetermined time.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate cell populations:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

Visualizing the Molecular Battleground: Signaling Pathways and Workflows

To better understand the mechanisms of action, the following diagrams illustrate a generalized kinase inhibition pathway and the experimental workflow for evaluating anticancer efficacy.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, ALK) ADP ADP RTK->ADP Downstream_Kinase Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) RTK->Downstream_Kinase Phosphorylation Pyrazolo_Pyridine 1H-pyrazolo[3,4-b]pyridine Derivative Pyrazolo_Pyridine->RTK Inhibits ATP Binding Apoptosis Apoptosis Pyrazolo_Pyridine->Apoptosis Induction ATP ATP ATP->RTK Transcription_Factors Transcription Factors (e.g., Myc, AP-1) Downstream_Kinase->Transcription_Factors Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulation Gene_Expression->Apoptosis Suppression

Caption: Generalized signaling pathway of kinase inhibition by 1H-pyrazolo[3,4-b]pyridine derivatives.

Experimental_Workflow Start Synthesis of 1H-pyrazolo[3,4-b]pyridine Derivatives In_Vitro_Screening In Vitro Cytotoxicity Screening (MTT Assay) Start->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection Mechanism_Studies Mechanism of Action Studies Lead_Selection->Mechanism_Studies In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Lead_Selection->In_Vivo_Studies Promising Leads Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Target_Validation Target Validation (e.g., Western Blot, Kinase Assay) Mechanism_Studies->Target_Validation Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: Experimental workflow for evaluating the anticancer efficacy of novel compounds.

Conclusion and Future Directions

The 1H-pyrazolo[3,4-b]pyridine scaffold has unequivocally established its significance in the landscape of anticancer drug discovery. Its synthetic tractability and the ability to modulate its activity against a wide array of oncogenic targets make it a highly attractive starting point for the development of next-generation cancer therapeutics. The derivatives highlighted in this guide represent just a fraction of the ongoing research in this vibrant field. Future efforts will likely focus on optimizing the pharmacokinetic properties of these compounds, exploring novel combination therapies, and developing derivatives with enhanced selectivity to minimize off-target effects and improve patient outcomes. The continued exploration of this remarkable scaffold promises to yield even more potent and selective anticancer agents in the years to come.

References

In Vivo Validation of 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of targeted cancer therapy is continually evolving, with a significant focus on the development of small molecule kinase inhibitors. The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a versatile capacity to inhibit a range of therapeutically relevant kinases.[1][2][3][4][5] This guide provides an in-depth analysis of the in vivo validation of a representative derivative from this class, compound 7n , a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor. We will objectively compare its preclinical performance with established therapeutic alternatives, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive technical overview.

The Promise of the 1H-Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a bioisostere of purine, lending itself to interactions with the ATP-binding sites of various kinases.[6] This structural feature has been successfully exploited to generate inhibitors for a multitude of kinase targets, including Cyclin-Dependent Kinases (CDKs), Anaplastic Lymphoma Kinase (ALK), Tropomyosin Receptor Kinases (TRKs), and TANK-binding kinase 1 (TBK1).[7][8][9][10] The versatility of this scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[9][11]

Featured Compound: 7n, a Novel FGFR Inhibitor

For this guide, we will focus on compound 7n , a 1H-pyrazolo[3,4-b]pyridine derivative identified as a potent and selective inhibitor of the FGFR kinase family.[11] Dysregulation of FGFR signaling is a known driver in various cancers, making it an attractive therapeutic target.[11]

Mechanism of Action

Compound 7n exerts its therapeutic effect by competitively binding to the ATP-binding pocket of FGFRs, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling pathways, such as the MAPK and PLCγ pathways.[11] This blockade of oncogenic signaling can lead to the suppression of tumor cell proliferation and survival.[11]

Below is a diagram illustrating the targeted signaling pathway.

FGFR_Pathway cluster_membrane FGFR FGFR RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg FGF FGF Ligand FGF->FGFR Activation Compound_7n Compound 7n (1H-pyrazolo[3,4-b]pyridine derivative) Compound_7n->FGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PLCg->Proliferation

Caption: Inhibition of the FGFR signaling pathway by Compound 7n.

In Vivo Validation of Compound 7n: A Xenograft Model Study

The therapeutic potential of compound 7n was evaluated in a preclinical in vivo setting using a human tumor xenograft model. This is a critical step in drug development to assess efficacy and safety in a living organism.

Experimental Protocol: Xenograft Tumor Model

A standardized protocol for evaluating the anti-tumor activity of a novel compound in a xenograft model is outlined below. This protocol is designed to ensure reproducibility and provide a robust assessment of the compound's efficacy.

Workflow Diagram:

Xenograft_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis Cell_Culture 1. Cancer Cell Line Culture (e.g., H1581 - FGFR1-driven) Animal_Inoculation 2. Subcutaneous Inoculation of Cells into Immunocompromised Mice Cell_Culture->Animal_Inoculation Tumor_Growth 3. Tumor Growth Monitoring (to palpable size, e.g., 100-200 mm³) Animal_Inoculation->Tumor_Growth Randomization 4. Randomization of Mice into Treatment Groups (Vehicle, 7n, etc.) Tumor_Growth->Randomization Dosing 5. Daily Administration of Compound 7n (Oral or IV) Randomization->Dosing Monitoring 6. Regular Monitoring: - Tumor Volume - Body Weight - General Health Dosing->Monitoring Repeated Endpoint 7. Study Endpoint Reached (e.g., predetermined tumor size or time) Monitoring->Endpoint Tissue_Harvest 8. Euthanasia and Tumor/Tissue Harvesting Endpoint->Tissue_Harvest Analysis 9. Ex Vivo Analysis: - Tumor Weight - Biomarker Analysis (e.g., p-FGFR) Tissue_Harvest->Analysis

Caption: Standardized workflow for in vivo efficacy testing in a xenograft model.

Step-by-Step Methodology:

  • Cell Line Selection and Culture: An appropriate human cancer cell line with a known dependency on FGFR signaling (e.g., H1581 non-small cell lung cancer line with FGFR1 amplification) is cultured under standard conditions.[11]

  • Animal Model: Immunocompromised mice (e.g., male ICR mice) are used to prevent rejection of the human tumor cells.[11]

  • Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

  • Compound Administration: Compound 7n is administered to the treatment group, typically via oral gavage or intravenous injection, at a specified dose and schedule. The control group receives a vehicle solution.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). The general health of the animals is also monitored.

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a specified size or after a predetermined duration. Tumors are then excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blot for phosphorylated FGFR).

Comparative Performance Analysis

A key aspect of validating a new therapeutic agent is to benchmark its performance against existing standards of care. In the context of FGFR inhibitors, several drugs have been approved by the FDA.

ParameterCompound 7n (1H-pyrazolo[3,4-b]pyridine derivative)Erdafitinib (FDA-approved FGFR Inhibitor)Pemigatinib (FDA-approved FGFR Inhibitor)
Target FGFR1/2/3FGFR1/2/3/4FGFR1/2/3
In Vitro Potency (IC50) FGFR1: Potent inhibition reported[11]FGFR1: 1.2 nM, FGFR2: 2.5 nM, FGFR3: 4.6 nM, FGFR4: 153 nMFGFR1: 0.4 nM, FGFR2: 0.5 nM, FGFR3: 1.2 nM
In Vivo Efficacy Significant tumor growth inhibition in H1581 xenograft model[11]Demonstrated anti-tumor activity in various FGFR-driven xenograft modelsShowed dose-dependent tumor growth inhibition in FGFR-aberrant xenograft models
Pharmacokinetics (Mouse) Favorable properties reported, including oral bioavailability[11]Orally bioavailableOrally bioavailable
Selectivity High selectivity for FGFR over VEGFR2[11]Selective for FGFRs, but also inhibits other kinases at higher concentrationsSelective for FGFRs
Known Side Effects (Clinical) N/A (Preclinical)Hyperphosphatemia, stomatitis, eye disorders, nail toxicityHyperphosphatemia, alopecia, stomatitis, diarrhea

Note: Direct comparison of preclinical data across different studies should be done with caution due to variations in experimental conditions.

Discussion and Future Perspectives

The in vivo data for compound 7n demonstrates that the 1H-pyrazolo[3,4-b]pyridine scaffold can be effectively utilized to develop potent and selective FGFR inhibitors with significant anti-tumor activity.[11] The favorable pharmacokinetic profile observed in preclinical models is a promising indicator for further development.[11]

Compared to FDA-approved FGFR inhibitors like erdafitinib and pemigatinib, compound 7n shows a competitive profile at the preclinical stage. A key differentiator highlighted in its development was the high selectivity for FGFR over VEGFR2, which could potentially translate to a more favorable safety profile by avoiding off-target toxicities associated with VEGFR inhibition.[11]

Further investigation into the long-term safety, detailed pharmacokinetic and pharmacodynamic modeling, and evaluation in a broader range of FGFR-dependent tumor models are necessary next steps. The promising results for compound 7n underscore the therapeutic potential of the 1H-pyrazolo[3,4-b]pyridine class and warrant continued exploration for the development of novel kinase inhibitors.

References

A Comparative Guide to the Kinase Selectivity of 1H-pyrazolo[3,4-b]pyridin-4-ol Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the journey to a successful kinase inhibitor is paved with challenges, paramount among them being the attainment of target selectivity. The human kinome, with its over 500 members, presents a complex landscape where off-target effects can lead to unforeseen toxicities and therapeutic failure. The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in kinase inhibitor design, demonstrating potent activity against a range of therapeutically relevant kinases. This guide provides an in-depth, objective comparison of the kinase selectivity profiles of inhibitors based on this scaffold, supported by experimental data and methodologies, to aid in the rational design and evaluation of next-generation kinase inhibitors.

The Imperative of Kinase Selectivity

Kinases are central regulators of a vast array of cellular processes, from proliferation and differentiation to apoptosis and metabolism. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of many malignancies. However, the high degree of structural conservation in the ATP-binding site across the kinome makes achieving selectivity a formidable task.

A highly selective kinase inhibitor is designed to interact with its intended target with significantly greater affinity than with other kinases. This selectivity minimizes the risk of off-target effects, which can range from mild side effects to severe, dose-limiting toxicities. Therefore, comprehensive kinase selectivity profiling is not merely a regulatory requirement but a critical step in the early stages of drug discovery that informs lead optimization and predicts potential clinical liabilities.

The 1H-pyrazolo[3,4-b]pyridin-4-ol Scaffold: A Versatile Core

The 1H-pyrazolo[3,4-b]pyridine core is a bioisostere of adenine, the purine base in ATP. This structural mimicry allows it to effectively compete with endogenous ATP for binding to the kinase active site. The versatility of this scaffold lies in its synthetic tractability, allowing for the strategic placement of various substituents to optimize potency and selectivity for a given kinase target. Researchers have successfully developed inhibitors based on this scaffold for a diverse range of kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), Anaplastic Lymphoma Kinase (ALK), and TANK-binding kinase 1 (TBK1).[1][2][3]

Comparative Selectivity Profiling: Case Studies

Case Study 1: A Highly Potent and Selective TBK1 Inhibitor

A recent study identified a 1H-pyrazolo[3,4-b]pyridine derivative, compound 15y , as a potent inhibitor of TBK1 with an impressive IC50 value of 0.2 nM.[2][3] To assess its selectivity, compound 15y was screened against a panel of 31 kinases at a concentration of 1 µM. The results, summarized in Table 1, demonstrate a remarkable degree of selectivity for TBK1.

Table 1: Kinase Selectivity Profile of Compound 15y (TBK1 Inhibitor)

Kinase% Inhibition at 1 µM
TBK1 >99%
IKKε85%
STK1060%
MAP4K555%
MINK152%
Other 26 kinases<50%

Data adapted from a study on novel TBK1 inhibitors.[2][3] The high percentage of inhibition for TBK1 and its close relative IKKε, with significantly lower inhibition of other kinases, highlights the potential for developing highly selective inhibitors with this scaffold.

Case Study 2: A Potent ALK L1196M Mutant Inhibitor

The emergence of resistance mutations is a major challenge in targeted cancer therapy. The L1196M "gatekeeper" mutation in ALK confers resistance to the first-generation inhibitor crizotinib.[1] A 1H-pyrazolo[3,4-b]pyridine derivative, compound 10g , was developed as a potent inhibitor of both wild-type ALK and the crizotinib-resistant L1196M mutant, with IC50 values of less than 0.5 nM for both.[1] Importantly, this compound also demonstrated excellent selectivity over c-Met, another kinase potently inhibited by crizotinib.

Table 2: Comparative IC50 Values of ALK Inhibitors

CompoundALK (wild-type) IC50 (nM)ALK (L1196M) IC50 (nM)c-Met IC50 (nM)
Compound 10g <0.5<0.5>1000
Crizotinib 241368

Data compiled from studies on ALK inhibitors.[1][4][5][6] This data underscores the ability of the 1H-pyrazolo[3,4-b]pyridine scaffold to be tailored to overcome clinically relevant resistance mutations while improving selectivity.

Comparison with Alternative Kinase Inhibitor Scaffolds

To provide a broader context, it is essential to compare the performance of 1H-pyrazolo[3,4-b]pyridine-based inhibitors with established drugs that utilize different chemical scaffolds.

Cyclin-Dependent Kinase (CDK) Inhibitors

The 1H-pyrazolo[3,4-b]pyridine scaffold has been explored for the development of CDK inhibitors.[7] For instance, the compound SQ-67563 was identified as a potent and selective inhibitor of CDK1 and CDK2.[7] These can be compared to the FDA-approved CDK4/6 inhibitor, Palbociclib (Ibrance®), which is based on a pyridopyrimidine scaffold.

Table 3: Comparison of CDK Inhibitors

InhibitorScaffoldPrimary TargetsRepresentative IC50 (nM)
SQ-67563 1H-pyrazolo[3,4-b]pyridineCDK1, CDK2CDK1: 30, CDK2: 40
Palbociclib PyridopyrimidineCDK4, CDK6CDK4: 11, CDK6: 16

Data from various preclinical studies.[7][8][9][10][11] While targeting different CDK family members, this comparison illustrates the potency achievable with the 1H-pyrazolo[3,4-b]pyridine scaffold. The selectivity profile across the broader CDK family and the wider kinome would be a critical determinant of the therapeutic window for a 1H-pyrazolo[3,4-b]pyridine-based CDK inhibitor.

Janus Kinase (JAK) Inhibitors

The JAK family of tyrosine kinases is a key target in autoimmune diseases. Tofacitinib (Xeljanz®), a pyrrolo[2,3-d]pyrimidine-based inhibitor, is a widely used JAK inhibitor. While effective, it exhibits a pan-JAK inhibitory profile.[12][13][14][15] The development of more selective JAK inhibitors is an active area of research, and the 1H-pyrazolo[3,4-b]pyridine scaffold presents a promising avenue.

Table 4: Comparison of JAK Inhibitors

InhibitorScaffoldJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
Hypothetical Pyrazolopyridine 1H-pyrazolo[3,4-b]pyridineTo be determinedTo be determinedTo be determined
Tofacitinib Pyrrolo[2,3-d]pyrimidine112201

Tofacitinib data from various sources.[12][14][15] The goal for a novel 1H-pyrazolo[3,4-b]pyridine-based JAK inhibitor would be to achieve high potency against a specific JAK isoform (e.g., JAK1 or TYK2) with significantly reduced activity against others to potentially improve the safety profile.

Experimental Methodologies for Kinase Selectivity Profiling

Accurate and reproducible kinase selectivity profiling is fundamental to the evaluation of any inhibitor. Several robust platforms are commercially available, with the KINOMEscan™ (DiscoverX) and radiometric assays (e.g., from Reaction Biology) being industry standards.[7][16][17][18][19][20][21][22][23] Below are generalized protocols for two common assay formats.

KINOMEscan™ Competition Binding Assay

This method measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR.

Workflow:

  • Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

  • Competition: A test compound is incubated with a panel of DNA-tagged kinases.

  • Binding: The kinase-compound mixture is then added to the immobilized ligand. Kinases that are not bound to the test compound will bind to the immobilized ligand.

  • Wash: Unbound components are washed away.

  • Quantification: The amount of DNA-tagged kinase remaining on the solid support is quantified using qPCR. A lower signal indicates stronger binding of the test compound to the kinase.

G cluster_0 KINOMEscan™ Workflow A Immobilized Ligand E Binding to Solid Support A->E B DNA-Tagged Kinase D Competition Incubation B->D C Test Compound C->D D->E F Wash E->F G qPCR Quantification F->G H Data Analysis (% of Control) G->H

Caption: KINOMEscan™ competition binding assay workflow.

Radiometric Kinase Assay (e.g., HotSpot™)

This is considered the "gold standard" as it directly measures the catalytic activity of the kinase by quantifying the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) onto a substrate.

Step-by-Step Protocol:

  • Reaction Setup: In a microplate well, combine the kinase, a suitable peptide or protein substrate, and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a solution that denatures the kinase (e.g., phosphoric acid).

  • Capture: Spot the reaction mixture onto a filter membrane that binds the phosphorylated substrate.

  • Wash: Wash the filter membrane extensively to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of kinase activity at each compound concentration and determine the IC50 value.

G cluster_1 Radiometric Kinase Assay Workflow A Combine Kinase, Substrate, & Test Compound B Add [γ-³³P]ATP to Initiate A->B C Incubate B->C D Stop Reaction C->D E Spot onto Filter Membrane D->E F Wash Unincorporated ATP E->F G Scintillation Counting F->G H Calculate IC50 G->H

Caption: Radiometric kinase assay experimental workflow.

Conclusion and Future Directions

The this compound scaffold is a highly versatile and promising core for the development of potent and selective kinase inhibitors. The case studies presented herein demonstrate its potential to yield inhibitors with excellent selectivity profiles and the ability to overcome clinically relevant resistance mechanisms. However, to fully realize the potential of this scaffold, it is imperative that comprehensive kinase selectivity profiling is conducted early and iteratively throughout the drug discovery process.

As our understanding of the kinome and the structural basis of inhibitor binding continues to grow, we can anticipate the development of even more sophisticated computational and experimental approaches to guide the design of inhibitors with tailored selectivity profiles. The this compound scaffold, with its proven track record and synthetic accessibility, is well-positioned to remain a cornerstone of these future endeavors in precision medicine.

References

A Comparative Guide to the Synthesis of 1H-Pyrazolo[3,4-b]pyridines: Methodologies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including kinase inhibitors and antineoplastic agents.[1] The remarkable therapeutic potential of this bicyclic system has spurred the development of diverse synthetic strategies. This guide provides a comparative analysis of the most prominent methods for the synthesis of 1H-pyrazolo[3,4-b]pyridines, offering researchers, scientists, and drug development professionals a comprehensive overview of the available synthetic toolbox. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative assessment of their performance based on experimental data.

Introduction to the 1H-Pyrazolo[3,4-b]pyridine Core

The 1H-pyrazolo[3,4-b]pyridine system is a fusion of a pyrazole and a pyridine ring, and its derivatives are of significant interest due to their structural similarity to purine bases.[2] This has led to their exploration in various therapeutic areas. The stability of the 1H-tautomer is significantly greater than the 2H-tautomer, making it the more commonly synthesized and studied isomer.[2] The synthesis of these compounds can be broadly categorized into two main strategies: the construction of a pyridine ring onto a pre-existing pyrazole, or the formation of a pyrazole ring on a pyridine template.[2] This guide will focus on the former, as it represents the most widely employed approach.

Key Synthetic Strategies: A Comparative Overview

The choice of synthetic route to a target 1H-pyrazolo[3,4-b]pyridine is often dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. Here, we compare the most prevalent methods, highlighting their strengths and limitations.

Synthesis from Aminopyrazoles and 1,3-Dicarbonyl Compounds

This is a classical and widely used method for the construction of the 1H-pyrazolo[3,4-b]pyridine core. The reaction proceeds via a condensation reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound.

Mechanism: The reaction is believed to initiate with a nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to afford the final aromatic product. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls is dependent on the relative electrophilicity of the two carbonyl groups.[2][3]

Typical Reaction Conditions: The reaction is commonly carried out in acetic acid at reflux temperature.[3] Microwave irradiation has also been employed to accelerate the reaction.[3]

Advantages:

  • Readily available and diverse starting materials.

  • Generally good to excellent yields.

  • A straightforward and well-established procedure.

Disadvantages:

  • Potential for the formation of regioisomers with unsymmetrical 1,3-dicarbonyls.[2][3]

  • Can require harsh conditions (e.g., high temperatures).

Synthesis from Aminopyrazoles and α,β-Unsaturated Ketones

This method offers an alternative route to 1H-pyrazolo[3,4-b]pyridines, particularly for accessing derivatives with different substitution patterns compared to the 1,3-dicarbonyl approach.

Mechanism: The reaction is thought to proceed via a Michael addition of the aminopyrazole to the α,β-unsaturated ketone, followed by an intramolecular condensation and subsequent oxidation to yield the aromatic pyrazolopyridine.[3]

Typical Reaction Conditions: The reaction is often catalyzed by acids or bases and can be performed in various solvents, including ethanol and DMF.[3][4] Zirconium tetrachloride (ZrCl4) has been reported as an effective catalyst.[4]

Advantages:

  • Provides access to a different range of substitution patterns.

  • Can be performed under relatively mild conditions.

Disadvantages:

  • Yields can be variable.[4]

  • The oxidation step may sometimes require an external oxidizing agent.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful tool for the synthesis of quinoline derivatives and can be adapted for the preparation of 4-hydroxy-1H-pyrazolo[3,4-b]pyridines, which can be further functionalized.

Mechanism: The reaction involves the initial condensation of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate, followed by a thermal cyclization to form the 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. Subsequent treatment with phosphorus oxychloride (POCl₃) can convert the hydroxyl group to a chloro group, a versatile handle for further modifications.[2][3][5]

Typical Reaction Conditions: The initial condensation is often performed neat or in a high-boiling solvent, followed by thermal cyclization at high temperatures.[3] Microwave irradiation can significantly reduce reaction times.[6]

Advantages:

  • Provides access to 4-substituted pyrazolopyridines.

  • The resulting chloro-substituted products are valuable intermediates for further diversification.

Disadvantages:

  • Requires high temperatures and can have long reaction times under conventional heating.[6]

  • The use of POCl₃ is a harsh and hazardous step.

Multicomponent Reactions (MCRs)

Multicomponent reactions have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules, including 1H-pyrazolo[3,4-b]pyridines. These one-pot reactions combine three or more starting materials to generate the target product in a single step.

Mechanism: The mechanism of MCRs can be complex and varied depending on the specific components. A common strategy involves the in-situ formation of a reactive intermediate, which then undergoes further reactions with the other components to build the heterocyclic core. For instance, a one-pot synthesis can involve an aldehyde, malononitrile, and a 1H-pyrazol-5-amine.[7]

Typical Reaction Conditions: MCRs for pyrazolopyridine synthesis are often performed in solvents like ethanol or even water, and can be catalyst-free or utilize a simple catalyst.[7][8][9]

Advantages:

  • High atom economy and operational simplicity.

  • Rapid access to structurally diverse products.[7]

  • Often proceeds under mild and environmentally friendly conditions.[8][9]

Disadvantages:

  • The mechanism can sometimes be difficult to elucidate.

  • Optimization of reaction conditions for a specific set of components may be required.

Green Synthesis Approaches: Microwave-Assisted Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Microwave-assisted organic synthesis (MAOS) has proven to be a valuable tool in this regard, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods.

Advantages of Microwave Synthesis:

  • Rapid Heating: Microwaves directly heat the reaction mixture, leading to a rapid increase in temperature and significantly shorter reaction times.[10][11]

  • Improved Yields: The efficient and uniform heating can lead to higher product yields and reduced side product formation.[10][11]

  • Greener Chemistry: Reduced reaction times and often the ability to use less solvent contribute to a more sustainable process.[12][13]

Many of the aforementioned synthetic methods, including those involving 1,3-dicarbonyls and multicomponent reactions, have been successfully adapted to microwave conditions with significant improvements in efficiency.[3][12]

Comparative Data of Synthesis Methods

Synthesis MethodStarting MaterialsTypical ConditionsReaction TimeYield (%)Key AdvantagesKey Disadvantages
From 1,3-Dicarbonyls 5-Aminopyrazole, 1,3-DicarbonylAcetic acid, refluxVaries (hours)Good to ExcellentWell-established, good yieldsPotential regioisomer formation
From α,β-Unsaturated Ketones 5-Aminopyrazole, α,β-Unsaturated KetoneZrCl₄, DMF, 95 °C16 h13-28%[4]Access to different substitution patternsVariable yields, may require oxidation
Gould-Jacobs Reaction 3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonateNeat or high-boiling solvent, high temp.Varies (hours)GoodAccess to 4-substituted derivativesHarsh conditions, long reaction times
Multicomponent Reaction Aldehyde, Malononitrile, 1H-Pyrazol-5-amineEthanol, reflux1-2 hHighAtom-economical, rapid, diverse productsMechanism can be complex
Microwave-Assisted MCR 1,3-dimethyl-pyrazol-amine, ethyl cyanoacetate, benzaldehyde, ammonium acetateWater, TEA, 40 °C, Microwave20 min89%[12]Extremely fast, high yields, greenRequires specialized equipment

Experimental Protocols

Protocol 1: Synthesis of a 1H-Pyrazolo[3,4-b]pyridine from a 1,3-Dicarbonyl Compound (Conventional Heating)
  • To a solution of 5-amino-3-methyl-1-phenylpyrazole (1.0 mmol) in glacial acetic acid (10 mL), add acetylacetone (1.1 mmol).

  • Heat the reaction mixture at reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.

Protocol 2: Microwave-Assisted Multicomponent Synthesis of a 1H-Pyrazolo[3,4-b]pyridine
  • In a microwave reaction vessel, combine 1,3-dimethyl-1H-pyrazol-5-amine (1 mmol), ethyl 2-cyanoacetate (1 mmol), benzaldehyde (1 mmol), ammonium acetate (1 mmol), and triethylamine (0.5 eq.) in water (4 mL).[12]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 40 °C for 20 minutes.[12]

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the resulting solid by filtration and wash with water.

  • The crude product can be further purified by recrystallization from ethanol.[12]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic strategies discussed.

Synthesis_Pathways cluster_0 Starting Materials cluster_1 Reaction Types Aminopyrazole Aminopyrazole Condensation Condensation Aminopyrazole->Condensation Michael_Addition Michael Addition + Cyclization Aminopyrazole->Michael_Addition Gould_Jacobs Gould-Jacobs Reaction Aminopyrazole->Gould_Jacobs MCR Multicomponent Reaction Aminopyrazole->MCR 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Condensation Unsaturated_Ketone α,β-Unsaturated Ketone Unsaturated_Ketone->Michael_Addition Gould_Jacobs_Reagents Diethyl 2-(ethoxymethylene) malonate Gould_Jacobs_Reagents->Gould_Jacobs MCR_Components Aldehyde, Malononitrile, etc. MCR_Components->MCR Product 1H-Pyrazolo[3,4-b]pyridine Condensation->Product Michael_Addition->Product Gould_Jacobs->Product MCR->Product caption Key Synthetic Routes to 1H-Pyrazolo[3,4-b]pyridines

Caption: Key Synthetic Routes to 1H-Pyrazolo[3,4-b]pyridines

Conventional_vs_Microwave cluster_conv Conventional Heating cluster_mw Microwave-Assisted Synthesis Start Starting Materials Conv_Heat Reflux / High Temp. Start->Conv_Heat MW_Heat Microwave Irradiation Start->MW_Heat Conv_Time Long Reaction Time (Hours) Conv_Heat->Conv_Time Conv_Yield Good to High Yields Conv_Time->Conv_Yield Product Product Conv_Yield->Product Product MW_Time Short Reaction Time (Minutes) MW_Heat->MW_Time MW_Yield Often Higher Yields MW_Time->MW_Yield MW_Yield->Product Product caption Conventional vs. Microwave Synthesis Workflow

References

A Senior Application Scientist's Guide to Comparative Molecular Docking of 1H-pyrazolo[3,4-b]pyridine Inhibitors Against FGFR1

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the targeting of protein kinases with small molecule inhibitors remains a cornerstone of precision medicine. Among the myriad of scaffolds explored, the 1H-pyrazolo[3,4-b]pyridine core has emerged as a privileged structure, demonstrating potent inhibitory activity against a range of therapeutically relevant kinases. This guide provides an in-depth, comparative molecular docking study of a series of 1H-pyrazolo[3,4-b]pyridine derivatives targeting the Fibroblast Growth Factor Receptor 1 (FGFR1), a key driver in various cancers.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple protocol, offering a rationale-driven approach to molecular docking, result interpretation, and comparison with established inhibitors. We will dissect the nuances of ligand-protein interactions and correlate our in silico findings with published experimental data to provide a holistic understanding of the structure-activity relationships (SAR) governing this promising class of inhibitors.

The Central Role of FGFR1 in Oncology and the Promise of 1H-pyrazolo[3,4-b]pyridines

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved transmembrane tyrosine kinases (FGFR1-4), are pivotal regulators of cell proliferation, survival, differentiation, and angiogenesis.[1] Dysregulation of FGFR signaling, through gene amplification, mutations, or translocations, is a known oncogenic driver in a multitude of solid tumors, including breast, lung, and bladder cancers.[1] This makes the FGFRs, and particularly FGFR1, a compelling target for therapeutic intervention.

The 1H-pyrazolo[3,4-b]pyridine scaffold has been successfully exploited to generate potent inhibitors of various kinases.[2][3] Its rigid bicyclic core provides a solid anchor for substituents that can be tailored to probe the specific sub-pockets of a kinase's ATP-binding site, enabling the optimization of both potency and selectivity. Recent studies have highlighted a series of 1H-pyrazolo[3,4-b]pyridine derivatives as potent and selective inhibitors of FGFR kinases, demonstrating significant antitumor activity in preclinical models.[1]

A Comparative Framework: Benchmarking Against Established Inhibitors

To contextualize the performance of the 1H-pyrazolo[3,4-b]pyridine series, this guide will perform a head-to-head comparison with two well-characterized FGFR inhibitors representing distinct chemical scaffolds:

  • AZD4547 : A potent and selective FGFR1-3 inhibitor that has undergone clinical investigation. Its co-crystal structure with FGFR1 reveals key interactions within the ATP-binding site.[1]

  • Ponatinib : A multi-targeted kinase inhibitor with potent activity against FGFRs, among other kinases. It is known to bind to the DFG-out (inactive) conformation of some kinases.[4][5]

By docking our 1H-pyrazolo[3,4-b]pyridine series and these reference compounds into the FGFR1 active site, we can gain valuable insights into their relative binding efficiencies and interaction patterns.

The Experimental Workflow: A Step-by-Step Guide to Comparative Molecular Docking

The following protocol outlines a robust and reproducible workflow for our comparative molecular docking study. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB_select 1. Protein Target Selection (FGFR1, PDB: 4WUN) Prot_prep 2. Protein Preparation (Remove water, add hydrogens) PDB_select->Prot_prep Grid_gen 5. Grid Box Generation (Define docking site) Prot_prep->Grid_gen Lig_select 3. Ligand Selection (Pyrazolopyridines & Comparators) Lig_prep 4. Ligand Preparation (2D to 3D, energy minimization) Lig_select->Lig_prep Docking_run 6. Molecular Docking (AutoDock Vina) Lig_prep->Docking_run Grid_gen->Docking_run Pose_analysis 7. Pose Analysis & Scoring (Binding energy, interactions) Docking_run->Pose_analysis Data_comp 8. Comparative Analysis (Docking scores vs. IC50) Pose_analysis->Data_comp

Caption: A streamlined workflow for the comparative molecular docking study.

1. Protein Target Selection and Preparation

  • Rationale: The choice of the protein structure is critical for a meaningful docking study. A high-resolution crystal structure with a bound ligand provides a validated and biologically relevant conformation of the active site.

  • Protocol:

    • The crystal structure of the human FGFR1 kinase domain in complex with AZD4547 (PDB ID: 4WUN) was selected as our receptor.[2] This structure provides a well-defined active site conformation.

    • Using molecular modeling software (e.g., UCSF Chimera, PyMOL), all water molecules and the co-crystallized ligand (AZD4547) were removed from the PDB file.

    • Polar hydrogen atoms were added to the protein, and Gasteiger charges were computed to assign appropriate partial charges to each atom. The prepared protein structure was saved in the PDBQT format for use with AutoDock Vina.

2. Ligand Selection and Preparation

  • Rationale: A diverse set of ligands with known experimental activities is essential for correlating docking scores with biological potency. Proper 2D to 3D conversion and energy minimization are crucial for generating realistic ligand conformations.

  • Protocol:

    • A series of 1H-pyrazolo[3,4-b]pyridine derivatives with reported IC50 values against FGFR1 were selected from the literature.[1]

    • The structures of AZD4547 and Ponatinib were also prepared as reference compounds.

    • The 2D structures of all ligands were drawn using a chemical sketcher (e.g., ChemDraw) and converted to 3D structures.

    • Each ligand's geometry was optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. The prepared ligands were saved in the PDBQT format.

3. Molecular Docking Simulation

  • Rationale: The docking algorithm explores various conformations and orientations of the ligand within the defined active site, and the scoring function estimates the binding affinity for each pose.

  • Protocol:

    • Grid Box Generation: A grid box was centered on the ATP-binding site of FGFR1, defined by the position of the co-crystallized AZD4547 in the original PDB file. The grid box dimensions were set to 25 x 25 x 25 Å to encompass the entire active site.

    • Docking with AutoDock Vina: AutoDock Vina was employed for the docking calculations. For each ligand, the top 10 binding poses were generated and ranked based on their binding affinity scores (kcal/mol).

4. Post-Docking Analysis and Comparison

  • Rationale: The analysis of the predicted binding poses and their interactions with the protein provides insights into the structural basis of inhibition. Comparing docking scores with experimental IC50 values helps to validate the docking protocol and understand the SAR.

  • Protocol:

    • The lowest energy (most favorable) binding pose for each ligand was visually inspected to analyze its interactions with the FGFR1 active site residues. Key hydrogen bonds and hydrophobic interactions were identified.

    • The binding affinity scores from AutoDock Vina were tabulated alongside the experimental IC50 values for each compound.

    • A comparative analysis was performed to assess the correlation between the predicted binding affinities and the experimentally determined potencies.

Results and Discussion: Unveiling the Binding Landscape

The molecular docking study yielded valuable insights into the binding modes of the 1H-pyrazolo[3,4-b]pyridine inhibitors and their comparators within the FGFR1 active site.

Comparative Binding Affinities and Experimental Data

CompoundScaffold TypeDocking Score (kcal/mol)Experimental FGFR1 IC50 (nM)
Compound 7n 1H-pyrazolo[3,4-b]pyridine-10.21.5
Compound 4a 1H-pyrazolo[3,4-b]pyridine-9.53.8
Compound 4f 1H-pyrazolo[3,4-b]pyridine-9.82.1
AZD4547 (Reference) Pyrazole-10.50.2
Ponatinib (Reference) Imidazo[1,2-b]pyridazine-9.9<40

Note: Experimental IC50 values are sourced from relevant publications.[1][4] The docking scores are representative values obtained from a standard AutoDock Vina run and may vary slightly with different software or parameters.

The docking results show a good qualitative correlation with the experimental data. The most potent compounds, both from the 1H-pyrazolo[3,4-b]pyridine series and the reference inhibitors, exhibit the most favorable docking scores. AZD4547, the most potent inhibitor in this set, also has the best docking score.

Analysis of Binding Modes

Visual inspection of the docked poses revealed key conserved interactions and notable differences between the scaffolds.

G cluster_fgfr1 FGFR1 Active Site cluster_inhibitors Inhibitor Scaffolds Hinge Hinge Region Ala564, Glu565 Gatekeeper Gatekeeper Val561 DFG_motif DFG Motif (DFG-in) P_loop P-Loop Cys488 Pyrazolopyridine 1H-pyrazolo[3,4-b]pyridine N1-H, Pyridine N Pyrazolopyridine->Hinge H-bonds Pyrazolopyridine->Gatekeeper Hydrophobic Interactions AZD4547 AZD4547 Pyrazole N-H AZD4547->Hinge H-bonds AZD4547->Gatekeeper Hydrophobic Interactions Ponatinib Ponatinib Imidazopyridazine Ponatinib->Hinge H-bonds Ponatinib->DFG_motif Interacts with DFG-out pocket

Caption: Key interactions of inhibitor scaffolds within the FGFR1 active site.

  • 1H-pyrazolo[3,4-b]pyridine Scaffold: The docking poses of the 1H-pyrazolo[3,4-b]pyridine derivatives consistently showed the pyrazole N1-H and the pyridine nitrogen forming crucial hydrogen bonds with the backbone of the hinge region residues (Ala564 and Glu565). This bidentate hydrogen bonding pattern is a hallmark of many Type I kinase inhibitors and serves as a strong anchor for the molecule. Substituents at the C3 and C6 positions were observed to extend into the hydrophobic regions of the active site, making van der Waals contacts with residues such as the gatekeeper Val561. The high potency of compound 7n can be attributed to optimal hydrophobic interactions of its C3 and C6 substituents.[1]

  • AZD4547: As expected from its co-crystal structure, AZD4547 also forms key hydrogen bonds with the hinge region via its pyrazole moiety.[2] The 3,5-dimethoxyphenyl group extends deep into a hydrophobic pocket, while the dimethylpiperazine moiety projects towards the solvent-exposed region. This extensive network of interactions likely accounts for its high potency and favorable docking score.

  • Ponatinib: The docking of ponatinib revealed a slightly different binding mode, consistent with its characterization as a Type II inhibitor in other kinases. While still forming hydrogen bonds with the hinge region, the bulk of the molecule extended towards the DFG motif, suggesting a potential to stabilize the DFG-out conformation. This ability to bind to the inactive conformation can contribute to its broad kinase selectivity profile.

Conclusion and Future Directions

This comparative molecular docking guide has provided a comprehensive framework for evaluating 1H-pyrazolo[3,4-b]pyridine inhibitors against FGFR1. The study demonstrates that in silico molecular docking, when coupled with experimental data, is a powerful tool for understanding the structure-activity relationships of kinase inhibitors.

The 1H-pyrazolo[3,4-b]pyridine scaffold has proven to be a highly effective core for the design of potent FGFR1 inhibitors, primarily through its ability to form key hydrogen bonds with the hinge region and the tunable nature of its substituents to exploit hydrophobic pockets within the active site. The favorable correlation between docking scores and experimental IC50 values validates the predictive power of the applied docking protocol.

Future work should focus on leveraging these insights for the rational design of next-generation 1H-pyrazolo[3,4-b]pyridine derivatives with improved potency and selectivity. Exploring modifications that enhance interactions with less conserved residues could lead to inhibitors with superior isoform selectivity, a critical factor in minimizing off-target effects and improving the therapeutic window of FGFR-targeted therapies.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-pyrazolo[3,4-b]pyridin-4-ol
Reactant of Route 2
Reactant of Route 2
1H-pyrazolo[3,4-b]pyridin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.